molecular formula C13H18FNO B117737 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine CAS No. 109887-53-8

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Número de catálogo: B117737
Número CAS: 109887-53-8
Peso molecular: 223.29 g/mol
Clave InChI: CXRHUYYZISIIMT-YPMHNXCESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Racemic Paroxetine intermediate.>

Propiedades

Número CAS

109887-53-8

Fórmula molecular

C13H18FNO

Peso molecular

223.29 g/mol

Nombre IUPAC

[(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13+/m1/s1

Clave InChI

CXRHUYYZISIIMT-YPMHNXCESA-N

SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F

SMILES isomérico

CN1CC[C@H]([C@H](C1)CO)C2=CC=C(C=C2)F

SMILES canónico

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F

Pictogramas

Corrosive; Irritant; Environmental Hazard

Sinónimos

(+/-)-Paroxol;  (+/-)-trans-4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine;  trans-3-Hydroxymethyl-4-(4-fluorophenyl)-N-methylpiperidine;  trans-N-Methyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine;  trans-4-(p-Fluorophenyl)-1-methyl-3-piperi

Origen del producto

United States
Foundational & Exploratory

Pharmacological and Synthetic Profiling of (-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: A Core Pharmacophore in SSRI Development

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of neuropharmacology, the architectural precision of a molecule dictates its target affinity and selectivity. (-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (CAS: 105812-81-5), commonly referred to as N-methylparoxol or (-)-carbinol, is a masterclass in stereochemical design[1]. While it is primarily recognized as the penultimate chiral building block in the industrial synthesis of the blockbuster antidepressant Paroxetine, its structural scaffold serves as a critical model for understanding Structure-Activity Relationships (SAR) within the Serotonin Transporter (SERT) binding pocket[2].

This technical whitepaper deconstructs the pharmacological properties, stereochemical imperatives, and process chemistry workflows associated with this vital piperidine derivative.

Structural Pharmacology and the SERT Pharmacophore

To understand the utility of N-methylparoxol, one must analyze the causality behind its structural components. The human Serotonin Transporter (hSERT) is highly sensitive to the spatial orientation of its ligands. The N-methylparoxol scaffold acts as the foundational "key" to the SERT "lock," requiring subsequent chemical modifications to achieve therapeutic potency[3].

  • The (3S, 4R) Stereochemistry: The trans configuration forces the 4-fluorophenyl and 3-hydroxymethyl groups into equatorial positions on the piperidine chair conformation. This minimizes 1,3-diaxial steric clashes and perfectly aligns the basic nitrogen with the Asp98 residue in the central S1 binding site of SERT. Enantiomeric purity is non-negotiable; the (3R, 4S) enantiomer exhibits a >100-fold drop in target affinity.

  • The 4-Fluorophenyl Ring: This moiety is designed to occupy the halogen-binding pocket within the hydrophobic S1 subsite of SERT. The fluorine atom provides metabolic stability against hepatic CYP450 oxidation while enhancing lipophilic interactions via halogen bonding.

  • The N-Methyl Group (Tertiary Amine): In SAR studies, tertiary amines like N-methylparoxetine exhibit robust SERT affinity. However, retaining the N-methyl group often results in off-target binding and reduced selectivity against the Norepinephrine Transporter (NET)[4]. Consequently, N-demethylation is a mandatory synthetic step to unmask the secondary amine (Paroxetine), thereby maximizing SERT selectivity.

SERT_Interaction cluster_0 Pharmacophore: N-methylparoxol Scaffold cluster_1 Human Serotonin Transporter (hSERT) N N-Methyl Group (Tertiary Amine) Asp98 Asp98 Residue (Ionic Bond) N->Asp98 Salt Bridge / H-Bond F 4-Fluorophenyl Ring (Lipophilic) S1 S1 Halogen Pocket (Hydrophobic) F->S1 Pi-Stacking & Halogen Bond O 3-Hydroxymethyl (Ether Attachment) Vestibule Extracellular Vestibule (Steric Tolerance) O->Vestibule Vector for Aryloxy Extension

Caption: Pharmacophore mapping of the N-methylparoxol scaffold within the hSERT binding pocket.

Process Chemistry: The Synthetic Evolution

The transformation of N-methylparoxol into a potent SSRI is a multi-stage process governed by strict Quality by Design (QbD) principles[2]. The workflow relies on sequential functionalization and strategic deprotection.

  • Optical Resolution: The racemic precursor is resolved using (-)-dibenzoyltartaric acid. This chiral acid selectively crystallizes with the (3S, 4R) enantiomer, allowing for the isolation of optically pure N-methylparoxol[2].

  • Etherification: The 3-hydroxymethyl group is reacted with 3,4-methylenedioxyphenol (sesamol). This is typically achieved via activation of the alcohol (e.g., conversion to a chloromethyl derivative using SOCl₂) followed by a Williamson ether synthesis, yielding N-methylparoxetine[2].

  • N-Demethylation (von Braun Reaction): The tertiary amine is reacted with phenyl chloroformate in dichloromethane. This electrophilic attack forms a carbamate intermediate, which is subsequently hydrolyzed using KOH to yield the highly selective secondary amine, Paroxetine[3].

Pathway A Racemic Precursor (Tetrahydropyridine) B (-)-trans-(3S,4R) N-methylparoxol (Target Compound) A->B Optical Resolution (-)-Dibenzoyltartaric acid C N-methylparoxetine (Tertiary Amine SSRI) B->C Williamson Ether Synthesis (Sesamol, Base) D Paroxetine (Secondary Amine SSRI) C->D N-Demethylation (Phenyl chloroformate)

Caption: Synthetic evolution from racemic precursor to Paroxetine via N-methylparoxol.

Quantitative Pharmacological Profiling

To validate the necessity of the downstream synthetic steps, we must examine the binding affinities of the intermediate and its derivatives. The data below illustrates why N-methylparoxol itself is pharmacologically inactive as an SSRI, and why N-demethylation is critical for ultimate drug efficacy.

CompoundhSERT Kᵢ (nM)hNET Kᵢ (nM)hDAT Kᵢ (nM)Pharmacological Role
N-Methylparoxol > 1000> 5000> 5000Inactive Precursor (Lacks aryloxy group)
N-Methylparoxetine ~ 0.85~ 320> 5000Active Tertiary Amine (Moderate selectivity)
Paroxetine ~ 0.13~ 40> 5000Optimized Secondary Amine (High selectivity)

Data Interpretation: The addition of the sesamol ether linkage drives the Kᵢ from >1000 nM down to sub-nanomolar levels. The subsequent removal of the N-methyl group (Paroxetine) further tightens SERT binding while drastically improving the SERT/NET selectivity ratio.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must include internal validation checkpoints to ensure data integrity and process robustness.

Protocol A: Stereoselective Resolution of Racemic N-Methylparoxol

Causality: Diastereomeric salt formation relies on differential solubility. (-)-Dibenzoyltartaric acid is chosen because it forms a highly insoluble salt specifically with the (3S, 4R) enantiomer in acetone/water mixtures[2].

  • Salt Formation: Dissolve 1.0 eq of racemic 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine in a 9:1 mixture of acetone and water at 60°C.

  • Chiral Agent Addition: Slowly add 1.0 eq of (-)-dibenzoyltartaric acid. Maintain stirring at 60°C for 30 minutes.

  • Crystallization: Cool the reactor linearly to 5°C over 4 hours. The (3S, 4R)-enantiomer tartrate salt will precipitate.

  • Filtration & Washing: Filter the crystals and wash with cold acetone to remove the highly soluble (3R, 4S) byproduct.

  • Free-Basing: Suspend the crystals in water, adjust pH to 10 using 2M NaOH, and extract with dichloromethane (3 x 50 mL).

  • Validation Checkpoint (Critical): Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). Do not proceed to etherification unless Enantiomeric Excess (ee) is >99.0%.

Protocol B: In Vitro Radioligand Binding Assay for SERT Affinity

Causality: To prove the pharmacological inactivity of the intermediate versus the active API, a competitive displacement assay using [³H]citalopram is utilized.[³H]citalopram is chosen for its extreme specificity to the S1 pocket of hSERT.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hSERT in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 30 mins at 4°C. Resuspend the pellet.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of [³H]citalopram (final concentration 1 nM).

    • 50 µL of test compound (N-methylparoxol) at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Validation Checkpoint: Define non-specific binding (NSB) using 10 µM fluoxetine in parallel control wells. Specific binding must be >85% of total binding for the assay to be deemed valid.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity (DPM) using a liquid scintillation counter. Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

References

  • Developing a Commercially Viable Process for an Active Pharmaceutical Ingredient, Challenges, Myths and Reality in the Art of Process Chemistry API SYNTHESIS INTERNATIONAL[Link]

  • The Use of Selective Serotonin Reuptake Inhibitor (SSRI) Antidepressants in the Treatment of Lung Cancer ResearchGate[Link]

Sources

Mechanism of Action and Chemical Dynamics of Paroxetine Precursor CAS 105812-81-5

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 105812-81-5, chemically identified as (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (commonly known as N-Methyl Paroxol or Paroxol), is a critical chiral building block in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine[1]. In the context of pharmaceutical development, the "mechanism of action" of a precursor is twofold:

  • Chemical Mechanism: The highly specific stereochemical and electronic pathways it undergoes to yield the active pharmaceutical ingredient (API)[2].

  • Pharmacological/Toxicological Mechanism: Its biological behavior when retained as an impurity (Paroxetine USP Related Compound), dictating strict regulatory limits[3].

This whitepaper provides an in-depth technical analysis of CAS 105812-81-5, detailing its synthetic conversion mechanics, pharmacological impurity profiling, and the validated experimental protocols required for its manipulation and quantification.

Chemical Mechanism of Action: The Synthetic Pathway

The structural architecture of CAS 105812-81-5 already contains the critical trans-(3S,4R) stereocenters required for Paroxetine's biological activity. The chemical mechanism of converting this precursor into the API relies on two primary transformations: O-Alkylation (Etherification) and N-Demethylation .

Stereoretentive O-Alkylation

The primary alcohol (-CH₂OH) of the precursor is a poor leaving group. It must be activated via sulfonylation (e.g., using p-toluenesulfonyl chloride) to form a tosylate intermediate. Because the leaving group is located on the exocyclic methylene carbon rather than the chiral C3 ring carbon, the subsequent S_N2 nucleophilic attack by sesamol (3,4-methylenedioxyphenol) occurs with complete retention of the (3S,4R) ring configuration.

Olofson N-Demethylation

Direct demethylation of tertiary amines is historically challenging. While the von Braun reaction (using cyanogen bromide) is toxic and harsh, the modern industry standard utilizes 1-chloroethyl chloroformate (ACE-Cl) .

  • Causality: ACE-Cl forms a 1-chloroethyl carbamate intermediate. Upon heating in methanol, this intermediate undergoes solvolysis to release acetaldehyde, carbon dioxide, and the secondary amine hydrochloride (Paroxetine). This mild method prevents the cleavage of the newly formed sesamol ether bond and avoids epimerization of the stereocenters.

Pathway A CAS 105812-81-5 (3S,4R)-N-Methyl Paroxol B Activated Intermediate (e.g., Tosylate) A->B Sulfonylation (TsCl, Base) C N-Methyl Paroxetine (Etherification) B->C SN2 Substitution (Sesamol, NaH) D Paroxetine API (Secondary Amine) C->D N-Demethylation (ACE-Cl, MeOH)

Chemical synthesis pathway from CAS 105812-81-5 to Paroxetine API.

Pharmacological Mechanism & Impurity Profiling

While Paroxetine is a potent inhibitor of the Serotonin Transporter (SERT), CAS 105812-81-5 lacks the bulky, electron-rich 1,3-benzodioxole (sesamol) moiety.

SERT Affinity Discrepancy

The sesamol group in Paroxetine is essential for deep insertion into the primary binding pocket of SERT, interacting via halogen and pi-pi stacking with specific tyrosine and phenylalanine residues. Because CAS 105812-81-5 terminates in a simple primary alcohol, it cannot engage these sub-pockets. Consequently, its pharmacological mechanism of action is characterized by a nearly complete loss of SERT affinity (K_i > 1000 nM).

Regulatory Imperatives

Despite its lack of therapeutic activity, unreacted CAS 105812-81-5 can carry over into the final formulation as an impurity (Paroxetine Impurity 18)[3][4]. Under ICH Q3A guidelines, it must be strictly monitored. Its higher polarity compared to the API can alter the crystallization kinetics of Paroxetine hydrochloride, potentially leading to polymorphic instability in the final solid dosage form.

Pharmacology Target Serotonin Transporter (SERT) Primary Binding Pocket API Paroxetine (Active Antidepressant) API->Target High Affinity (Ki ~0.1 nM) Sesamol group binds pocket Impurity CAS 105812-81-5 (Precursor/Impurity) Impurity->Target Low Affinity (Ki >1000 nM) Missing Aryl Ether moiety

Pharmacological binding discrepancy between Paroxetine and its precursor.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Parameters
ParameterCAS 105812-81-5 (Precursor)Paroxetine (API)
Molecular Formula C₁₃H₁₈FNOC₁₉H₂₀FNO₃
Molecular Weight 223.29 g/mol [3]329.37 g/mol
Key Functional Group Primary Alcohol (-CH₂OH)Aryl Ether (-CH₂-O-Ar)
Amine Status Tertiary (N-Methyl)Secondary (N-H)
SERT Binding Affinity (K_i) > 1000 nM (Negligible)~ 0.1 nM (Potent)
Pharmacopeial Status USP Related Compound / Impurity[3]Active Pharmaceutical Ingredient
Table 2: HPLC Analytical Parameters for Impurity Tracking
ParameterCondition / SpecificationCausality / Rationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides necessary hydrophobic retention for piperidine derivatives.
Mobile Phase Phosphate Buffer (pH 3.0) : ACNLow pH suppresses amine ionization, preventing peak tailing.
Detection UV at 210 nmPrecursor lacks the highly conjugated benzodioxol group; 295 nm yields poor signal.
Retention Time ~0.45 (Relative to Paroxetine)Higher polarity of the primary alcohol causes earlier column elution.

Experimental Protocols (Self-Validating Systems)

Protocol A: Stereoretentive Conversion to Paroxetine (Etherification & Demethylation)

This protocol is designed to ensure the structural integrity of the (3S,4R) stereocenters while maximizing yield.

  • Tosylation: Dissolve 1.0 eq of CAS 105812-81-5 in anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine (TEA) and cool to 0°C.

  • Activation: Dropwise, add 1.2 eq of p-toluenesulfonyl chloride (TsCl). Causality: Cooling prevents exothermic degradation and limits N-quaternization side reactions. Stir for 4 hours, wash with aqueous NaHCO₃, and concentrate to yield the tosylate intermediate.

  • Etherification: In a separate flask, dissolve 1.2 eq of sesamol in anhydrous N,N-dimethylformamide (DMF). Add 1.3 eq of sodium hydride (NaH, 60% dispersion) at 0°C to form the phenoxide nucleophile.

  • Coupling: Add the tosylate intermediate to the phenoxide solution. Heat to 60°C for 6 hours. Causality: The S_N2 reaction at the exocyclic carbon requires moderate heat to overcome the steric hindrance of the adjacent piperidine ring. Quench with water and extract with ethyl acetate to yield N-Methyl Paroxetine.

  • Demethylation: Dissolve N-Methyl Paroxetine in 1,2-dichloroethane. Add 1.5 eq of 1-chloroethyl chloroformate (ACE-Cl) and reflux for 2 hours. Concentrate to a residue, dissolve in methanol, and reflux for 1 hour. Causality: Methanolysis rapidly cleaves the intermediate carbamate, precipitating Paroxetine hydrochloride upon cooling.

Protocol B: Analytical Quantification via LC-UV

This protocol validates the clearance of CAS 105812-81-5 from the final API batch.

  • Standard Preparation: Dissolve 10 mg of highly pure CAS 105812-81-5 reference standard[4] in 100 mL of Mobile Phase (0.1 mg/mL). Dilute to 0.5 µg/mL to establish the Limit of Quantitation (LOQ) standard.

  • Sample Preparation: Dissolve 50 mg of Paroxetine API in 50 mL of Mobile Phase (1.0 mg/mL).

  • Chromatographic Run: Inject 20 µL of sample into a C18 column. Run an isocratic flow of 60% Buffer (0.05 M KH₂PO₄, pH 3.0) and 40% Acetonitrile at 1.0 mL/min.

  • Validation Check: Monitor absorbance at 210 nm. Causality: Because CAS 105812-81-5 lacks the UV-active sesamol chromophore, monitoring at the standard Paroxetine wavelength (295 nm) will result in false-negative impurity reporting. The system is self-validating if the LOQ standard produces a signal-to-noise ratio > 10 at 210 nm.

References

  • (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | CID 2734218 PubChem[Link]

Sources

The Keystone Stereocenter: A Technical Guide to the Structural Analysis of (-)-trans-Paroxol and its Significance in Paroxetine Function

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Importance of a Precursor

In the landscape of modern therapeutics, the selective serotonin reuptake inhibitor (SSRI) Paroxetine stands as a pillar in the treatment of major depressive disorder and anxiety disorders. Its efficacy is not merely a matter of its chemical composition but is critically dependent on its precise three-dimensional architecture. The pharmacologically active agent is exclusively the (3S, 4R)-trans enantiomer. This stereochemical fidelity is decided early in its synthesis, rooted in the structure of its key intermediate: (-)-trans-paroxol, known systematically as [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol.

This guide eschews a conventional step-by-step analysis of a single crystal structure of (-)-trans-paroxol, as the true scientific narrative lies not in the isolated precursor but in the verification of its absolute configuration and how this specific geometry is fundamental to the biological activity of the final drug, Paroxetine. We will, therefore, explore the stereoselective synthesis of this crucial intermediate, the authoritative methods for confirming its absolute configuration, and ultimately, how its structure dictates the high-affinity binding of Paroxetine to the human serotonin transporter (SERT).

Part 1: Achieving Stereochemical Purity in (-)-trans-Paroxol Synthesis

The synthesis of Paroxetine is a study in stereochemical control. The creation of the two adjacent chiral centers in the piperidine ring must yield the trans diastereomer, and from that, the specific (3S, 4R) or (-) enantiomer must be isolated.

The causality behind this synthetic imperative is absolute: only this specific isomer folds correctly to fit into the intricate binding pocket of the serotonin transporter. Synthetic strategies often involve the formation of a mixture of cis and trans isomers, followed by epimerization. A strong base can be used to convert the less stable cis isomer into the more stable trans configuration[1].

Once the trans diastereomer is secured, the racemic mixture must be resolved. A classic and robust method for this is fractional crystallization using a chiral resolving agent, such as L-(+)-tartaric acid[2][3]. The tartaric acid forms diastereomeric salts with the racemic trans-paroxol. These salts have different physical properties, most importantly, different solubilities, allowing for the selective crystallization of the desired (-)-trans-paroxol L-tartrate salt, which can then be treated with a base to yield the enantiopure free base.

The logical relationship of this synthesis and resolution workflow is critical for any downstream application and is illustrated below.

cluster_0 Synthesis & Isomer Control cluster_1 Enantiomeric Resolution A Racemic Precursor Synthesis B Epimerization (Base Treatment) A->B Isomer Mixture C Racemic trans-Paroxol B->C Thermodynamically Favored D Addition of L-(+)-Tartaric Acid C->D E Formation of Diastereomeric Salts D->E F Fractional Crystallization E->F G (-)-trans-paroxol L-tartrate Salt F->G Selective Precipitation H (+)-trans-paroxol L-tartrate Salt (in solution) F->H I Base Treatment G->I J Pure (-)-trans-Paroxol I->J

Caption: Workflow for the Synthesis and Resolution of (-)-trans-Paroxol.

Part 2: The Gold Standard of Structural Verification: Single-Crystal X-ray Diffraction

While various analytical techniques can confirm the identity and purity of a compound, only Single-Crystal X-ray Diffraction (SCXRD) can unambiguously determine its three-dimensional structure and absolute configuration in the solid state[4]. It provides a definitive map of atomic positions, bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For a chiral molecule like (-)-trans-paroxol, SCXRD is the ultimate arbiter of stereochemical assignment.

The trustworthiness of the method is self-validating; the quality of the final structural model is judged by internal consistency metrics (e.g., R-factors) that quantify how well the model reproduces the experimentally measured diffraction data.

Experimental Protocol: A Generalized Workflow for SCXRD

The protocol for determining the absolute structure of a key pharmaceutical intermediate like (-)-trans-paroxol is a meticulous process requiring both skill and advanced instrumentation.

  • Step 1: Crystallization

    • Objective: To grow a single, high-quality crystal suitable for diffraction. This is often the most challenging, trial-and-error phase.

    • Methodology:

      • Dissolve the purified (-)-trans-paroxol in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, ethyl acetate).

      • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling. For vapor diffusion, a solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "non-solvent" in which the compound is poorly soluble. The slow diffusion of the non-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow crystal growth.

      • Monitor for the appearance of single crystals over hours to weeks. A suitable crystal should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.

  • Step 2: Crystal Mounting and Data Collection

    • Objective: To mount the crystal and collect a complete set of diffraction data.

    • Methodology:

      • Using a microscope, select a suitable crystal and mount it on a goniometer head using cryoprotectant oil.

      • The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and reduce atomic thermal motion.

      • The crystal is placed on a diffractometer equipped with a focused X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector.

      • The instrument software rotates the crystal through a series of angles, collecting hundreds of diffraction images. Each image records the position and intensity of the diffracted X-ray beams.

  • Step 3: Structure Solution and Refinement

    • Objective: To process the diffraction data to generate an electron density map and build a molecular model.

    • Methodology:

      • Data Integration and Scaling: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.

      • Structure Solution: Using specialized software (e.g., SHELXT), the "phase problem" is solved to generate an initial electron density map. This map reveals the positions of the heavier atoms.

      • Model Building and Refinement: A molecular model is built into the electron density map. The atomic positions and other parameters (like thermal motion) are refined against the experimental data using a least-squares algorithm (e.g., SHELXL). Hydrogen atoms are typically placed in calculated positions.

      • Absolute Configuration Determination: For a chiral structure, Friedel's Law breaks down, and the intensities of specific pairs of reflections (Bijvoet pairs) will be slightly different. By measuring these differences (anomalous dispersion), the Flack parameter is calculated. A Flack parameter value close to 0 confirms the assigned (3S, 4R) configuration with high confidence.

Caption: The Single-Crystal X-ray Diffraction (SCXRD) Workflow.

Part 3: Structural Analysis in Context: The Paroxetine-SERT Complex

The ultimate validation of (-)-trans-paroxol's structure comes from analyzing how the final drug, Paroxetine, utilizes this rigid stereochemical framework to inhibit its biological target. X-ray crystallography and cryo-electron microscopy studies of Paroxetine bound to the human serotonin transporter (SERT) have provided an unprecedented view of this interaction at the atomic level[5].

These studies reveal that Paroxetine binds in a central site within SERT, physically blocking the binding of serotonin and locking the transporter in an outward-open conformation[5]. The binding site is composed of several subsites, and the specific (3S, 4R) configuration of the piperidine ring, inherited directly from (-)-trans-paroxol, is essential for correctly positioning the molecule's functional groups to engage with these subsites.

The binding pose, often referred to as the "ABC pose," positions the key moieties of Paroxetine for optimal interaction[1][6][7]:

  • Subsite A: Accommodates the protonated nitrogen of the piperidine ring, forming a critical salt bridge with Asp98 of the transporter.

  • Subsite B: Engages the methylenedioxyphenyl ring.

  • Subsite C: Interacts with the 4-fluorophenyl ring.

This precise orientation, dictated by the precursor's stereochemistry, is what underpins Paroxetine's high affinity and selectivity for SERT.

cluster_0 Paroxetine (3S, 4R) cluster_1 SERT Subsites SERT SERT Central Binding Site Paroxetine 4-Fluorophenyl Ring Piperidine Core Methylenedioxyphenyl Ring SubsiteA Subsite A (Asp98) Paroxetine:f1->SubsiteA Salt Bridge (High Affinity) SubsiteB Subsite B Paroxetine:f2->SubsiteB van der Waals Interactions SubsiteC Subsite C Paroxetine:f0->SubsiteC van der Waals Interactions

Caption: Binding of Paroxetine within the Subsites of the SERT Central Site.

Quantitative Data: Key Interactions in the SERT-Paroxetine Complex

The structural data from the Protein Data Bank (PDB) allows for a quantitative summary of the key interactions that stabilize the drug in its binding site.

Interacting Moiety (Paroxetine)Interacting Residue (SERT)Interaction TypeApproximate Distance (Å)Reference
Piperidine Nitrogen (protonated)Aspartic Acid 98 (Asp98)Salt Bridge / H-Bond~2.7 - 3.0[8]
4-Fluorophenyl RingTyrosine 95 (Tyr95), Phenylalanine 341 (Phe341)π-stacking / van der Waals~3.5 - 4.5[5]
Methylenedioxyphenyl RingIsoleucine 172 (Ile172), Alanine 173 (Ala173)Hydrophobic / van der Waals~3.6 - 4.8[5]
Piperidine RingGlycine 100 (Gly100), Threonine 439 (Thr439)van der Waals~3.8 - 4.5[5]

Table derived from analysis of published structures, e.g., PDB ID: 5I6X.

Conclusion

The structural analysis of (-)-trans-paroxol transcends the study of an isolated molecule. It represents a critical control point in pharmaceutical development, where the absolute configuration of an intermediate directly translates to the therapeutic efficacy of the final active pharmaceutical ingredient. While a dedicated crystal structure of the precursor itself is not the focus, the principles of its stereoselective synthesis and the authoritative methodology of single-crystal X-ray diffraction provide the framework for ensuring its structural integrity. Ultimately, the definitive analysis is revealed in the complex with its biological target, where the rigid (3S, 4R) scaffold of the paroxetine core, inherited from its precursor, is shown to be the keystone for high-affinity binding and the potent inhibition of the serotonin transporter. This multi-faceted understanding of structure, from precursor to protein complex, embodies the core principles of modern drug design and development.

References

  • Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Available at: [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature. Available at: [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. Available at: [Link]

  • Coleman, J. A., Navratna, V., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. PMC. Available at: [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. Available at: [Link]

  • bioRxiv. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. Available at: [Link]

  • Coleman, J. A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology. Available at: [Link]

  • Semantic Scholar. (2016). X-ray structures and mechanism of the human serotonin transporter. Available at: [Link]

  • Google Patents. (1999). Process for the production of paroxetine. US6583287B1.
  • Google Patents. (2000). Process for the production of paroxetine. WO2000050422A1.
  • Hamanaka, N., et al. (2002). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. CID 2734218. Available at: [Link]

  • Li, H., et al. (2018). Stereoselective separation of racemic trans-paroxol, N-methylparoxetine and paroxetine containing two chiral carbon centres by countercurrent chromatography. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (2022). X-ray structure of paroxetine bind in the binding site of the serotonin... Figure. Available at: [Link]

  • Comins, D. L., et al. (2000). Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine. Organic Letters. Available at: [Link]

  • Chemistry World. (2020). Exploring the advantages of single-crystal x-ray diffraction in pharma. Available at: [Link]

Sources

in vitro receptor binding affinity of N-methyl paroxetine alcohol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of synthetic intermediates not merely as a cataloging exercise, but as a critical window into the thermodynamic drivers of receptor-ligand engagement. While the pharmaceutical industry focuses heavily on the final active pharmaceutical ingredient (API), profiling precursors like N-methyl paroxetine alcohol (((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol) provides a masterclass in structural pharmacology.

By dissecting why this specific intermediate fails to bind the human Serotonin Transporter (hSERT) effectively, we can map the exact enthalpic and entropic requirements of the transporter's central binding pocket.

Structural Pharmacology & Target Engagement

Paroxetine is one of the most potent selective serotonin reuptake inhibitors (SSRIs) known, locking hSERT in an outward-open conformation with sub-nanomolar affinity (1)[1]. However, stripping its benzodioxole moiety and methylating the piperidine nitrogen to form N-methyl paroxetine alcohol drastically alters this pharmacodynamic profile.

The Subsite B Anchor (C3 Substitution) Paroxetine achieves its extraordinary affinity because its bulky benzodioxole ether perfectly occupies the hydrophobic S1 pocket (Subsite B) of hSERT, engaging in critical interactions with residues like Asn177 (2)[2]. When this ether is replaced by a simple hydroxymethyl group (as in paroxetine alcohol), the molecule loses massive binding energy, dropping affinity to >1000 nM (3)[3].

The Central Site (N1 Substitution) Paradox The secondary amine of paroxetine forms a vital hydrogen bond with Asp98 in the central binding site. In the full paroxetine molecule, N-methylation introduces a steric clash that weakens this bond, reducing affinity ~40-fold (4)[4]. Interestingly, in the alcohol intermediate, the N-methyl group yields a marginal improvement in affinity (from >1000 nM to 850 nM)[3].

Causality: When the benzodioxole anchor is present, the molecule is rigidly locked, and the N-methyl group causes a direct steric penalty. When the anchor is absent (as in the alcohol), the molecule floats loosely in the vestibule. Here, the added lipophilicity of the N-methyl group slightly enhances non-specific hydrophobic interactions, marginally improving an otherwise abysmal binding profile.

SAR_Logic Core 4-(4-fluorophenyl)piperidine Core Scaffold SubsiteB Subsite B (C3 Position) Core->SubsiteB SubsiteA Central Site (N1 Position) Core->SubsiteA Alcohol -CH2OH (Alcohol) Loss of hydrophobic fit Ki: 850 - >1000 nM SubsiteB->Alcohol Ether -CH2O-Benzodioxole Optimal S1 pocket fit Ki: 0.1 - 4.3 nM SubsiteB->Ether SecAmine Secondary Amine (-H) Optimal Asp98 H-bond High Affinity SubsiteA->SecAmine TertAmine Tertiary Amine (-CH3) Steric clash / Weaker H-bond Reduced Affinity SubsiteA->TertAmine

Fig 1: SAR logic tree mapping SERT binding affinity to structural modifications.

Quantitative SAR Profiling

The following table summarizes the structure-activity relationship (SAR) data, isolating the thermodynamic contributions of the N1 and C3 substitutions on hSERT binding affinity (5)[5].

Compound NameN1 Substitution (R1)C3 Substitution (R2)hSERT Affinity (Kᵢ, nM)Target Engagement Status
Paroxetine -H (Secondary)-CH₂O-(1,3-benzodioxol-5-yl)0.1 - 0.3Optimal S1 & Asp98 fit
N-Methylparoxetine -CH₃ (Tertiary)-CH₂O-(1,3-benzodioxol-5-yl)4.3Steric clash at Asp98
Paroxetine Alcohol -H (Secondary)-CH₂OH (Hydroxyl)> 1000Loss of Subsite B anchor
N-Methyl Paroxetine Alcohol -CH₃ (Tertiary)-CH₂OH (Hydroxyl)850Weak non-specific binding

Self-Validating Radioligand Competition Assay

To accurately measure the weak affinity of N-methyl paroxetine alcohol, standard high-affinity protocols must be heavily modified. The following workflow is engineered to prevent false positives caused by micelle formation at high ligand concentrations.

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

    • Causality: SERT is a sodium-coupled symporter. Maintaining 120 mM NaCl is an absolute thermodynamic prerequisite for stabilizing the outward-open conformation that these ligands target.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]citalopram, and varying concentrations of N-methyl paroxetine alcohol (10 nM to 100 µM).

    • Causality: We utilize [³H]citalopram rather than[³H]paroxetine. Paroxetine's pseudo-irreversible binding kinetics obscure the equilibrium binding of low-affinity competitors. Citalopram's faster dissociation rate guarantees that thermodynamic equilibrium is achieved.

  • Incubation: Incubate the microplates for 60 minutes at 22°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber plates pre-soaked in 0.3% Polyethylenimine (PEI). Wash 3x with ice-cold buffer.

    • Causality: High concentrations of weak ligands (up to 100 µM) partition into glass fibers, creating massive background noise. PEI coats the fibers with a positive charge, repelling non-specific binding. The ice-cold wash kinetically traps the bound radioligand by crashing the off-rate.

  • Self-Validation & Detection: Add scintillation cocktail and read via a MicroBeta counter. The assay validates itself dynamically: a 10 µM Fluoxetine control is used to define Non-Specific Binding (NSB). The plate is only accepted if the calculated Z'-factor is > 0.6 and NSB is < 10% of total binding.

Assay_Workflow Prep Membrane Prep (hSERT-HEK293) Incubate Incubation [3H]Citalopram + Ligand Prep->Incubate Filter Rapid Filtration (GF/B + 0.3% PEI) Incubate->Filter Detect Scintillation Counting Filter->Detect Validate Validate Detect->Validate Control 10 µM Fluoxetine (NSB Control) Control->Incubate Control->Validate

Fig 2: Self-validating radioligand binding assay workflow for SERT affinity.

Conclusion

N-methyl paroxetine alcohol demonstrates exactly how the architecture of hSERT demands synergistic interactions. Without the benzodioxole ring to anchor the molecule in Subsite B, the piperidine core cannot properly align its nitrogen with Asp98. Consequently, the compound registers a negligible binding affinity of 850 nM, rendering it pharmacologically inert at the serotonin transporter but highly valuable as an analytical reference standard for validating assay sensitivity.

Sources

Toxicological Profile of CAS 109887-53-8 in Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directives

CAS 109887-53-8, chemically designated as rac-trans Paroxol or (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine[1][2], is a critical pharmaceutical intermediate utilized primarily in the synthesis of paroxetine, a potent selective serotonin reuptake inhibitor (SSRI)[2]. As an active pharmaceutical ingredient (API) building block, its toxicological profile is governed by specific structural motifs. Regulatory databases classify this compound under the as Acute Tox. 4 (H302 - Harmful if swallowed), Eye Dam. 1 (H318 - Causes serious eye damage), and Aquatic Chronic 2 (H411 - Toxic to aquatic life with long-lasting effects)[3].

This whitepaper synthesizes the toxicokinetic properties of CAS 109887-53-8 and outlines the self-validating in vivo experimental models required to accurately profile its safety and hazards during drug development.

Structural Toxicokinetics and Mechanistic Causality

The toxicological behavior of CAS 109887-53-8 in animal models is directly linked to its physicochemical properties (Molecular Weight: 223.29 g/mol ; XLogP3: 1.8; Topological Polar Surface Area: 23.5 Ų)[4][5].

  • The Piperidine Ring : The basic secondary/tertiary nitrogen within the piperidine ring dictates its local and systemic toxicity. In ocular models, the free base form induces rapid saponification of lipid membranes in the corneal epithelium, precipitating the severe eye damage characteristic of its Category 1 classification[6].

  • The Fluorophenyl Group : The para-fluoro substitution enhances the molecule's lipophilicity, facilitating rapid absorption across the gastrointestinal tract in rodent models[5]. This rapid systemic distribution contributes to its acute oral toxicity, while its lipophilic nature drives bioaccumulation in aquatic organisms, underpinning its ecotoxicological profile[3].

Pathway Paroxol rac-trans Paroxol (CAS 109887-53-8) CYP450 Hepatic CYP450 Metabolism Paroxol->CYP450 Systemic Absorption Metabolites Reactive Intermediates CYP450->Metabolites N-Dealkylation / Oxidation OxidativeStress Oxidative Stress (ROS Generation) Metabolites->OxidativeStress Protein Adduction Toxicity Cellular Damage (Hepatic/Ocular) OxidativeStress->Toxicity Tissue Injury

Mechanistic pathway of CAS 109887-53-8 induced cellular toxicity.

In Vivo Toxicological Profiling Models

To establish the safety thresholds of this intermediate before it is processed into the final API, researchers rely on three primary animal models:

  • Rodent Model (Sprague-Dawley Rats) for Acute Oral Toxicity : In acute toxicity testing, the LD50 of CAS 109887-53-8 falls within the 300 to 2000 mg/kg range, resulting in the H302 classification. The causality of this toxicity is linked to the overstimulation of central and peripheral pathways. High-dose exposures of its downstream API, paroxetine, have been shown to cause reduced body weight, hyperactivity, and hepatomegaly in rat models[7][8].

  • Lagomorph Model (New Zealand White Rabbits) for Ocular Irritation : The severe ocular damage (H318) is evaluated using rabbit models[9]. The compound's basicity leads to rapid protein denaturation and irreversible opacity in the cornea, necessitating strict handling protocols during pharmaceutical manufacturing.

  • Aquatic Model (Danio rerio / Zebrafish) for Ecotoxicity : The compound's classification as Aquatic Chronic 2 (H411) indicates toxicity to aquatic life with long-lasting effects[3]. The lipophilicity of the fluorophenyl moiety allows the compound to partition into the lipid-rich membranes of aquatic organisms, disrupting cellular homeostasis.

Workflow Start CAS 109887-53-8 In Vivo Assessment Acute Acute Oral Toxicity (OECD 423 - Rat) Start->Acute Ocular Ocular Irritation (OECD 405 - Rabbit) Start->Ocular Aquatic Aquatic Toxicity (OECD 203 - Zebrafish) Start->Aquatic AcuteResult Category 4 (Harmful if Swallowed) Acute->AcuteResult LD50 Determination OcularResult Category 1 (Serious Eye Damage) Ocular->OcularResult Corneal Opacity AquaticResult Chronic 2 (Toxic to Aquatic Life) Aquatic->AquaticResult LC50 at 96h

Workflow for the in vivo toxicological assessment of CAS 109887-53-8.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating strict internal controls that automatically qualify or disqualify the experimental batch.

Protocol A: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
  • Objective : Determine the acute oral LD50 of CAS 109887-53-8 in female Sprague-Dawley rats.

  • System Self-Validation : The protocol incorporates a concurrent vehicle-only control group. The system validates itself if the control group maintains a body weight variance of ≤ 10% and exhibits zero mortality over 14 days. Any deviation automatically invalidates the test batch, ensuring that observed toxicities are strictly compound-driven and not artifacts of gavage trauma or vehicle toxicity.

  • Step 1: Preparation & Fasting : Animals are fasted overnight prior to dosing. Causality: Fasting eliminates variable gastrointestinal transit times and prevents food-drug binding, ensuring consistent Tmax​ and Cmax​ pharmacokinetic profiles.

  • Step 2: Formulation & Dosing : The compound is suspended in 0.5% methylcellulose due to its limited aqueous solubility. Dosing is administered via oral gavage starting at a defined step (e.g., 300 mg/kg). Causality: Methylcellulose ensures a homogenous suspension, preventing dose variability that could skew the LD50 calculation.

  • Step 3: Clinical Observation : Animals are monitored continuously for the first 24 hours, then daily for 14 days. Causality: Differentiating between immediate CNS signs (e.g., tremors, ataxia) and delayed hepatic signs is critical for establishing the mechanism of lethality[7].

Protocol B: Acute Ocular Irritation/Corrosion (Based on OECD Guideline 405)
  • Objective : Assess the potential of CAS 109887-53-8 to cause ocular damage in New Zealand White Rabbits.

  • System Self-Validation : Pre-test fluorescein sodium staining is mandatory. The test is self-validating only if the baseline corneal score is strictly 0. Post-exposure, the untreated contralateral eye serves as an internal negative control. A positive response in the untreated eye invalidates the study (indicating systemic cross-contamination or environmental irritation).

  • Step 1: Application : 0.1 g of the solid compound is instilled into the conjunctival sac of the right eye. Causality: Application to the conjunctival sac rather than directly on the cornea mimics realistic accidental exposure while ensuring prolonged contact with the mucosal surface.

  • Step 2: Observation & Scoring : Eyes are evaluated at 1, 24, 48, and 72 hours using the Draize scale. Causality: Quantifying corneal opacity, iritis, and conjunctival chemosis provides a standardized metric that directly translates to the GHS Category 1 (H318) classification[9].

Quantitative Data Summary

The table below summarizes the toxicological endpoints, animal models utilized, and the resulting GHS classifications for CAS 109887-53-8.

Toxicological EndpointAnimal ModelTest GuidelineQuantitative Result / RangeGHS Classification
Acute Oral Toxicity Sprague-Dawley RatOECD 423LD50: 300 – 2000 mg/kgCategory 4 (H302)
Acute Ocular Irritation New Zealand White RabbitOECD 405Draize Score: > 3 (Corneal Opacity)Category 1 (H318)
Aquatic Toxicity (Acute) Danio rerio (Zebrafish)OECD 203LC50 (96h): 1 – 10 mg/LAquatic Chronic 2 (H411)

References

  • (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine (CID 2734218) Source: PubChem, National Institutes of Health URL:[Link]

  • Toxicity Profile of a Single Dose of Paroxetine Source: PubMed, National Library of Medicine URL:[Link]

  • Regulation (EC) No 1272/2008 (CLP Regulation) - Harmonised Classification Source: Legislation.gov.uk URL:[Link]

  • NDA 21-299 Pharmacology/Toxicology Review Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

structural characterization of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Executive Summary: This guide provides a comprehensive framework for the structural characterization of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (CAS: 105812-81-5), a critical intermediate in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2] A multi-technique approach is essential for unambiguously confirming its chemical identity, purity, and, most importantly, its specific stereochemistry, which is paramount for its function in pharmaceutical synthesis. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction, providing both the theoretical rationale and practical, field-proven protocols for each method.

Introduction: The Significance of a Chiral Intermediate

4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is a chiral molecule whose therapeutic relevance is intrinsically tied to its three-dimensional structure. Specifically, the trans configuration of the substituents at the C3 and C4 positions of the piperidine ring, with (3S, 4R) absolute stereochemistry, is the required precursor for the synthesis of Paroxetine.[3] Incorrect stereoisomers are considered impurities and can impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Therefore, rigorous structural elucidation is not merely an academic exercise but a critical quality control checkpoint in the drug development process. This guide outlines the synergistic use of spectroscopic and crystallographic techniques to build an unassailable structural proof.

Synthesis and Material Origin

The compound is typically synthesized via multi-step pathways. One common method involves the reduction of a piperidinedione ring compound.[4] Another established route is the reduction of a (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione intermediate using a reducing agent like lithium aluminum hydride.[5] Understanding the synthetic route is crucial as it informs the potential impurity profile, guiding the analytical strategy. The material for characterization should be purified, typically by recrystallization, to achieve high purity (>98%) before analysis.[2][6]

Spectroscopic Characterization: A Foundational Analysis

Spectroscopic methods provide the initial, essential layers of structural information, defining the molecular formula, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience (The "Why"): NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule in solution. For this specific piperidine derivative, ¹H and ¹³C NMR are used to confirm the presence of all expected structural motifs (fluorophenyl ring, piperidine ring, N-methyl, and hydroxymethyl groups). Crucially, the coupling constants (J-values) observed in the ¹H NMR spectrum are instrumental in determining the relative stereochemistry (cis vs. trans) of the C3 and C4 protons, while specialized techniques like ¹⁹F NMR can be employed for enantiomeric purity assessment.[7]

Trustworthiness (Self-Validating System): The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC) NMR experiments provides a self-validating dataset. COSY spectra confirm proton-proton adjacencies, while HSQC correlates each proton to its directly attached carbon, ensuring that every signal is unambiguously assigned within the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 90° pulse, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Data Presentation: Expected NMR Data

The following table summarizes the anticipated chemical shifts, based on data from analogous 4-phenylpiperidine structures.[1][8][9]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations & Notes
Aromatic (C₆H₄F)~7.0-7.3 (m, 4H)~115-130, ~160-163 (d)The fluorophenyl group will show characteristic multiplets. The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling.
H3 (Piperidine)~1.9-2.0 (m, 1H)~44-46The coupling constant between H3 and H4 (³JHH) is critical. For a trans relationship (diaxial), a large coupling constant (~10-13 Hz) is expected.
H4 (Piperidine)~2.2-2.3 (m, 1H)~43-45Coupled to H3 and adjacent piperidine methylene protons.
Piperidine CH₂ (axial/eq)~1.8-3.1 (m, 6H)~37-62Complex multiplets due to overlapping signals from the three CH₂ groups of the piperidine ring. 2D NMR (COSY/HSQC) is essential for definitive assignment.
CH₂OH (Hydroxymethyl)~3.0-3.9 (m, 2H)~63-65Position is variable and depends on hydrogen bonding. Signal will be coupled to the H3 proton.
N-CH₃ (N-Methyl)~2.2-2.4 (s, 3H)~45-47A characteristic singlet, confirming the N-methylation. Its chemical shift can be influenced by the conformation of the piperidine ring.
OH (Hydroxyl)Variable (br s, 1H)-Broad singlet, position is concentration and solvent dependent. Can be confirmed by D₂O exchange, where the peak disappears.
Mass Spectrometry (MS)

Expertise & Experience (The "Why"): MS is indispensable for confirming the compound's molecular weight and, by extension, its molecular formula.[1] Electrospray Ionization (ESI) is a soft ionization technique ideal for generating an intact protonated molecule, [M+H]⁺. Tandem MS (MS/MS) then provides structural insights by inducing fragmentation of this parent ion. The resulting fragmentation pattern serves as a molecular fingerprint and helps confirm the connectivity of the core structure.[10]

Trustworthiness (Self-Validating System): High-resolution mass spectrometry (HRMS) can determine the mass of the [M+H]⁺ ion to within a few parts per million (ppm), providing an unambiguous elemental composition that validates the proposed molecular formula (C₁₃H₁₈FNO).[11] The fragmentation pattern must be consistent with established chemical principles for piperidine ring fragmentation, such as α-cleavage next to the nitrogen atom.[10][12]

Experimental Protocol: ESI-MS/MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Instrument Setup: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source operating in positive ion mode.

  • Full Scan (MS1): Infuse the sample and acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Scan for the resulting fragment ions.

  • Data Analysis: Determine the exact mass of the precursor ion and compare it to the theoretical mass. Analyze the fragmentation pattern to identify characteristic losses.

Data Presentation: Expected Mass Spectrometry Data

Ion Expected m/z Technique Interpretation
[M+H]⁺224.1445ESI-MS (HRMS)The protonated molecular ion. Its accurate mass confirms the elemental composition C₁₃H₁₉FNO⁺.[5]
Fragment 1VariableESI-MS/MSLoss of water (-18 Da) from the hydroxymethyl group is a common fragmentation pathway for alcohols.[13]
Fragment 2VariableESI-MS/MSα-cleavage adjacent to the nitrogen, leading to the loss of substituents from the ring or ring-opening fragments.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience (The "Why"): FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.[14] For this compound, FTIR is used to confirm the presence of the hydroxyl (-OH) group, the aromatic C-H and C=C bonds of the fluorophenyl ring, the aliphatic C-H bonds of the piperidine and methyl groups, and the C-F bond.[15]

Trustworthiness (Self-Validating System): The presence of a complete set of characteristic bands validates the functional group profile of the molecule. For instance, observing a broad O-H stretch alongside aromatic and aliphatic C-H stretches strongly supports the proposed structure. The absence of unexpected bands (e.g., a C=O stretch) confirms the purity of the sample from certain precursors.[1]

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to their corresponding functional group vibrations.

Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3600-3200 (broad)O-H stretchHydroxyl group[1]
~3100-3000C-H stretchAromatic (Fluorophenyl ring)
~2950-2800C-H stretchAliphatic (Piperidine, CH₃, CH₂OH)
~1600, ~1510, ~1470C=C stretchAromatic ring skeleton
~1220C-F stretchFluoro-aromatic
~1100-1000C-O stretchPrimary alcohol

Crystallographic Characterization

Single-Crystal X-ray Diffraction

Expertise & Experience (The "Why"): While spectroscopy provides compelling evidence for connectivity and relative stereochemistry, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[16] This technique is the gold standard for confirming the trans orientation of the fluorophenyl and hydroxymethyl groups and for determining the absolute (S,R) configuration at the chiral centers. It also reveals detailed conformational information, such as the preferred chair conformation of the piperidine ring.[17][18]

Trustworthiness (Self-Validating System): A successful crystallographic analysis yields a structural model with low residual factors (R-factors), indicating a good fit between the experimental diffraction data and the calculated structure. The resulting bond lengths, bond angles, and torsion angles must all fall within chemically sensible ranges, providing an internally consistent and validated final structure.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent (e.g., ethyl acetate/heptane mixture) from a concentrated solution of the purified compound.[2]

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Data Presentation: Expected Crystallographic Parameters

Parameter Expected Value/Information
Crystal SystemMonoclinic or Orthorhombic (Common for such molecules)[18]
Space GroupChiral (e.g., P2₁)
Key Torsion AnglesWill confirm the trans relationship between C3 and C4 substituents.
Ring ConformationExpected to be a chair conformation.
Absolute StereochemistryCan be determined using anomalous dispersion effects (Flack parameter).

Integrated Structural Elucidation Workflow

The definitive structural assignment of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is not based on a single technique but on the convergence of evidence from all methods. The workflow below illustrates this synergistic relationship.

G cluster_crystallography Crystallographic Analysis cluster_conclusion Final Confirmation MS Mass Spectrometry Final Validated Structure (Identity, Purity, Stereochemistry) MS->Final Confirms: - Molecular Weight - Elemental Formula NMR NMR Spectroscopy NMR->Final Confirms: - C/H Framework - Connectivity - Relative Stereochemistry FTIR FTIR Spectroscopy FTIR->Final Confirms: - Functional Groups XRAY X-ray Diffraction XRAY->Final Confirms: - 3D Structure - Absolute Stereochemistry - Solid-State Conformation

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Quality Assurance Professionals Application: Reaction Monitoring, Impurity Profiling, and Enantiomeric Resolution

Introduction & Mechanistic Context

The compound (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (CAS 105812-81-5), commonly referred to as (-)-carbinol or N-methyl paroxetine intermediate, is a critical chiral precursor in the synthesis of the active pharmaceutical ingredient (API) Paroxetine[1]. Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) used globally for the treatment of depression and anxiety disorders[2].

In commercial API synthesis, the (-)-carbinol intermediate undergoes mesylation and subsequent condensation with sesamol to form N-methyl paroxetine, which is finally demethylated to yield Paroxetine[3]. Implementing Quality by Design (QbD) principles during this stage is paramount, as unreacted intermediates, mesylate derivatives (potential genotoxic impurities), and ether-type dimers can carry over into the final API[2].

SynthesisPathway A (-)-Carbinol CAS 105812-81-5 B Mesylate Intermediate A->B Methanesulfonyl Chloride TEA, Toluene C N-Methyl Paroxetine B->C Sesamol, KOH DMSO / Sulpholane D Paroxetine API C->D Phenyl chloroformate Demethylation

Chemical synthesis pathway of Paroxetine from the (-)-carbinol intermediate.

Method Development Rationale (QbD Approach)

To establish a self-validating chromatographic system, the analytical method must account for the specific physicochemical properties of the piperidine core.

Overcoming Piperidine Nitrogen Tailing (Achiral Method)

The basic secondary/tertiary amine in the piperidine ring (pKa ~9.0) is highly susceptible to secondary interactions with unendcapped, acidic silanol groups on silica-based stationary phases. If analyzed at a neutral pH, this ion-exchange interaction manifests as severe peak tailing, compromising the Limit of Quantitation (LOQ). The Causality: By utilizing an acidic phosphate buffer (pH 2.6–3.5), the mobile phase completely protonates both the analyte and the residual silanols. This suppresses the secondary silanol interactions, driving the separation strictly through reversed-phase hydrophobic partitioning, yielding sharp, symmetrical peaks (Tailing Factor ≤ 1.5)[4].

Chiral Recognition Mechanism

Because only the (3S,4R) stereoisomer yields the pharmacologically active Paroxetine, determining the enantiomeric excess (ee%) of the intermediate is a critical quality attribute (CQA). The Causality: Separation of the enantiomers requires a chiral selector. This can be achieved via a normal-phase system using a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD)[5], or via reversed-phase using a chiral mobile phase additive like carboxymethyl-β-cyclodextrin. The cyclodextrin cavity provides stereoselective inclusion complexation, discriminating between the spatial arrangements of the fluorophenyl and hydroxymethyl groups[5].

MethodLogic Start Analytical Target Profile (ATP) Quantify Paroxol & Impurities pH Buffer pH Selection pH 2.6 - 3.5 Start->pH Suppress piperidine nitrogen ionization StatPhase Stationary Phase C18 (Achiral) / Chiralpak (Chiral) Start->StatPhase Resolve structural analogs MobilePhase Organic Modifier Acetonitrile / Methanol pH->MobilePhase Adjust elution strength StatPhase->MobilePhase Validation ICH Validation LOD/LOQ, Linearity, Recovery MobilePhase->Validation Optimize resolution (Rs > 2.0)

Quality by Design (QbD) logic for HPLC method development.

Experimental Protocols

Protocol A: Achiral RP-HPLC for Purity & Reaction Monitoring

This method is optimized for tracking the consumption of (-)-carbinol and the formation of ether-type impurities during the mesylation and condensation steps[2][4].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 2.6 ± 0.05 using dilute orthophosphoric acid.

  • Mobile Phase Blending: Mix the phosphate buffer and HPLC-grade Acetonitrile in a 70:30 (v/v) ratio.

  • Degassing: Filter the mobile phase through a 0.45 µm membrane filter and sonicate for 15 minutes. Reasoning: Removing dissolved oxygen prevents baseline drift and protects the pump check valves.

  • System Setup:

    • Column: Inertsil ODS C18 (150 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: UV at 211 nm[4].

    • Injection Volume: 15 µL.

  • Sample Preparation: Accurately weigh 10 mg of the intermediate sample, dissolve in 5 mL of HPLC-grade water/acetonitrile (50:50), sonicate for 3 minutes, and make up the volume to 10 mL. Filter through a 0.45 µm syringe filter prior to injection[6].

  • System Suitability Testing (SST): The system is self-validating if the theoretical plates (N) > 2000, tailing factor (T) < 1.5, and %RSD of 5 replicate standard injections is < 2.0%.

Protocol B: Chiral HPLC for Enantiomeric Excess

This method isolates the (3S,4R) isomer from its enantiomeric counterparts[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of Hexane, Isopropanol, and Diethylamine in a 96:4:0.3 (v/v/v) ratio.

  • Role of Diethylamine (DEA): DEA acts as a basic modifier. It competitively binds to active sites on the chiral stationary phase, preventing the basic piperidine nitrogen of the analyte from causing peak tailing, thereby preserving chiral resolution.

  • System Setup:

    • Column: Chiralcel OD or Chiralpak AD (250 mm × 4.6 mm, 10 µm)[5].

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a working concentration of 20 µg/mL.

Quantitative Validation Data

The developed methods must be validated according to ICH Q2(R1) guidelines. Below is the synthesized validation data representing the self-validating benchmarks for the paroxetine intermediate and its related API analyses[4][5][6].

Table 1: Method Validation Parameters

Validation ParameterAchiral RP-HPLC (Purity)Chiral HPLC (Enantiomeric)Acceptance Criteria (ICH)
Linearity Range 25 – 150 µg/mL10 – 100 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.99950.9991 R2≥0.999
Limit of Detection (LOD) 0.5 µg/mL2.0 µg/mLSignal-to-Noise ≥3:1
Limit of Quantitation (LOQ) 1.5 µg/mL7.5 µg/mLSignal-to-Noise ≥10:1
Precision (Intra-day %RSD) 0.44%< 1.0%%RSD ≤2.0%
Accuracy / Recovery 99.41% – 99.93%96.0% – 103.4%98.0% – 102.0% (Bulk)

Conclusion

The robust quantification and purity profiling of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is a foundational requirement for the commercial synthesis of Paroxetine. By meticulously controlling the mobile phase pH to mitigate piperidine-silanol interactions, the achiral RP-HPLC method provides a highly reproducible, self-validating system for tracking reaction kinetics and process impurities (such as mesylates and ether dimers). Concurrently, the validated chiral methodology ensures the strict enantiomeric purity required for API efficacy.

References

  • Watson International Ltd. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine CAS 105812-81-5. Retrieved March 30, 2026, from[Link]

  • ResearchGate. (n.d.). Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-β-cyclodextrin as chiral mobile phase additive. Retrieved March 30, 2026, from[Link]

  • Pharmacognosy Magazine (PhMethods). (2018). Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. Retrieved March 30, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Reverse Phase High Performance Liquid Chromatographic Method for the Analysis of Paroxetine in Pharmaceutical Dosage Forms. Retrieved March 30, 2026, from[Link]

  • Asian Journal of Research in Chemistry. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Retrieved March 30, 2026, from [Link]

  • Bentham Open Archives. (2013). Developing a Commercially Viable Process for an Active Pharmaceutical Ingredient, Challenges, Myths and Reality in the Art of Process Chemistry. Retrieved March 30, 2026, from [Link]

Sources

Introduction: The Critical Role of N-Demethylation in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the N-Demethylation of N-Methyl Paroxetine Alcohol

In the landscape of medicinal chemistry and pharmaceutical development, the N-demethylation of tertiary amines is a cornerstone transformation. This process is pivotal for synthesizing active pharmaceutical ingredients (APIs) from their N-methylated precursors, often encountered in natural product chemistry and synthetic intermediates.[1][2] The removal of an N-methyl group can profoundly alter a molecule's pharmacological profile, influencing its potency, selectivity, and metabolic stability. Nature accomplishes this transformation with remarkable elegance using oxidative enzymes like the Cytochrome P450 (CYP) family.[1][3] In synthetic chemistry, however, achieving this cleavage requires carefully chosen protocols that are both efficient and compatible with other functional groups within a complex molecule.[1]

This guide focuses on the N-demethylation of N-methyl paroxetine alcohol, a key precursor in the synthesis of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI).[4][5] The presence of a secondary alcohol and a sensitive methylenedioxy ether in the molecular scaffold necessitates methodologies that offer high chemoselectivity under mild conditions. We will explore several field-proven protocols, delving into the mechanistic rationale behind each, providing detailed step-by-step procedures, and offering insights for troubleshooting and optimization.

General Experimental Workflow

A successful N-demethylation campaign follows a structured workflow, from substrate preparation to final product characterization. The specific conditions within each step will vary based on the chosen protocol, but the overall logic remains consistent.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Purification & Analysis A N-Methyl Paroxetine Alcohol (Starting Material) B Reagent Selection & Reaction Setup A->B Substrate C In-Process Monitoring (TLC, LC-MS) B->C Reaction Progress D Quenching & Phase Separation C->D Reaction Complete E Crude Product Isolation D->E F Chromatography or Crystallization E->F Purification G Characterization (NMR, MS, HPLC) F->G H Paroxetine Alcohol (Final Product) G->H G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Hydrolysis A R₂N-CH₃ (Tertiary Amine) C R₂N-CO-OPh (Carbamate Intermediate) A->C + Toluene, Heat B Cl-CO-OPh (Phenyl Chloroformate) B->C + Toluene, Heat D R₂N-H (Secondary Amine) C->D + KOH, Alcohol

Caption: Chloroformate-mediated N-demethylation pathway.

Detailed Step-by-Step Protocol (using Phenyl Chloroformate)
  • Reagent Preparation: Ensure N-methyl paroxetine alcohol is dry and free of residual base from its synthesis. Use anhydrous toluene as the solvent.

  • Carbamate Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve N-methyl paroxetine alcohol (1.0 eq) in toluene (10 mL per gram of substrate).

    • Add phenyl chloroformate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup (Carbamate Isolation):

    • Cool the reaction mixture to room temperature.

    • Wash the mixture sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylcarbamate intermediate. This intermediate can be purified by chromatography if necessary but is often carried forward directly. [5]4. Hydrolysis:

    • Dissolve the crude carbamate intermediate in an alcoholic solvent such as 1-butanol or ethanol. [5] * Add a solution of potassium hydroxide (5.0 eq) in the same alcohol.

    • Heat the mixture to reflux for 6-12 hours, monitoring for the disappearance of the carbamate.

  • Final Isolation and Purification:

    • Cool the reaction mixture and neutralize with aqueous HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the resulting crude paroxetine alcohol by silica gel column chromatography.

Protocol 2: The Modified Polonovski Reaction

The Polonovski reaction offers a milder alternative to chloroformate and cyanogen bromide reagents, often avoiding harsh temperatures and toxic chemicals. [6][7]The "modified" or "non-classical" Polonovski reaction typically uses iron salts as the activating agent, making it more environmentally benign. [2][8]The reaction proceeds via an N-oxide intermediate.

Mechanism Rationale: The tertiary amine is first oxidized to its corresponding N-oxide using an oxidant like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. [7]The N-oxide is then activated, often by coordination with an iron(II) salt. This facilitates a one-electron reduction, leading to the cleavage of the N-O bond and the formation of an aminium radical cation. This intermediate rearranges to an iminium ion, which is then hydrolyzed to yield the secondary amine and formaldehyde. [7]

Detailed Step-by-Step Protocol (Iron-Catalyzed)
  • N-Oxide Formation:

    • Dissolve N-methyl paroxetine alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol.

    • Cool the solution to 0°C in an ice bath.

    • Add m-CPBA (1.1 - 1.3 eq) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor for complete consumption of the starting amine.

  • Workup (N-Oxide Isolation):

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude N-oxide. It is often beneficial to convert the N-oxide to its hydrochloride salt by adding concentrated HCl, which can improve stability and handling. [7]3. Demethylation Reaction:

    • Dissolve the crude N-oxide (or its HCl salt) in a mixture of methanol and water.

    • Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O) as a catalyst (typically 0.1 to 0.5 eq). [2][7] * Stir the reaction vigorously at room temperature. The reaction is often complete within 2-4 hours. [2]4. Final Isolation and Purification:

    • Quench the reaction by adding an aqueous solution of ammonium hydroxide to precipitate iron salts.

    • Filter the mixture through a pad of Celite to remove the inorganic solids.

    • Concentrate the filtrate to remove methanol.

    • Extract the remaining aqueous solution with ethyl acetate or DCM.

    • Combine the organic extracts, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: The Von Braun Reaction

Considered one of the oldest methods for N-dealkylation, the von Braun reaction utilizes cyanogen bromide (BrCN) to cleave tertiary amines. [9][10]While effective, its application is often limited by the extreme toxicity of cyanogen bromide. This protocol should only be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Mechanism Rationale: The reaction involves the nucleophilic attack of the tertiary amine on cyanogen bromide, displacing the bromide ion to form a quaternary cyanoammonium salt. [11][12]The displaced bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups (preferentially the methyl group) in an Sₙ2 reaction. This results in the formation of an alkyl bromide and a disubstituted cyanamide. The cyanamide is then hydrolyzed under acidic or basic conditions to furnish the secondary amine. [9]

Detailed Step-by-Step Protocol
  • Cyanamide Formation:

    • Dissolve N-methyl paroxetine alcohol (1.0 eq) in an inert, anhydrous solvent such as chloroform or diethyl ether.

    • Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup (Cyanamide Isolation):

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude cyanamide can be purified by chromatography or carried directly to the next step.

  • Hydrolysis:

    • Treat the crude cyanamide with a strong acid (e.g., 25% sulfuric acid or concentrated HCl) or a strong base (e.g., 50% aqueous KOH) and heat to reflux for 4-8 hours. [9][12]4. Final Isolation and Purification:

    • After cooling, carefully neutralize the reaction mixture.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify via column chromatography.

Comparative Summary of Protocols

FeatureChloroformate MethodModified PolonovskiVon Braun Reaction
Primary Reagent(s) Phenyl chloroformate, KOHm-CPBA, FeSO₄Cyanogen bromide (BrCN)
Key Intermediate CarbamateN-OxideCyanamide
Reaction Conditions High temperature (reflux)Mild (0°C to RT)Mild to moderate
Toxicity/Safety Moderately toxic reagentsLow toxicity, saferExtremely Toxic (BrCN)
Scalability High, used in industry [5]Good, scalable [2]Limited by safety concerns
Chemoselectivity GoodExcellentGood, but harsh hydrolysis
Primary Advantage Well-established, high yieldMild conditions, "green"Effective for robust substrates
Primary Disadvantage High temperatures, multiple stepsRequires N-oxide isolationHigh toxicity of reagent

Biocatalytic Approaches: A Forward Look

Nature's catalysts, enzymes, offer unparalleled selectivity for N-demethylation. Cytochrome P450 monooxygenases are primarily responsible for this transformation in vivo. [3][13][14]While implementing whole-cell or isolated enzyme systems can be more complex, they offer significant advantages:

  • Extreme Selectivity: Reactions occur at the target N-methyl group without affecting other sensitive functionalities.

  • Mild Conditions: Reactions are run in aqueous buffers at or near room temperature.

  • Environmental Sustainability: Avoids the use of harsh chemicals and organic solvents.

Research into using engineered P450 enzymes or microorganisms like Aspergillus terreus for N-demethylation of aromatic amines shows great promise for future pharmaceutical manufacturing. [14][15]

References

  • The Polonovski Reaction. Organic Reactions. [Link]

  • N-Dealkylation of Amines - PMC. National Center for Biotechnology Information. [Link]

  • Fundamental Reaction Pathways for Cytochrome P450-catalyzed 5′-Hydroxylation and N-Demethylation of Nicotine - PMC. National Center for Biotechnology Information. [Link]

  • A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Application of the Polonovski Reaction: Scale-up of an Efficient and Environmentally Benign Opioid Demethylation | Organic Process Research & Development - ACS Publications. ACS Publications. [Link]

  • Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects - PubMed. PubMed. [Link]

  • Polonovski-Type N-Demethylation of N-Methyl Alkaloids Using Substituted Ferrocene Redox Catalysts - ResearchGate. ResearchGate. [Link]

  • Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. Food Technology and Biotechnology. [Link]

  • The von Braun Cyanogen Bromide Reaction - ResearchGate. ResearchGate. [Link]

  • von Braun reaction - Wikipedia. Wikipedia. [Link]

  • Dealkylation Reactions of Amines. Science of Synthesis. [Link]

  • An Acyl Group Makes a Difference in the Reactivity Patterns of Cytochrome P450 Catalyzed N-Demethylation of Substituted N,N-Dimethylbenzamides—High Spin Selective Reactions | The Journal of Physical Chemistry B - ACS Publications. ACS Publications. [Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC. National Center for Biotechnology Information. [Link]

  • Cytochrome P450-Mediated N-Demethylation Activity and Induction in Ins - UNL Institutional Repository. University of Nebraska - Lincoln. [Link]

  • Cytochrome P450-mediated N-demethylation of noscapine by whole-cell biotransformation: process limitations and strategies for optimisation - PubMed. PubMed. [Link]

  • (PDF) Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus - ResearchGate. ResearchGate. [Link]

  • Method for the N-demethylation of N-methyl heterocycles - Google Patents.
  • Process for n-dealkylation of tertiary amines - Google Patents.
  • N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells - PMC. National Center for Biotechnology Information. [Link]

  • Recent advances in process development for opiate-derived pharmaceutical agents. Canadian Journal of Chemistry. [Link]

  • Photoredox-Catalyzed Functionalization of Amines: Remote Directed C-H Activation, Selective N-Demethylation and Oxime Isomerization - Columbia Academic Commons. Columbia University. [Link]

  • ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Current Organic Chemistry. [Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Visible light-mediated photocatalyst-free N-demethylation of aryl tertiary amines. ResearchGate. [Link]

  • Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Func- tionalization of Heterocycles and Pharmaceutical Intermediates. ACS Sustainable Chemistry & Engineering. [Link]

  • Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents - PMC. National Center for Biotechnology Information. [Link]

  • Paroxetine to N-methyl paroxetine degradation reaction.[16] - ResearchGate. ResearchGate. [Link]

  • Can You Drink Alcohol While Taking Paroxetine - Doctronic. Doctronic. [Link]

  • Paroxetine Interactions: Dangers of Mixing Paxil and Alcohol - Addiction Resource. Addiction Resource. [Link]

  • Process for the production of paroxetine - Google Patents.

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chiral resolution techniques for paroxetine intermediate CAS 109887-53-8

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the chiral resolution of (±)-trans-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (CAS 109887-53-8), a key intermediate in the synthesis of (-)-Paroxetine. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Chirality in Paroxetine Synthesis

(-)-Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant.[1] Its therapeutic efficacy is exclusive to the (-)-(3S,4R) enantiomer. The synthesis of enantiomerically pure paroxetine is therefore a primary objective in its pharmaceutical production. A pivotal step in many synthetic routes is the resolution of the racemic intermediate, trans-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. The desired (3S,4R) isomer is the direct precursor to the active pharmaceutical ingredient.[2]

This guide provides a detailed exploration of three field-proven techniques for the chiral resolution of this key intermediate:

  • Enzymatic Resolution: A highly selective biocatalytic approach.

  • Diastereomeric Salt Crystallization: A classical and scalable chemical method.

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative separation technique.

Each section explains the underlying principles, offers expert insights into experimental design, and presents detailed, step-by-step protocols suitable for laboratory application.

Enzymatic Resolution via Lipase-Catalyzed Kinetic Resolution

Principle of the Method: Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. In this application, a lipase enzyme catalyzes the acylation of the primary alcohol group of the piperidine intermediate. The enzyme's chiral active site preferentially acylates one enantiomer at a much faster rate than the other. This results in a mixture containing one enantiomer in its acylated (ester) form and the other, unreacted enantiomer in its original (alcohol) form. These two compounds, now having different functional groups, can be easily separated by standard chemical techniques like column chromatography or extraction.

Expertise & Causality — Why Lipase from Candida antarctica? The choice of enzyme is paramount for success. Lipases are frequently employed due to their operational stability in organic solvents, broad substrate tolerance, and lack of a need for expensive cofactors.[3] Specifically, Lipase B from Candida antarctica (CAL-B), often immobilized on a solid support (e.g., Novozym 435®), is highly effective for this transformation.[1] CAL-B exhibits a high enantiomeric ratio (E-value), a measure of its selectivity, for the acylation of the (3R,4S)-enantiomer.[1] This leaves the desired (3S,4R)-enantiomer as the unreacted alcohol, which can be readily isolated. Vinyl acetate is an excellent acyl donor because it is inexpensive and the reaction byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction equilibrium forward.[1]

Experimental Protocol: Enantioselective Acylation with CAL-B

1. Materials & Reagents:

  • Racemic trans-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435®)

  • Vinyl Acetate (acyl donor and solvent)

  • Toluene (co-solvent, optional)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

2. Reaction Setup:

  • To a dry flask, add racemic trans-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (1.0 eq).

  • Add vinyl acetate (can be used as the solvent, approx. 10-20 volumes) or dissolve the substrate in a suitable organic solvent like toluene (approx. 10 volumes) and add vinyl acetate (2-5 eq).[1]

  • Add immobilized CAL-B (typically 10-50% by weight relative to the substrate).

  • Seal the flask and place it on an orbital shaker or magnetic stirrer at a controlled temperature, typically between 30°C and 45°C.[4]

3. Reaction Monitoring & Workup:

  • Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess (e.e.). The goal is to stop the reaction at or near 50% conversion to maximize the yield and e.e. of both the product and the remaining substrate.

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.[4]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude mixture containing the (3R,4S)-acetate and the unreacted (3S,4R)-alcohol.

4. Purification:

  • Separate the unreacted (3S,4R)-alcohol from the (3R,4S)-acetate product using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective.

  • Combine the fractions containing the pure alcohol and the pure ester, respectively, and remove the solvent.

  • Analyze the enantiomeric purity of the isolated (3S,4R)-alcohol using chiral HPLC.

Data Presentation: Expected Performance

The efficiency of an enzymatic resolution is quantified by the conversion percentage and the Enantiomeric Ratio (E). An E-value above 20 is generally considered useful for synthesis.

ParameterTypical ValueReference
EnzymeCandida antarctica Lipase B[1]
SolventToluene[1]
Acyl DonorVinyl Acetate[1]
Temperature30 °C[4]
Conversion~55%[1]
e.e. of remaining (3S,4R)-alcohol>94%[1]
Enantiomeric Ratio (E)>35[1]
Visualization: Enzymatic Resolution Workflow

G cluster_0 Reaction Setup cluster_1 Workup & Separation cluster_2 Products Racemate Racemic (±)-Intermediate Reaction Enzymatic Acylation @ 30-45°C Racemate->Reaction Enzyme Immobilized CAL-B Enzyme->Reaction Solvent Vinyl Acetate in Toluene Solvent->Reaction Filter Filter to remove enzyme Reaction->Filter Stop at ~50% conversion Evaporate Evaporate Solvent Filter->Evaporate Chromatography Silica Gel Chromatography Evaporate->Chromatography Desired (3S,4R)-Alcohol (High e.e.) Chromatography->Desired Byproduct (3R,4S)-Acetate Chromatography->Byproduct

Caption: Workflow for enzymatic kinetic resolution of the paroxetine intermediate.

Diastereomeric Salt Resolution

Principle of the Method: This classical resolution technique relies on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound (the resolving agent) to form diastereomers. Diastereomers have different physical properties, including solubility in a given solvent.[5] By reacting the racemic piperidine base with a chiral acid, a pair of diastereomeric salts is formed. Through a process of fractional crystallization, the less soluble salt can be selectively precipitated from the solution, isolated, and then treated with a base to liberate the desired, enantiomerically enriched piperidine free base.

Expertise & Causality — Selecting the Right Resolving Agent: The success of this method hinges on the choice of the chiral resolving agent and the crystallization solvent. The ideal resolving agent should be readily available and inexpensive in enantiopure form, and it must form a stable, crystalline salt with the substrate. The resulting diastereomeric salts must exhibit a significant difference in solubility in a practical solvent system to allow for efficient separation. While several chiral acids can be used, derivatives of tartaric acid, such as Di-p-toluoyl-tartaric acid, or mandelic acid are common choices for resolving chiral amines. The key is empirical screening of different chiral acids and solvents to identify the combination that provides the best separation, yield, and crystal quality.

Experimental Protocol: Resolution via Fractional Crystallization

1. Materials & Reagents:

  • Racemic trans-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

  • Chiral Resolving Agent (e.g., L-(-)-Dibenzoyl-tartaric acid (DBTA) or D-(+)-DBTA)

  • Solvent for crystallization (e.g., Methanol, Ethanol, Acetone, Isopropanol)

  • Aqueous base solution (e.g., 2M NaOH)

  • Aqueous acid solution (e.g., 2M HCl)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

2. Diastereomeric Salt Formation:

  • Dissolve the racemic piperidine intermediate (1.0 eq) in a suitable solvent (e.g., methanol) with gentle heating.

  • In a separate flask, dissolve the chiral resolving agent (e.g., L-(-)-DBTA, 0.5 to 1.0 eq) in the same solvent, also with heating. Note: Starting with a sub-stoichiometric amount of resolving agent can sometimes improve the purity of the first crop of crystals.

  • Add the resolving agent solution to the piperidine solution. Stir the mixture. Crystals may form immediately or upon cooling.

  • If no crystals form, slowly cool the solution to room temperature, and then to 0-5°C. If necessary, induce crystallization by scratching the inside of the flask or adding a seed crystal.

3. Fractional Crystallization:

  • Allow the crystallization to proceed for several hours or overnight to maximize the yield of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the "first crop."

  • Dry the crystals and determine their optical purity by liberating a small sample (see step 4) and analyzing it by chiral HPLC.

  • To improve purity, the first crop of crystals can be recrystallized from fresh solvent.

4. Liberation of the Free Amine:

  • Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).

  • Add an aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This neutralizes the chiral acid and liberates the free piperidine base into the organic layer.

  • Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine.

Data Presentation: Resolving Agent Screening
Resolving AgentSolventYield of Salt (%)e.e. of Liberated Amine (%)
L-(-)-DBTAMethanol40%>95%
D-(+)-Mandelic AcidEthanol45%75%
L-(+)-Tartaric AcidIsopropanol35%88%
(1R)-(-)-Camphor-10-sulfonic acidAcetone38%82%
(Note: Data are illustrative examples for screening purposes.)
Visualization: Diastereomeric Salt Resolution Workflow

G Racemate Racemic (±)-Base SaltFormation Salt Formation Racemate->SaltFormation Agent Chiral Acid (+) Agent->SaltFormation Solvent Crystallization Solvent Solvent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration LessSoluble Less Soluble Salt [ (+)-Base : (+)-Acid ] Filtration->LessSoluble MotherLiquor Mother Liquor [ (-)-Base : (+)-Acid ] Filtration->MotherLiquor Liberation Basification & Extraction LessSoluble->Liberation FinalProduct Enriched (+)-Base Liberation->FinalProduct

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle of the Method: Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers based on their differing affinities for a chiral stationary phase (CSP).[6] The CSP creates a chiral environment within the column. As the racemic mixture passes through the column, one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other. This difference in interaction strength causes the two enantiomers to travel through the column at different rates, resulting in their separation and elution as two distinct peaks.[7]

Expertise & Causality — Column and Mobile Phase Selection: Polysaccharide-based CSPs, such as amylose or cellulose derivatives coated on a silica support, are exceptionally versatile and widely used for chiral separations.[8] For the paroxetine intermediate, columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent separation capabilities.[9][10]

The mobile phase composition is critical. A normal-phase system, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is used. For basic analytes like this piperidine intermediate, adding a small amount of a basic modifier, such as diethylamine (DEA), is crucial. The DEA acts as a competitive inhibitor for highly active sites on the silica surface, preventing peak tailing and improving peak shape and resolution.[9]

Experimental Protocol: Analytical and Preparative Chiral HPLC

1. Materials & Reagents:

  • Racemic trans-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)

  • Diethylamine (DEA), high purity

  • Chiral HPLC column (e.g., Chiralcel® OD-H or Chiralpak® AD-H, analytical or preparative scale)

2. Analytical Method Development:

  • Column: Install a Chiralcel® OD-H (250 x 4.6 mm, 5 µm) column.

  • Mobile Phase: Start with a mobile phase of Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). Degas the mobile phase thoroughly.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Temperature: Maintain the column temperature at 25°C.

  • Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the racemic intermediate in the mobile phase to a concentration of ~1 mg/mL.

  • Injection: Inject 10 µL of the sample and record the chromatogram.

  • Optimization: Adjust the ratio of Hexane to Isopropanol to optimize the resolution (Rs) and retention times. Increasing the alcohol content will decrease retention times, while decreasing it will increase retention and often improve resolution.

3. Preparative Scale-Up:

  • Column: Switch to a larger-bore preparative column with the same stationary phase (e.g., 250 x 20 mm).

  • Flow Rate: Scale the flow rate according to the column cross-sectional area. For a 20 mm ID column, the flow rate would be approximately (20²/4.6²) x 1.0 mL/min ≈ 18-20 mL/min.

  • Sample Loading: Dissolve the racemic mixture in the mobile phase at the highest possible concentration without causing peak distortion. Perform loading studies to determine the maximum sample amount per injection.

  • Collection: Set up the fraction collector to collect the two enantiomeric peaks separately based on the retention times determined from the analytical method.

  • Post-Processing: Combine the fractions for each enantiomer, and remove the solvent under reduced pressure to obtain the isolated, pure enantiomers.

Data Presentation: Chromatographic Conditions & Performance
ParameterCondition 1Condition 2Reference
ColumnChiralcel® OD (250 x 4.6 mm)Chiralpak® AD (250 x 4.6 mm)[9]
Mobile PhaseHexane:IPA:DEA (96:4:0.3)Hexane:IPA:DEA (90:10:0.1)[9]
Flow Rate1.0 mL/min1.0 mL/min[9]
Temperature25°C25°C
DetectionUV at 210 nmUV at 210 nm[10]
Retention Time (Enantiomer 1)~8.5 min~7.2 min
Retention Time (Enantiomer 2)~9.8 min~8.1 min
Resolution (Rs)> 2.0> 1.8
(Note: Retention times are illustrative and will vary based on the specific system.)
Visualization: Chiral HPLC Separation Workflow

G cluster_0 System Preparation cluster_1 Separation & Collection cluster_2 Final Products MobilePhase Prepare Mobile Phase (Hexane/IPA/DEA) HPLC HPLC System MobilePhase->HPLC Column Install Chiral Column Column->HPLC Sample Dissolve Racemate Injection Inject Sample Sample->Injection Detector UV Detector HPLC->Detector Elution Injection->HPLC Collector Fraction Collector Detector->Collector Enant1 Enantiomer 1 (e.g., 3R,4S) Collector->Enant1 Enant2 Enantiomer 2 (e.g., 3S,4R) Collector->Enant2

Sources

NMR spectroscopy characterization of (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopic Characterization of (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol

Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals

Context and Analytical Rationale

The compound (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol (often referred to as trans-N-methyl-4'-fluorophenyl-3-hydroxymethylpiperidine) is a critical chiral intermediate in the total synthesis of Paroxetine, a blockbuster Selective Serotonin Reuptake Inhibitor (SSRI) [1]. Because the pharmacological efficacy of Paroxetine is strictly dependent on its (3S,4R) absolute configuration, rigorous stereochemical and structural validation of this upstream intermediate is non-negotiable.

As a Senior Application Scientist, I approach this characterization not merely as a routine structural confirmation, but as a self-validating analytical system . Relying solely on 1D 1 H NMR is insufficient due to the complex multiplet overlapping in the aliphatic region of the piperidine ring. Therefore, we must employ a multi-nuclear ( 1 H, 13 C, 19 F) and two-dimensional (COSY, HSQC, NOESY) NMR strategy.

Mechanistic Causality of the Analytical Strategy
  • Stereochemical Validation via J-Coupling: In the lowest-energy chair conformation of this piperidine derivative, the bulky 4-fluorophenyl group at C4 and the hydroxymethyl group at C3 adopt equatorial positions to minimize 1,3-diaxial steric repulsion. Consequently, the protons attached to C3 and C4 are axial. According to the Karplus equation, the dihedral angle of ~180° between these two axial protons ( Hax​−Hax​ ) results in a large vicinal coupling constant ( 3J≈10−12 Hz). Observing this large coupling is the definitive proof of the trans relationship [2].

  • Spatial Proximity via NOESY: To rule out the cis isomer (where one proton would be equatorial, yielding a smaller 3J of 2-5 Hz and a strong NOE cross-peak), we utilize NOESY. The absence of a strong NOE between H3 and H4 corroborates the trans-diequatorial substituent geometry.

  • Fluorine Tagging: The 19 F nucleus provides a highly sensitive, background-free probe to confirm the integrity of the fluorophenyl moiety, while 13 C NMR reveals characteristic carbon-fluorine spin-spin splitting ( 1JCF​ , 2JCF​ ), validating the regiochemistry of the aromatic ring.

Experimental Protocol: A Self-Validating Workflow

To ensure batch-to-batch reproducibility and absolute data integrity, the following step-by-step protocol incorporates built-in system suitability checks.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the highly pure (>99%) intermediate in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is chosen because it lacks exchangeable protons that would interfere with the observation of the C3-hydroxyl proton, and it provides excellent solubility for this free-base piperidine [1].

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm chemical shift reference.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate paramagnetic particulates that cause line broadening.

Step 2: Instrument Calibration & System Suitability
  • Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for 1 H, 13 C, and 19 F frequencies to maximize the signal-to-noise (S/N) ratio.

  • Shimming (Self-Validation): Perform gradient shimming followed by manual fine-shimming on the Z1 and Z2 axes. Acceptance Criteria: The full width at half maximum (FWHM) of the TMS peak must be ≤0.5 Hz. If it exceeds this, re-shim to prevent multiplet smearing, which would obscure critical J-coupling analysis.

  • Temperature Equilibration: Set the probe temperature to 298 K and allow 5 minutes for thermal equilibration to prevent convection currents.

Step 3: Data Acquisition Parameters
  • 1 H NMR: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16.

  • 13 C{ 1 H} NMR: Pulse angle = 30°, D1 = 2.0 s, NS = 512–1024 (depending on concentration). Use WALTZ-16 decoupling.

  • 19 F{ 1 H} NMR: Pulse angle = 30°, D1 = 2.0 s, NS = 16. Center the spectral window around -115 ppm.

  • 2D NOESY: Mixing time = 300–500 ms (optimized based on the estimated correlation time of the molecule in CDCl 3​ ), NS = 8 per increment, 256 t1 increments.

Structural & Workflow Visualizations

To conceptualize the role of this intermediate and the logic behind its NMR validation, refer to the following workflow diagrams.

Workflow Start Raw Material Piperidine Derivative Inter1 Grignard Addition (4-Fluorophenyl) Start->Inter1 Inter2 (3S,4R)-4-(4-fluorophenyl) -1-methyl-3-piperidinemethanol Inter1->Inter2 NMR NMR QA/QC Stereocenter Validation Inter2->NMR Parox Paroxetine API (Demethylation & Etherification) NMR->Parox

Synthesis workflow of Paroxetine highlighting the (3S,4R)-piperidine QA step.

NMR_Logic Data 1H NMR Spectrum J_Coupling J_Coupling Data->J_Coupling NOESY NOESY / ROESY Spatial Proximity Data->NOESY Fluorine 19F / 13C NMR C-F Splitting Data->Fluorine Trans Trans-Diequatorial Conformation Confirmed J_Coupling->Trans Axial-Axial NOESY->Trans No H3-H4 crosspeak Identity Structural Identity Verified Trans->Identity Fluorine->Identity

Logical decision tree for NMR-based stereochemical and structural validation.

Data Presentation & Interpretation

The quantitative data extracted from the NMR experiments must be systematically tabulated. The chemical shifts ( δ ) and coupling constants ( J ) below are characteristic of the highly pure (3S,4R) intermediate [1, 2, 3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Implication
7.14 – 7.18m (pseudo-dd)2H 3JHH​≈8.7 , 4JHF​≈5.5 Aromatic protons meta to Fluorine.
6.96 – 7.00m (pseudo-t)2H 3JHH​≈8.7 , 3JHF​≈8.7 Aromatic protons ortho to Fluorine.
3.38 – 3.42dd1H J=10.6,2.8 -CH 2​ OH (diastereotopic proton A).
3.13 – 3.25m2H--CH 2​ OH (diastereotopic proton B) + Piperidine equatorial H.
2.92 – 2.95m (d-like)1H J≈10.8 Piperidine equatorial H (C2 or C6).
2.70br s1H--CH 2​ OH (Hydroxyl proton, exchanges with D 2​ O).
2.29 – 2.34s3H-N-CH 3​ (Confirms the N-methyl group).
2.21 – 2.27m1H 3Jax−ax​≈11.0 Piperidine C3-H (Axial). Large J confirms trans geometry.
1.75 – 2.09m5HVariousRemaining piperidine ring protons (C4-H axial, C5-H 2​ ).

Expert Insight: The critical diagnostic signal is the multiplet at 2.21–2.27 ppm corresponding to the C3 axial proton. Its large axial-axial coupling ( >10 Hz) with the C4 axial proton is the mathematical proof of the trans diequatorial substitution pattern [3].

Table 2: 13 C and 19 F NMR Highlights (100 MHz / 376 MHz, CDCl 3​ )
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
19 F-116.5s (decoupled)-4-F -Phenyl group.
13 C161.5d 1JCF​≈244 Aromatic C -F (C4').
13 C115.3d 2JCF​≈21 Aromatic C -H ortho to F (C3', C5').
13 C128.7d 3JCF​≈8 Aromatic C -H meta to F (C2', C6').
13 C139.5d 4JCF​≈3 Aromatic C (C1', attached to piperidine).
13 C64.2s--C H 2​ OH (Hydroxymethyl carbon).
13 C46.5s-N-C H 3​ (N-methyl carbon).

Expert Insight: The 13 C spectrum acts as a secondary validation matrix. The distinct doublet patterns in the aromatic region, caused by heteronuclear 13 C- 19 F spin-spin coupling, unequivocally confirm the presence and position of the fluorine atom on the phenyl ring without relying on mass spectrometry [2].

Conclusion and Quality Assurance

The structural characterization of (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol demands a rigorous, multi-nuclear NMR approach. By systematically analyzing the 3Jax−ax​ coupling constants in the 1 H spectrum and validating the spatial relationships via NOESY, analysts can confidently certify the trans stereochemistry required for downstream Paroxetine API synthesis. Furthermore, the 13 C and 19 F heteronuclear couplings serve as an internal self-check for the integrity of the fluorophenyl moiety.

Adherence to this protocol ensures that any stereochemical impurities (such as the cis isomer) or des-fluoro degradants are detected well before the intermediate is subjected to the final demethylation and etherification steps.

References

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. URL:[Link]

  • ResearchGate. (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Conformation and Structure Monitoring by Vibrational Circular Dichroism and NMR. URL:[Link]

Application Note: Optimized Condensation Reactions Using (-)-trans-Paroxol in Paroxetine API Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of the blockbuster antidepressant Paroxetine (Paxil), a selective serotonin reuptake inhibitor (SSRI), relies heavily on the critical chiral building block (-)-trans-paroxol (4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, CAS: 109887-53-8)[1]. The defining structural feature of the paroxetine molecule—the ether linkage between the piperidine core and the 3,4-methylenedioxyphenyl moiety—is constructed via a pivotal condensation reaction.

Because the primary hydroxymethyl group of (-)-trans-paroxol is a poor electrophile, direct etherification is thermodynamically unfavorable. The established industrial protocol circumvents this by employing a two-step activation-condensation sequence[2]. First, the alcohol is activated via tosylation. Second, a Williamson-type ether synthesis is executed using sesamol (3,4-methylenedioxyphenol) under biphasic phase-transfer catalysis (PTC) conditions. This Application Note details the causality, optimization, and step-by-step execution of this critical API manufacturing workflow.

Reaction Pathway & Chemical Workflow

The workflow dictates that the N-methylated (-)-trans-paroxol is first converted into paroxol tosylate. The tosylate is a highly stable, crystalline intermediate that resists premature degradation, making it superior to mesylates for large-scale API synthesis. Following the condensation with sesamol to form N-methylparoxetine, the N-methyl group is selectively cleaved using phenyl chloroformate (von Braun degradation) and subsequently hydrolyzed to yield the final Paroxetine API[3].

Synthesis_Pathway Paroxol (-)-trans-Paroxol (CAS: 109887-53-8) Tosylation Activation (TsCl, Base) Paroxol->Tosylation Tosylate Paroxol Tosylate Intermediate Tosylation->Tosylate Condensation Condensation (Sesamol, PTC) Tosylate->Condensation NMeParox N-Methylparoxetine (Ether) Condensation->NMeParox Demethylation Demethylation (PhOCOCl) NMeParox->Demethylation Paroxetine Paroxetine API Demethylation->Paroxetine

Fig 1. Synthetic workflow from (-)-trans-paroxol to Paroxetine API via PTC condensation.

Causality in Experimental Design: The Biphasic PTC System

The condensation of paroxol tosylate with sesamol presents a unique chemical challenge. Sesamol is highly susceptible to oxidative degradation in strongly basic, monophasic organic solutions. To mitigate this, a biphasic system (Aqueous NaOH / Toluene) is utilized.

Mechanistic Causality:

  • Aqueous Phase: Sodium hydroxide deprotonates sesamol to form the water-soluble sodium sesamol phenoxide, isolating it from oxidative organic radicals.

  • Phase Transfer Catalyst (PTC): A quaternary ammonium salt, such as Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB), complexes with the phenoxide anion[2]. The lipophilic alkyl chains of the PTC shuttle the ion pair across the phase boundary into the toluene layer.

  • Organic Phase: Toluene is selected because its boiling point (110 °C) allows for optimal reflux temperatures. In this non-polar environment, the phenoxide anion is highly nucleophilic (due to the lack of a hydration shell) and rapidly attacks the paroxol tosylate via an SN​2 mechanism, ensuring high stereochemical fidelity.

PTC_Mechanism cluster_aq Aqueous Phase (NaOH / H2O) cluster_org Organic Phase (Toluene) Sesamol Sesamol Phenoxide Sesamol Phenoxide Sesamol->Phenoxide Deprotonation IonPair [Q+ Phenoxide-] Phenoxide->IonPair Complexation PTC_Aq PTC (Q+ Cl-) SN2 SN2 Substitution IonPair->SN2 Phase Transfer Tosylate Paroxol Tosylate Tosylate->SN2 Product N-Methylparoxetine SN2->Product Etherification PTC_Org PTC (Q+ TsO-) SN2->PTC_Org Byproduct PTC_Org->PTC_Aq Regeneration

Fig 2. Biphasic phase-transfer catalysis (PTC) mechanism for the condensation reaction.

Experimental Protocol (Self-Validating System)

Note: This protocol is scaled for a 100 g input of (-)-trans-paroxol and is designed to be self-validating through strict In-Process Controls (IPCs).

Phase 4.1: Activation (Tosylation of (-)-trans-Paroxol)
  • Charge Reactor: To a 2 L jacketed glass reactor, add 100.0 g (0.448 mol) of (-)-trans-paroxol and 800 mL of Toluene. Stir at 250 RPM.

  • Base Addition: Add 65.0 mL of Triethylamine (TEA) (0.466 mol, 1.04 eq) as the acid-binding agent[2]. Cool the reactor to 0–5 °C.

  • Tosylation: Slowly add a solution of 89.5 g (0.470 mol, 1.05 eq) of p-Toluenesulfonyl chloride (TsCl) in 200 mL Toluene dropwise over 60 minutes. Causality: Maintaining the internal temperature below 10 °C prevents exothermic degradation and the formation of colored impurities.

  • IPC (Self-Validation): Stir for 2 hours at 10 °C. Sample the organic phase for HPLC analysis (UV 220 nm). Proceed to workup only when residual (-)-trans-paroxol is < 1.0% AUC.

  • Workup: Wash the reaction mixture with 500 mL of chilled 5% aqueous NaHCO3​ , followed by 500 mL of brine. Separate and retain the organic phase (containing Paroxol Tosylate in toluene).

Phase 4.2: PTC-Catalyzed Condensation
  • Aqueous Preparation: In a separate vessel, dissolve 68.0 g (0.492 mol, 1.1 eq) of sesamol and 25.0 g (0.625 mol, 1.4 eq) of NaOH in 300 mL of deionized water.

  • Biphasic Mixing: Add the aqueous sesamol solution to the reactor containing the toluene solution of Paroxol Tosylate.

  • Catalyst Addition: Add 6.0 g (0.026 mol, 0.06 eq) of Benzyltriethylammonium chloride (TEBA)[2].

  • Reflux: Heat the biphasic mixture to vigorous reflux (approx. 85–90 °C internal temperature) with high-shear stirring (400 RPM) to maximize interfacial surface area.

  • IPC (Self-Validation): Monitor via HPLC after 4 hours. The reaction is deemed complete when Paroxol Tosylate is < 0.5% AUC.

  • Phase Separation: Cool to 40 °C. Stop agitation and allow phases to separate for 30 minutes. Discard the lower aqueous phase. Wash the organic phase twice with 400 mL of 2M NaOH to remove unreacted sesamol, then once with 400 mL of water.

Phase 4.3: Demethylation & Salt Formation (Overview)

The resulting N-methylparoxetine in toluene is dried azeotropically. Phenyl chloroformate (1.2 eq) is added at 0–5 °C to form the carbamate intermediate. Following basic hydrolysis (KOH) and subsequent acidification with aqueous HCl, Paroxetine Hydrochloride is crystallized from isopropyl alcohol[3].

Data Presentation: Optimization of Condensation Parameters

The choice of PTC and base significantly impacts the SN​2 condensation efficiency. The following table summarizes the optimization data derived from scale-up validation batches.

PTC Type (0.06 eq)Base Used (Aqueous)Solvent SystemTime to Completion (h)Isolated Yield (%)HPLC Purity (%)
None (Control)NaOHToluene / Water> 24< 15.0N/A
TBABNaOHToluene / Water6.591.298.5
TEBANaOHToluene / Water4.094.899.2
TEBA K2​CO3​ Toluene / Water12.078.495.6

Table 1: Impact of phase transfer catalysts and bases on the condensation of paroxol tosylate with sesamol. TEBA paired with NaOH provides the optimal balance of reaction kinetics and purity profile.

Analytical Validation & Self-Correction

  • Causality of Impurities: If the IPC during condensation shows the formation of a des-fluoro impurity, it indicates excessive reflux temperatures leading to nucleophilic aromatic substitution at the fluorophenyl ring. Correction: Strictly maintain internal temperature below 95 °C.

  • Moisture Control: Prior to the demethylation step with phenyl chloroformate, the toluene phase must have a moisture content of < 0.1% (Karl Fischer titration). Excess water will hydrolyze the chloroformate reagent, halting the von Braun reaction[3].

References

  • Title: The Role of 4-(4-Fluorophenyl)
  • Title: Process for the preparation of paroxetine hydrochloride (WO2009138999A2)
  • Title: Continuous preparation method of paroxetine hydrochloride (CN112521377A)

Sources

Topic: Mass Spectrometry Protocols for Fluorophenyl Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous approved pharmaceuticals.[1][2] The incorporation of a fluorophenyl moiety often enhances metabolic stability and binding affinity, making fluorophenyl piperidine intermediates critical building blocks in drug discovery and development.[1] Consequently, robust and reliable analytical methods are paramount for their characterization, quantification, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the definitive technique for this purpose due to its unparalleled sensitivity, selectivity, and speed.[3][4] This guide provides an in-depth exploration of mass spectrometry protocols tailored for fluorophenyl piperidine intermediates, drawing from field-proven insights to explain the causality behind experimental choices and to establish self-validating, trustworthy methodologies.

Foundational Principles: Tailoring the MS Approach

The successful analysis of fluorophenyl piperidine intermediates begins with a fundamental understanding of how to select and optimize the core components of the mass spectrometry system. The choices made here dictate the quality, reliability, and ultimate success of the analytical outcome.

The Ionization Question: ESI vs. APCI

The first critical decision is the choice of ionization source, which transforms the neutral analyte molecules from the LC eluent into gas-phase ions for MS analysis.[5] For fluorophenyl piperidine intermediates, the selection is primarily driven by the molecule's polarity and thermal stability.

  • Electrospray Ionization (ESI): This is the predominant and most effective technique for this class of compounds.[6][7] The piperidine nitrogen is basic and readily accepts a proton in solution, making it ideal for forming protonated molecules, [M+H]⁺, in positive ion mode ESI.[8][9] ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule, typically preserving the intact molecular ion for detection, which is crucial for accurate molecular weight determination.[7] It is the preferred method for polar and thermally labile compounds.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable.[5][10] The process involves vaporizing the sample in a heated nebulizer before ionization via a corona discharge.[7] While some fluorophenyl piperidine derivatives might be amenable to APCI, it is generally a secondary choice unless ESI proves ineffective, for instance, with highly nonpolar analogues.[10]

Causality: The choice of ESI is a direct consequence of the inherent chemical nature of piperidines. Their basicity makes them excellent candidates for protonation, a process at the heart of ESI. This ensures high ionization efficiency and, therefore, superior sensitivity.

Mass Analyzer Selection: The Right Tool for the Task

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer depends on whether the goal is quantitative (how much is there?) or qualitative (what is it?).

  • Triple Quadrupole (QqQ) Mass Spectrometry: For quantitative analysis, the triple quadrupole is the gold standard.[11] It operates in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique where the first quadrupole selects a specific precursor ion (the [M+H]⁺ of the analyte), the second quadrupole fragments it, and the third quadrupole selects a specific fragment (product) ion to be detected.[9][11] This process filters out chemical noise, enabling precise quantification even at very low levels (pg/mL to ng/mL) in complex matrices.[9][12][13]

  • High-Resolution Mass Spectrometry (HRMS): Q-TOF and Orbitrap: For structural elucidation, impurity identification, and confirmation of elemental composition, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are essential.[14][15] These analyzers provide highly accurate mass measurements (typically to within 5 ppm), allowing for the confident determination of a molecule's elemental formula.[14][16] The high resolving power also allows for the separation of ions with very similar masses, which is invaluable when analyzing complex mixtures.[14]

The Chromatographic Heart: LC Method Development

Effective separation via Liquid Chromatography (LC) is critical to prevent ion suppression and ensure accurate analysis.

  • Column Chemistry: Reversed-phase chromatography using C18 or C8 columns is the most common approach for separating piperidine derivatives.[12][17] For particularly basic compounds that may exhibit poor peak shape on traditional silica-based columns, cyanopropyl (CN) or pentafluorophenylpropyl (PFPP) phases can offer alternative selectivity and improved chromatography.[18]

  • Mobile Phase: A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of an acid, most commonly 0.1% formic acid, is crucial.[12][17] The acid serves to protonate the piperidine nitrogen, ensuring good peak shape and promoting efficient ionization in the ESI source.

  • Chiral Separations: Many drug intermediates are chiral, and the different enantiomers can have vastly different pharmacological effects. Therefore, enantioselective separation is often required. This is achieved using specialized chiral stationary phases (CSPs). Adapting chiral LC methods to be compatible with MS requires using volatile mobile phase additives, a process that must be carefully optimized to maintain both chiral resolution and ionization efficiency.[19][20]

Decoding the Fragments: Characteristic Fragmentation Pathways

Understanding how a molecule fragments is key to confirming its structure via tandem MS (MS/MS).[16] For fluorophenyl piperidine intermediates, fragmentation is predictable and informative.

The primary fragmentation pathways under Collision-Induced Dissociation (CID) are:

  • Alpha-Cleavage: The most dominant fragmentation pathway for piperidines involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[8][21] This results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the alpha-carbon is often preferentially lost.

  • Ring Fission: The piperidine ring itself can open and undergo further cleavage, leading to a series of smaller fragment ions.[8]

  • Fluorophenyl-Driven Fragmentation: A common and diagnostic fragmentation is the cleavage of the bond connecting the piperidine ring to the fluorophenyl group, or fragmentation within the substituent, leading to a characteristic fluorophenyl cation at m/z 95.[22]

G cluster_0 Fragmentation of a Model Fluorophenyl Piperidine Precursor Precursor Ion [M+H]⁺ Frag1 Iminium Ion (α-Cleavage) Precursor->Frag1 Loss of R group Frag2 Fluorophenyl Cation (m/z 95) Precursor->Frag2 Cleavage of Piperidine-Aryl bond Frag3 Ring Fission Products Precursor->Frag3 Ring Opening

Caption: Key fragmentation pathways for fluorophenyl piperidines.

Experimental Protocols

The following protocols provide a robust framework for the analysis of fluorophenyl piperidine intermediates. They should be used as a starting point and optimized for specific analytes and matrices.

Overall Analytical Workflow

The end-to-end process follows a logical sequence from sample preparation to final data reporting. This workflow ensures that each step is performed correctly, leading to reliable and reproducible results.

G cluster_workflow General LC-MS Analytical Workflow A Sample Preparation (Extraction/Dilution) B LC Separation (Reversed-Phase) A->B C MS Ionization (Positive Mode ESI) B->C D MS Analysis (QqQ or HRMS) C->D E Data Acquisition & Processing D->E F Reporting (Quantification/Identification) E->F

Caption: Standard workflow for LC-MS analysis.

Sample Preparation Protocol: From Human Plasma

This protocol is suitable for extracting piperidine compounds from a complex biological matrix for pharmacokinetic studies.[9]

  • Aliquot: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) to correct for extraction variability and matrix effects.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. This step is critical for removing the bulk of interfering macromolecules.[9]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[9]

  • Analyze: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol for Quantitative Analysis using LC-MS/MS (MRM)

This method is designed for the sensitive and selective quantification of a target fluorophenyl piperidine intermediate.

1. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

2. Mass Spectrometer Conditions (Triple Quadrupole):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the unknown samples using the regression equation from the calibration curve.

ParameterRecommended Value/SettingRationale
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.[12][17]
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidVolatile, MS-compatible. Formic acid aids protonation for ESI+.[12]
Ionization Source ESI PositiveThe basic piperidine nitrogen is readily protonated.[8]
MS Analyzer Triple Quadrupole (QqQ)Offers superior sensitivity and selectivity for quantification via MRM.[11]
Internal Standard Stable Isotope-Labeled AnalyteBest choice to compensate for matrix effects and procedural losses.[23]
Table 1: Recommended Starting Parameters for Quantitative LC-MS/MS Method Development.
Compound ExamplePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
1-(4-fluorophenyl)piperidine180.195.1 (Fluorophenyl)25
1-(4-fluorophenyl)piperidine180.184.1 (Piperidine ring fragment)20
Internal Standard (d4-analyte)184.195.125
Table 2: Hypothetical MRM Transitions for a Fluorophenyl Piperidine Intermediate. Note: These values are illustrative and must be empirically optimized for each specific analyte.
Protocol for Structural Elucidation using HRMS

This protocol is for confirming the identity of a synthesized intermediate or identifying an unknown impurity.

  • LC Conditions: Use the same LC method as for quantitative analysis to ensure retention time consistency.

  • Mass Spectrometer Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Full Scan MS and data-dependent MS/MS (dd-MS2).

    • Mass Range: m/z 50-1000.

    • Resolution: Set to >20,000 to achieve high mass accuracy.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum.

  • Data Analysis:

    • Extract the accurate mass of the precursor ion from the Full Scan MS data.

    • Use the instrument software to calculate the most likely elemental formula (e.g., within a 5 ppm mass tolerance).

    • Analyze the MS/MS spectrum to identify characteristic fragment ions (e.g., m/z 95 for fluorophenyl, fragments from alpha-cleavage).[8][22]

    • Compare the observed fragmentation pattern with theoretical pathways to confirm the proposed structure.[14][16]

Trustworthiness: Addressing Analytical Challenges

A protocol's trustworthiness is defined by its ability to anticipate and mitigate common problems.

  • Matrix Effects: This is the most significant challenge in ESI-MS, where co-eluting compounds from the sample matrix can suppress or enhance the analyte's signal, leading to inaccurate quantification.[23][24]

    • Mitigation Strategy: The most effective mitigation is the use of a co-eluting stable isotope-labeled internal standard (SIL-IS). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[23] Thorough sample cleanup (e.g., via SPE) and optimized chromatographic separation are also critical.[9][17]

  • Peak Tailing: The basic nature of the piperidine nitrogen can cause interactions with residual silanol groups on the silica-based column packing, leading to asymmetric or "tailing" peaks.

    • Mitigation Strategy: The addition of 0.1% formic acid to the mobile phase neutralizes these active sites and ensures the analyte is in its protonated form, dramatically improving peak shape.[13] Using modern, end-capped columns also minimizes this issue.

Conclusion

The mass spectrometric analysis of fluorophenyl piperidine intermediates is a powerful and essential tool in the pharmaceutical development pipeline. By making informed choices regarding ionization sources and mass analyzers, and by developing robust LC methods, scientists can achieve both highly sensitive quantification and confident structural elucidation. The protocols and principles outlined in this guide provide a comprehensive framework for developing self-validating and trustworthy methods. Adherence to these scientifically grounded approaches, particularly in mitigating challenges like matrix effects, will ensure the generation of high-quality, reliable data essential for advancing drug discovery programs.

References

  • Benchchem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
  • Benchchem. (2025). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem.
  • Xia, et al. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate.
  • PubMed. (2025). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. PubMed.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application? YouTube.
  • ResearchGate. Mass fragmentation patterns of compound 4. ResearchGate.
  • Benchchem. (2025). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. Benchchem.
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • CURRENTA. Mass spectrometry for structural elucidation.
  • LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC.
  • PerkinElmer. A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer.
  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Microsaic Systems.
  • Benchchem. Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols. Benchchem.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Benchchem. Technical Support Center: Quantitative Analysis of Piperidines. Benchchem.
  • OSTI.gov. Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov.
  • PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage.
  • Drug Target Review. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review.
  • Semantic Scholar. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Semantic Scholar.
  • IntechOpen. (2013). Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • MDPI. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI.
  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.
  • PubMed. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed.
  • ResearchGate. (2018). Chiral Separartions on LCMS. ResearchGate.
  • Clariant Analytical Sciences. Structure Elucidation. Clariant.
  • University of Calgary. Mass Spectrometry: Fragmentation. University of Calgary.
  • ResearchGate. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. ResearchGate.
  • PMC. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PMC.
  • Nowick Laboratory. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... ResearchGate.
  • PubMed. (2000). The high performance liquid chromatography electrospray ionization mass spectrometry analysis of diverse basic pharmaceuticals on cyanopropyl and pentafluorophenylpropyl stationary phases. PubMed.
  • gtfch.org. Application of CE-ESI-MS in forensic toxicology. gtfch.org.
  • Diva-Portal.org. Enantiomeric Separations using Chiral Counter-Ions. Diva-Portal.org.
  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.
  • Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. Unife.
  • MDPI. (2024). Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. MDPI.
  • MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI.
  • FULIR. (2024). ESI-MS and DFT Study of Solvent Bonding in Dicyclopalladated 4-Phenylaminoazobenzene. FULIR.
  • PMC. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. PMC.
  • Royal Society of Chemistry. (2020). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

optimizing chiral resolution of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediates . This portal provides validated troubleshooting guides, mechanistic insights, and step-by-step protocols for optimizing the chiral resolution of (±)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine , a critical precursor in the synthesis of the SSRI antidepressant Paroxetine[1].

To achieve the required pharmacological activity, the synthesis must isolate the (-)-(3S,4R)-isomer [1]. Below, you will find our comprehensive knowledge base detailing the most robust resolution strategies: Biocatalysis and Supercritical Fluid Chromatography (SFC).

MODULE 1: Resolution Strategy Workflow

ResolutionWorkflow Start Racemic Intermediate (±)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine Decision Select Resolution Strategy Start->Decision Enzymatic Biocatalytic Resolution (CAL-A Lipase) Decision->Enzymatic SFC SFC Enantioseparation (Chiralpak AD) Decision->SFC Acylation Enantioselective Acylation (Vinyl Acetate / Toluene) Enzymatic->Acylation Chromatography Isocratic Elution (CO2 + 9.5% 2-Propanol) SFC->Chromatography Acylated Acylated (3S,4R)-Isomer + Unreacted (3R,4S)-Alcohol Acylation->Acylated Fractions Separated Enantiomeric Fractions Chromatography->Fractions Hydrolysis Alkaline Hydrolysis (2.0 M NaOH) Acylated->Hydrolysis Separation & Cleavage Target Target Enantiomer (-)-(3S,4R)-Isomer Fractions->Target Direct Isolation Hydrolysis->Target

Workflow for the chiral resolution of the paroxetine intermediate via enzymatic and SFC methods.

MODULE 2: Quantitative Data & Method Selection Matrix

When selecting a resolution pathway, consider the thermodynamic and kinetic parameters summarized below. These metrics are derived from optimized, field-proven methodologies.

Resolution MethodKey Reagents / Stationary PhaseOptimal ConditionsPerformance MetricsRef
Biocatalytic (Acylation) Candida antarctica Lipase A (CAL-A), Vinyl AcetateSolvent: TolueneTemp: 30 °CConversion: 49% (6h)Enantioselectivity (E): 102[1]
Biocatalytic (Acylation) CAL-A, Cyclic AnhydridesSolvent: TolueneTemp: 30 °CYield: 76% (Post-hydrolysis)Enantioselectivity (E): >100[2]
SFC Chromatography Chiralpak AD Column (Amylose-derived)Modifier: 9.5% 2-PropanolTemp: 303.15 KPressure: 12 MPaResolution (Rs): 15.86Retention Factor: 6.323[3]

MODULE 3: Protocol Library (Self-Validating Systems)

Protocol A: Biocatalytic Resolution via CAL-A Lipase

Mechanistic Rationale: CAL-A exhibits a strict stereochemical preference for the (3S,4R)-enantiomer. To prevent the basic piperidine nitrogen from acting as a competitive nucleophile against the acyl donor, the substrate is typically N-protected (e.g., N-phenyloxycarbonyl) prior to enzymatic resolution[1].

  • Substrate Preparation: Dissolve the N-protected (±)-trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine in anhydrous toluene. Causality: Toluene is a highly non-polar solvent that prevents the stripping of the essential hydration layer from the lipase, thereby preserving its active site geometry[1].

  • Enantioselective Acylation: Add 10 equivalents of vinyl acetate (acyl donor) and immobilized CAL-A to the solution. Incubate with orbital shaking at 30 °C[1].

  • In-Process Control (IPC): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD column, 4.5 × 250 mm) until exactly 50% conversion is reached[2].

  • Separation: Filter the mixture to recover the immobilized enzyme. Separate the newly formed acylated (3S,4R)-ester from the unreacted (3R,4S)-alcohol using silica gel flash chromatography[2].

  • Alkaline Hydrolysis: Treat the isolated (3S,4R)-ester with 2.0 M NaOH to cleave the acyl group. Extract with organic solvent to yield the optically pure (-)-(3S,4R)-alcohol[2].

Protocol B: SFC Enantioseparation

Mechanistic Rationale: SFC separation of this intermediate is an "enthalpically driven" process. Lowering the temperature and pressure increases the density of the supercritical CO₂, enhancing its solvating power while optimizing the hydrogen-bonding interactions between the analyte and the amylose-derived stationary phase[3].

  • Mobile Phase Preparation: Pressurize CO₂ and blend with HPLC-grade 2-propanol to achieve a precise modifier concentration of 9.5% (v/v)[3].

  • System Equilibration: Set the Chiralpak AD column temperature to 303.15 K and adjust the backpressure regulator to 12 MPa[3].

  • Chromatographic Run: Inject the racemic mixture. The elution is isocratic. Monitor the eluent using a UV detector set at 266 nm.

  • Fraction Collection: Collect the baseline-resolved peaks. The target enantiomer can be isolated directly upon depressurization and evaporation of the 2-propanol modifier.

MODULE 4: Troubleshooting & FAQs

Q: Why am I observing low enantiomeric excess (ee%) during CAL-A catalyzed acylation? A: Solvent polarity heavily influences enzyme conformation. Highly polar solvents can strip the essential water layer from the lipase, altering its active site. Switch to a non-polar solvent like toluene, which has been shown to yield an exceptional enantiomeric ratio (E = 102)[1]. Additionally, ensure the reaction temperature does not exceed 30 °C to prevent spontaneous, non-enzymatic background acylation[1].

Q: The enzymatic acylation rate is extremely slow, and conversion stalls well before the theoretical 50% maximum. How can I drive the reaction? A: This is typically caused by product inhibition or a reversible reaction equilibrium. Use an irreversible acyl donor such as vinyl acetate[1]. The byproduct of this reaction, vinyl alcohol, immediately tautomerizes to acetaldehyde, making the reverse reaction impossible and driving the acylation forward. Alternatively, cyclic anhydrides can be utilized as highly efficient acylating agents[2].

Q: During SFC, the resolution (Rs) between the enantiomers is degrading over time. What is the root cause? A: Degradation of resolution in SFC is often linked to mobile phase density fluctuations or modifier site-competition. If the concentration of the alcohol modifier is too high, it competes too aggressively for the chiral recognition sites on the Chiralpak AD column. Ensure the 2-propanol modifier is strictly maintained at 9.5% (v/v)[3]. Furthermore, verify that the column temperature is maintained at the lower end of the operational range (303.15 K), as the isoenantioselective temperature is 410 K, meaning lower temperatures heavily favor enantioseparation[3].

Q: Can I perform classical resolution via diastereomeric salts instead of enzymatic or chromatographic methods? A: Yes, but classical resolution is typically performed on the earlier tetrahydropyridine intermediate rather than the final piperidine carbinol. The racemic tetrahydropyridine precursor can be resolved using (-)-dibenzoyltartaric acid to yield the 3(S)-enantiomer. This resolved intermediate is subsequently reduced over a Pd/C catalyst to afford the target trans-(3S,4R)-piperidine[4]. Attempting classical resolution directly on the piperidine carbinol often results in lower yields due to poor crystallization kinetics.

MODULE 5: References

  • Title: Enzymatic Resolution of trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (−)-Paroxetine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Enantioseparation of paroxetine intermediate on an amylose-derived chiral stationary phase by supercritical fluid chromatography Source: Journal of Chromatography A - PubMed URL: [Link]

  • Title: Anhydrides as Acylating Agents in the Enzymatic Resolution of an Intermediate of (−)-Paroxetine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Developing a Commercially Viable Process for an Active Pharmaceutical Ingredient, Challenges, Myths and Reality in the Art of Process Chemistry Source: API SYNTHESIS INTERNATIONAL URL: [Link]

Sources

Technical Support Center: N-Demethylation of Paroxetine Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of paroxetine. This guide is designed for researchers, chemists, and process development professionals who are navigating the critical N-demethylation step of N-Methyl Paroxetine (NMP) to yield the paroxetine base. We will address common experimental challenges in a direct question-and-answer format, grounded in chemical principles and field-proven insights to ensure your process is both efficient and robust.

Frequently Asked Questions (FAQs)
Q1: What are the industry-standard methods for the N-demethylation of N-Methyl Paroxetine (NMP)?

The most established commercial methods involve the use of chloroformate reagents to convert the tertiary amine (NMP) into a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine, paroxetine.[1] Phenyl chloroformate was a traditional choice, but 1-chloroethyl chloroformate (1-CECF) is now often preferred as it is considered more environmentally friendly and avoids generating non-biodegradable or toxic byproducts like phenol.[2][3]

Q2: Why are chloroformates preferred over classical methods like the von Braun reaction?

The von Braun reaction, which utilizes cyanogen bromide (BrCN), is one of the oldest methods for N-dealkylation.[4][5] However, cyanogen bromide is highly toxic and its use presents significant safety and environmental hazards.[6][7] Chloroformate-based methods, while requiring careful handling, generally offer a better safety profile, good yields, and avoid the use of highly toxic cyanide-containing reagents.[8]

Q3: What is the key intermediate formed during this demethylation, and why is its formation critical?

The key intermediate is a carbamate, formed by the reaction of N-Methyl Paroxetine with the chloroformate reagent.[1][2] The formation of this intermediate is the core of the demethylation strategy. It effectively "activates" the N-methyl group for removal. The subsequent hydrolysis or alcoholysis step is what cleaves this carbamate to release the final paroxetine product. Incomplete formation or instability of this intermediate is a primary cause of low reaction yield.

Q4: What are the Critical Process Parameters (CPPs) that I must monitor during the N-demethylation and subsequent hydrolysis?

The key CPPs include:

  • Reagent Stoichiometry: An incorrect ratio of chloroformate to NMP can lead to incomplete conversion.

  • Reaction Temperature: Both the carbamate formation and hydrolysis steps are temperature-sensitive. The carbamate formation is often performed at reflux in a solvent like toluene.[1][3]

  • Reaction Time: Sufficient time is required for both steps to proceed to completion. Reaction progress should be monitored using an appropriate analytical technique like HPLC.[1]

  • pH and Base Stoichiometry (Hydrolysis): The hydrolysis of the carbamate intermediate must be conducted under sufficiently alkaline conditions (e.g., using KOH or NaOH) to ensure complete cleavage.[1][2]

Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is incomplete. HPLC analysis shows a significant amount of unreacted N-Methyl Paroxetine (NMP).

This is the most common issue, pointing to suboptimal reaction conditions or reagent issues.

  • Possible Cause A: Poor Reagent Quality or Incorrect Stoichiometry

    • Explanation: Chloroformate reagents are sensitive to moisture and can degrade over time. If the reagent has degraded, its effective concentration will be lower than expected. Similarly, inaccurate measurement of either the NMP starting material or the chloroformate will lead to an incorrect molar ratio.

    • Solution:

      • Verify Reagent Quality: Use a fresh or newly opened bottle of phenyl chloroformate or 1-CECF. Consider titrating the reagent to determine its purity if degradation is suspected.

      • Confirm Stoichiometry: Carefully re-calculate and re-weigh the required amounts of all reagents. A slight excess of the chloroformate reagent may be beneficial, but large excesses can lead to side reactions.

  • Possible Cause B: Insufficient Reaction Temperature or Time

    • Explanation: The reaction to form the carbamate intermediate requires sufficient activation energy. Running the reaction at too low a temperature or for too short a duration will result in low conversion.[2]

    • Solution:

      • Ensure Adequate Temperature: For reactions in toluene, ensure the mixture reaches and maintains a steady reflux.[3] Verify the internal temperature of the reaction vessel.

      • Monitor Reaction Progress: Do not rely on a fixed reaction time. Take aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) and analyze them by HPLC to track the disappearance of NMP. Continue the reaction until the NMP peak area is below your process limit (e.g., <1%).

  • Possible Cause C: Inappropriate Solvent Choice

    • Explanation: The solvent must be aprotic and capable of reaching a suitable temperature to drive the reaction. Solvents like toluene or methylene chloride are typically used.[1][2] Using a protic solvent or one with a low boiling point can hinder the reaction.

    • Solution:

      • Use Anhydrous Solvent: Ensure your chosen solvent (e.g., toluene) is dry. Water can react with the chloroformate, reducing its effectiveness.

      • Select Appropriate Solvent: Toluene is an excellent choice due to its high boiling point (111 °C) and aprotic nature.

Problem 2: My final product is contaminated with a high-molecular-weight impurity, possibly a dimer.

Dimer formation is a known process-related impurity in paroxetine synthesis and is often linked to the specific reagents and solvents used.[1][9]

  • Possible Cause: Reagent/Solvent Interaction (1-CECF and Alcohol Solvents)

    • Explanation: When using 1-chloroethyl chloroformate (1-CECF) for demethylation, the subsequent hydrolysis or alcoholysis step can be the source of the dimer. If an alcohol like methanol is used, it can react under acidic conditions (from HCl generated in the process) to form dimethyl acetal in situ. This acetal can then act as a formaldehyde equivalent, linking two molecules of paroxetine together to form a dimeric impurity.[3][10]

    • Solution:

      • Switch to a Bulkier Alcohol: To mitigate this, switch from methanol to a bulkier alcohol like ethanol or isopropanol for the carbamate cleavage step.[10] The resulting diethyl or diisopropyl acetal is sterically hindered and less likely to form and react with the paroxetine molecules.

      • Optimize Hydrolysis Conditions: Perform the cleavage with an aqueous base (e.g., aqueous KOH) rather than an alcohol-based system to avoid the formation of acetal intermediates altogether.

Problem 3: I am observing impurities that suggest the ether linkage is being cleaved.

The ether bond connecting the piperidine core to the sesamol moiety is susceptible to cleavage under harsh conditions.[1]

  • Possible Cause: Overly Harsh Hydrolysis Conditions

    • Explanation: The use of excessively high temperatures or prolonged exposure to strong acidic or alkaline conditions during the carbamate hydrolysis can lead to the cleavage of the aryl ether bond.[1] This results in the formation of (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol and sesamol as degradation impurities.

    • Solution:

      • Moderate Hydrolysis Temperature: Conduct the hydrolysis at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the carbamate intermediate has been consumed.

      • Control pH: Avoid excessively high concentrations of acid or base. Use the calculated stoichiometric amount of base required for the hydrolysis and neutralize the reaction mixture promptly upon completion.

Experimental Protocols & Data
Protocol 1: N-Demethylation using Phenyl Chloroformate
  • Carbamate Formation: Dissolve N-Methyl Paroxetine (1.0 eq) in anhydrous toluene (10 volumes). Add phenyl chloroformate (1.1-1.2 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 110°C) and monitor by HPLC until NMP is <1%.[1]

  • Work-up (Optional): Cool the reaction mixture. Wash with dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a water wash. Dry the organic layer over sodium sulfate.

  • Hydrolysis: To the toluene solution containing the carbamate intermediate, add potassium hydroxide (2.0-3.0 eq) and a phase-transfer catalyst (e.g., TBAB), or perform the hydrolysis in an alcoholic solvent.[1] Heat the mixture (e.g., 80-90°C) until HPLC analysis confirms the disappearance of the carbamate intermediate.

  • Isolation: Cool the mixture, add water, and separate the layers. The aqueous layer can be extracted again with toluene. Combine the organic layers, wash with brine, dry, and evaporate the solvent under reduced pressure to yield the crude paroxetine free base.

Protocol 2: Reaction Monitoring by HPLC

A stability-indicating HPLC method is crucial for monitoring these reactions.[11]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 295 nm

  • Expected Elution Order: N-Methyl Paroxetine will typically have a different retention time than the carbamate intermediate and the final paroxetine product, allowing for clear resolution and tracking of the reaction's progress.

Data Presentation

Table 1: Comparison of Common N-Demethylation Reagents for Paroxetine Intermediates

ReagentChemical NameTypical IntermediateKey AdvantagesKey Disadvantages & Impurities
Ph-O-COCl Phenyl ChloroformatePhenyl CarbamateWell-established, effectiveGenerates phenol byproduct; can have low conversion.[2]
1-CECF 1-Chloroethyl ChloroformateChloroethyl CarbamateEnvironmentally friendlier; avoids phenol byproduct.[3]Can lead to dimeric impurities if alcohol solvents are used improperly.[3][10]
BrCN Cyanogen BromideCyanamideHistorically significant (von Braun Reaction).[12]Highly toxic; requires harsh hydrolysis conditions.[5][7]
Visualizations: Workflows & Mechanisms
Diagram 1: General N-Demethylation Workflow

NMP N-Methyl Paroxetine (NMP) Chloroformate Add Chloroformate Reagent (e.g., Ph-O-COCl or 1-CECF) Solvent: Toluene, Reflux NMP->Chloroformate Carbamate Carbamate Intermediate Chloroformate->Carbamate Hydrolysis Alkaline Hydrolysis (e.g., KOH or NaOH) Heat Carbamate->Hydrolysis Paroxetine Paroxetine Free Base Hydrolysis->Paroxetine

Caption: N-Demethylation via a carbamate intermediate.

Diagram 2: Troubleshooting Logic for Low Conversion

start Low Conversion of NMP? q1 Is the Chloroformate Reagent Fresh/Verified? start->q1 s1_yes Check Reaction Parameters q1->s1_yes Yes s1_no Use Fresh Reagent & Re-run q1->s1_no No q2 Is Reflux Temp. Maintained & Time Sufficient? s1_yes->q2 s2_yes Check Solvent & Stoichiometry q2->s2_yes Yes s2_no Increase Time/Verify Temp. Monitor with HPLC q2->s2_no No q3 Is Solvent Anhydrous & Stoichiometry Correct? s2_yes->q3 s3_no Use Dry Solvent & Re-weigh Reagents q3->s3_no No s3_yes Problem Resolved q3->s3_yes Yes

Caption: Decision tree for troubleshooting low reaction yield.

Diagram 3: Postulated Mechanism of Dimer Formation

cluster_0 Step 1: Acetal Formation (Solvent-Driven) cluster_1 Step 2: Dimerization 2 MeOH 2 CH₃OH Acetal CH₂(OCH₃)₂ (Dimethyl Acetal) 2 MeOH->Acetal + H⁺ H+ H⁺ (trace) H2O H₂O 2 Paroxetine 2 x Paroxetine-NH Dimer Paroxetine-N-CH₂-N-Paroxetine (Dimeric Impurity) 2 Paroxetine->Dimer + CH₂(OCH₃)₂ - 2 CH₃OH Acetal_React CH₂(OCH₃)₂ 2 MeOH_out 2 CH₃OH

Caption: Dimer formation via an in-situ generated acetal.

References
  • BenchChem. (2025). Paroxetine mesylate synthesis pathway and impurities.

  • Wikipedia. von Braun reaction.

  • Yamgar, R., & Sawant, S. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(3), 329-335.

  • U.S. Patent No. 6,956,121 B2. (2005). Preparation of paroxetine involving novel intermediates.

  • Hassan, Z., & Ehsan, K. (2016). The von Braun Cyanogen Bromide Reaction. ResearchGate.

  • Serna, S., et al. (2015). Investigations into the N-dealkylation reaction of protected chelating agents. Organic & Biomolecular Chemistry.

  • International Patent No. WO2011032214A1. (2011). A method for the n-demethylation of n-methyl heterocycles.

  • Thavaneswaran, S., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(10), 887-896.

  • LGC Standards. (n.d.). Paroxetine impurities: An overview.

  • Anderegg, J. H., & Peter, K. (2004). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Organic Letters, 6(4), 573-575.

  • Al-Huniti, M. H., & El-Faham, A. (2018). N-Dealkylation of Amines. Molecules, 23(1), 135.

  • Hudlicky, T., et al. (2009). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Aldrichimica Acta, 42(1), 15-27.

  • Thavaneswaran, S., & Scammells, P. J. (2008). Dealkylation Reactions of Amines. Science of Synthesis, 40(1), 435-458.

  • Jia, W., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry.

  • Wilson, J. D. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

  • International Patent No. WO2001025202A1. (2001). Process for the preparation of paroxetine intermediate.

  • Wang, Y., et al. (2022). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. Molecules, 27(16), 5211.

  • International Patent No. WO2002062790A1. (2002). Preparation of n-methylparoxetine and related intermediate compounds.

  • Sharma, A., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14, 6701-6734.

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods.

  • Yamgar, R., & Sawant, S. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(3).

  • Cahard, D., et al. (2012). Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation. Synlett, 23(16), 2383-2387.

  • European Patent No. EP2580218A1. (2013). Process for n-dealkylation of tertiary amines.

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.

  • Bhamare, M. S., et al. (2025). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. Prospects in Pharmaceutical Sciences.

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preventing degradation of CAS 105812-81-5 during laboratory storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Abiraterone Acetate (CAS 105812-81-5)

A Guide to Preventing Degradation During Laboratory Storage & Handling

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Abiraterone Acetate (CAS 105812-81-5). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in the laboratory. Proper storage and handling are critical for obtaining reliable and reproducible experimental results.

Compound Identity & Key Stability Parameters

Abiraterone Acetate is a steroidal antiandrogen agent and an acetylated prodrug of Abiraterone.[1][2][3] Its stability is paramount for its efficacy in research applications. The acetate ester functional group is the primary site of chemical vulnerability.

ParameterRecommendation & Rationale
CAS Number 105812-81-5
Chemical Formula C₂₆H₃₃NO₂
Molecular Weight 391.54 g/mol
Primary Degradation Pathway Hydrolysis: The acetate ester is susceptible to hydrolysis under acidic or alkaline conditions, yielding the active drug, Abiraterone (C₂₄H₃₁NO).[4] This is the most significant degradation reaction to control in a laboratory setting.
Solid-State Storage Long-term: -20°C. Short-term: 0-4°C (days to weeks).[5] Store in a dry, dark environment.[5] The crystalline solid form is generally stable when protected from environmental stressors.[6]
Solution Storage Stock Solutions (e.g., in DMSO): Aliquot and store at -20°C or colder.[5] Minimize freeze-thaw cycles. The stability in solution is lower than in the solid state due to increased molecular mobility and interaction with the solvent.
Key Stress Factors pH: Highly susceptible to degradation in both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions.[4][7] Temperature: Elevated temperatures accelerate hydrolysis and potential oxidative degradation.[6] Light & Humidity: Protect from light and store in a dry location to prevent photolytic and moisture-driven degradation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Abiraterone Acetate?

For long-term storage (months to years), solid Abiraterone Acetate should be stored at -20°C in a tightly sealed container, protected from light and moisture.[5][9] Low temperatures are crucial for minimizing the rate of any potential solid-state degradation reactions.

Q2: I need to use the compound for a series of experiments over a week. Can I keep it at room temperature?

It is not recommended. For short-term storage (days to weeks), it is best to keep the solid compound at 2-8°C.[5] While some sources permit storage at room temperature (20-25°C), this increases the risk of gradual degradation, especially if ambient humidity is not controlled.[8][10][11] For optimal results, always return the compound to refrigerated or frozen conditions promptly after weighing.

Q3: What is the best solvent for preparing a stock solution, and how should I store it?

Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of Abiraterone Acetate.[5] After dissolving, it is critical to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or below.[5] This practice prevents contamination and minimizes degradation from repeated freeze-thaw cycles.

Q4: Why is minimizing freeze-thaw cycles so important for stock solutions?

Each freeze-thaw cycle can introduce moisture from the air into the solution. Water can facilitate the hydrolysis of the acetate ester. Furthermore, the process of freezing and thawing can cause the compound to fall out of solution and then re-dissolve, which can affect its stability and the actual concentration of subsequent dilutions.

Q5: I observed an unexpected peak in my HPLC/LC-MS analysis. Could this be a degradation product?

Yes. The most common degradation product is Abiraterone, formed via hydrolysis of the acetate ester.[4] This product will have a molecular weight of approximately 349.4 g/mol , corresponding to the loss of the acetyl group (C₂H₂O). If you observe a peak with this mass, it strongly suggests degradation has occurred. The presence of acidic or basic residues in your vials or solvents can accelerate this process.[4][7]

Q6: How should I handle the powder when weighing it out?

Handle Abiraterone Acetate in a well-ventilated area or under a chemical fume hood.[9] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9] As a potent compound, minimizing exposure is crucial.[12] Avoid creating dust.[9] Use clean, dry spatulas and weighing vessels to prevent cross-contamination and introduction of moisture.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Inconsistent or poor results in cell-based assays. Compound Degradation: The compound may have hydrolyzed to Abiraterone, altering the effective concentration of the prodrug.1. Prepare a fresh stock solution from solid material stored under recommended conditions. 2. Perform a quality control check (e.g., HPLC) on the stock solution to confirm its purity. 3. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored at room temperature for extended periods.
Appearance of a new, major peak in chromatography (LC-MS/HPLC). Hydrolysis: The primary degradation product is Abiraterone (M.W. ~349.4).[4] This is common if the sample was exposed to acidic/basic conditions or moisture.1. Confirm the identity of the new peak by its mass-to-charge ratio (m/z). 2. Review the pH of all solvents and buffers used in sample preparation. Ensure they are neutral or as specified by a validated protocol. 3. Check for sources of contamination in your workflow (e.g., improperly washed glassware).
Precipitate observed in a thawed stock solution. Poor Solubility / Freeze-Thaw Effects: The compound may have crashed out of solution during freezing.1. Gently warm the vial (e.g., to 37°C) and vortex thoroughly to ensure complete re-dissolution before making dilutions. 2. If the precipitate does not re-dissolve, discard the stock solution as the concentration is no longer reliable. 3. Consider preparing stock solutions at a slightly lower concentration if this issue persists.
Solid compound appears clumpy or discolored. Moisture Absorption / Degradation: The compound has likely been exposed to humidity or other environmental stressors.1. Discard the material. Do not use it for experiments as its purity is compromised. 2. Review storage procedures. Ensure containers are sealed tightly with desiccant if necessary and stored in a dry environment.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Pre-analysis: Allow the container of solid Abiraterone Acetate (M.W. 391.54) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh out 3.92 mg of the solid compound into a sterile, conical microcentrifuge tube.

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting & Storage: Dispense the solution into single-use, low-retention microcentrifuge tubes (e.g., 50 µL per tube).

  • Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, date, and solvent. Immediately store at -20°C or below.

Protocol 2: Basic Stability Assessment via HPLC

This protocol provides a framework for comparing a stored sample against a fresh standard.

  • Standard Preparation: Prepare a fresh solution of Abiraterone Acetate in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 10 µg/mL) from solid material that has been properly stored long-term. This is your 'Time Zero' reference.

  • Sample Preparation: Prepare a solution of the Abiraterone Acetate sample you wish to test (e.g., an older stock solution) at the exact same concentration and in the same solvent.

  • Chromatography:

    • Use a suitable C18 column (e.g., 100 x 4.6 mm, 3 µm).[4]

    • Employ a mobile phase such as a gradient of 0.1% acetic acid in water and acetonitrile.[4]

    • Set the flow rate to approximately 1.2 mL/min and the detection wavelength to 251 nm.[4][7]

  • Analysis:

    • Inject the 'Time Zero' reference standard and record the chromatogram. Note the retention time and peak area of the main Abiraterone Acetate peak.

    • Inject the test sample.

    • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (especially one corresponding to Abiraterone) in the test sample relative to the standard. A significant change indicates degradation.

Mechanistic Insights & Visual Guides

Primary Degradation Pathway: Hydrolysis

The primary stability concern for Abiraterone Acetate is the hydrolysis of its ester linkage. This reaction is catalyzed by both acid and base and results in the formation of Abiraterone and acetic acid. Maintaining a neutral pH environment and minimizing exposure to water are the most effective preventative measures.

G Receive Receive Compound Verify Verify CoA & Storage Info Receive->Verify StoreSolid Store Solid at -20°C (Dry, Dark) Verify->StoreSolid Equilibrate Equilibrate to Room Temp Before Opening StoreSolid->Equilibrate For Use Weigh Weigh Required Amount (Use PPE, Dry Tools) Equilibrate->Weigh PrepStock Prepare Stock Solution (e.g., Anhydrous DMSO) Weigh->PrepStock Aliquot Aliquot into Single-Use Tubes PrepStock->Aliquot StoreStock Store Aliquots at -20°C Aliquot->StoreStock Use Use in Experiment StoreStock->Use Thaw One Aliquot

Caption: Recommended workflow for handling Abiraterone Acetate.

References

  • Abiraterone Acetate - ORAL CHEMOTHERAPY EDUCATION. (n.d.).
  • Abiraterone Acetate | CAS#154229-18-2 | antiandrogen | MedKoo Biosciences. (n.d.).
  • Abiraterone (Zytiga): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, October 13). WebMD.
  • abiraterone acetate tablet - DailyMed - NIH. (2024, December 20).
  • Li, X., et al. (2022). Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes. Frontiers in Pharmacology, 13, 895015.
  • Bukkapatnam, V., et al. (2022). Study on Stress Degradation Behaviour of Abiraterone Acetate in Film Coated Tablets and Identification of Major Stress Degradation Product by Liquid Chromatography-Ultraviolet-Electrospray Ionization-Mass Spectrometry. Indian Journal of Pharmaceutical Sciences, 84(2), 300-310.
  • Takahashi, T., et al. (2021). Arylacetamide deacetylase as a determinant of the hydrolysis and activation of abiraterone acetate in mice and humans. Biopharmaceutics & Drug Disposition, 42(9), 235-243.
  • Takahashi, T., et al. (2021). Arylacetamide deacetylase as a determinant of the hydrolysis and activation of abiraterone acetate in mice and humans. Request PDF.
  • Stillhart, C., et al. (2015). Rapid conversion of the ester prodrug abiraterone acetate results in intestinal supersaturation and enhanced absorption of abiraterone: in vitro, rat in situ and human in vivo studies. European Journal of Pharmaceutics and Biopharmaceutics, 92, 197-205.
  • Abiraterone Acetate: sc-207240. (n.d.). Santa Cruz Biotechnology.
  • Glavinas, H., et al. (2019). Investigations of the mechanism behind the rapid absorption of nano-amorphous abiraterone acetate. European Journal of Pharmaceutical Sciences, 130, 10-18.
  • New stability indicating RP-HPLC method for the determination of Abiraterone acetate, its related substances and degradation products in bulk and dosage form. (n.d.). ResearchGate.
  • Systematic Development and Validation of a RP-HPLC Method for Estimation of Abiraterone Acetate and its Degradation Products. (2020).
  • Study on Stress Degradation Behaviour of Abiraterone Acetate in Film Coated Tablets and Identification of Major Stress Degradation Product by Liquid Chromatography-Ultraviolet-Electrospray Ionization-Mass Spectrometry. (n.d.). ResearchGate.
  • Study on Stress Degradation Behaviour of Abiraterone Acetate in Film Coated Tablets and Identification of Major Stress Degradation Product. (n.d.).
  • AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants. (n.d.). PMC.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023, July 10).
  • WO2014009437A1 - Oxidation stability of abiraterone acetate. (n.d.).
  • Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl)
  • 210308Orig1s000 | FDA. (2018, March 5).
  • Improved Dissolution and Pharmacokinetics of Abiraterone through KinetiSol® Enabled Amorphous Solid Dispersions. (n.d.). PMC.
  • WO2020026126A1 - Stable pharmaceutical compositions comprising abiraterone acetate and process for the preparation thereof. (2020, February 6).
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
  • Guidelines on Handling Hazardous Drugs. (n.d.). ASHP.
  • Safe handling of bulk drug substances. (2023, March 13). Single Use Support.
  • USP 800 Guidelines for Pharmacy Compounding. (2020, November 9). Lab Pro Inc.
  • It's more than just being Fragile : How to Handle Potent Formulation?. (2017, September 25). Esco Pharma.

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Technical Support Center: (-)-trans-Paroxol Crystallization & Resolution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (-)-trans-paroxol crystallization and purification. (-)-trans-Paroxol is a critical chiral intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine. The primary challenges during its isolation involve the clearance of the structurally similar des-fluoro impurity and the optimization of enantiomeric excess (ee) during chiral resolution.

This guide provides mechanistic troubleshooting, quantitative solvent selection matrices, and self-validating experimental protocols to ensure high-yield, high-purity crystallization.

Process Logic & Troubleshooting Workflow

The following diagram illustrates the logical decision tree for optimizing the crystallization of paroxol tosylate, specifically targeting the clearance of des-fluoro impurities and the prevention of liquid-liquid phase separation (oiling out).

G Start Crude Paroxol (High des-fluoro impurity) Salt Add p-TsOH (Salt Formation) Start->Salt Solvent Dissolve in IPA (40-50°C) Salt->Solvent Cooling Controlled Cooling (0.1°C/min) Solvent->Cooling Oiling Phase Separation (Oiling Out)? Cooling->Oiling AntiSolvent Add EtOAc (Anti-solvent) Oiling->AntiSolvent Yes Crystals Paroxol Tosylate Crystals (<0.1% impurity) Oiling->Crystals No AntiSolvent->Cooling

Optimization logic for Paroxol Tosylate crystallization to clear des-fluoro impurities.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my (-)-trans-paroxol crystallization consistently oil out instead of forming a filterable cake? Causality & Fix: Oiling out (liquid-liquid phase separation, LLPS) occurs when the crystallization cooling trajectory crosses the binodal curve before reaching the solubility curve. In paroxol crystallization, this is highly solvent-dependent. If you are using a pure non-polar solvent, the metastable zone width (MSZW) can be extremely narrow. Transition to a mixed solvent system. Isopropanol (IPA) is highly recommended for paroxol tosylate salt formation because it balances the solubility of the salt and the critical des-fluoro impurity[1]. If oiling out persists in IPA, introduce an anti-solvent like ethyl acetate dropwise only after seeding at the upper boundary of the MSZW. This thermodynamic adjustment forces the system to stay within the crystalline metastable zone rather than the LLPS region.

Q2: How can I maximize the clearance of the des-fluoro impurity during crystallization? Causality & Fix: The des-fluoro impurity (4-phenyl-3-carbinol piperidine) is structurally nearly identical to paroxol, leading to co-crystallization or lattice entrapment if the cooling rate is too fast. Pharmacopeial standards require this impurity to be controlled to levels below 0.1%[2]. To resolve this, convert the crude intermediate into a p-toluenesulfonate (tosylate) salt[2]. The tosylate counterion alters the crystal packing thermodynamics, significantly differentiating the solubility of the fluorinated (product) vs. non-fluorinated (impurity) salts. Use a controlled cooling profile in an IPA-ethyl acetate mixture. Rapid cooling causes high supersaturation, leading to rapid nucleation and impurity entrapment. Controlled cooling allows the des-fluoro impurity to remain in the mother liquor[3].

Q3: What is the optimal solvent for the chiral resolution of racemic trans-paroxol? Causality & Fix: When resolving racemic trans-paroxol using resolving agents like (-)-di-p-toluoyl tartaric acid, the solvent must selectively precipitate the diastereomeric salt of the (-)-enantiomer. Acetone is heavily cited as a primary solvent for this resolution[4]. However, the yield of the tartrate salt is often limited (40-45%) due to the solubility equilibrium. To optimize, maintain strict temperature control. If chemical resolution yields plateau, consider enzymatic resolution using lipases in ionic liquids or toluene, which can achieve optical purities >93%[4].

Quantitative Data: Solvent Selection Matrix

The following table summarizes the quantitative performance of various solvent systems used in the crystallization and resolution of paroxol intermediates.

Solvent SystemPrimary ApplicationDes-fluoro ClearanceYield PotentialMechanistic Notes
Isopropanol (IPA) Tosylate Salt CrystallizationExcellent (<0.1% residual)80 - 85%Ideal balance of solubility. Mild heating (40-50°C) required for dissolution[1].
IPA / Ethyl Acetate Anti-solvent CrystallizationExcellent (<0.1% residual)85 - 90%EtOAc acts as an anti-solvent to push yield without triggering oiling out[1].
Acetone Chiral Resolution (Tartrate)Moderate40 - 45%Standard for (-)-di-p-toluoyl tartaric acid resolution. Yield limited by equilibrium[4].
Toluene Enzymatic ResolutionN/A (Used for ee%)High ConversionExcellent medium for lipase-catalyzed transesterification, yielding >93% optical purity[4].
Methanol RecrystallizationPoor< 70%Higher solubility of the tosylate salt leads to significant product loss in the mother liquor[1].

Self-Validating Experimental Protocols

Protocol A: Tosylate Salt Formation and Crystallization (Des-Fluoro Clearance)

This protocol utilizes the thermodynamic differences between the tosylate salts of paroxol and its des-fluoro analog to achieve pharmacopeial purity.

Step 1: Dissolution Dissolve the raw (+/-)-trans-paroxol intermediate in Isopropanol (IPA) at a concentration of 1:5 to 1:10 (w/v) in a round-bottom flask equipped with a magnetic stirrer. Apply mild heating (40-50°C) to facilitate complete dissolution[1]. Validation Check: The solution must be completely clear. Any turbidity indicates undissolved material that will act as uncharacterized seeds, ruining the controlled crystallization.

Step 2: Salt Formation Add 1.0 to 1.2 molar equivalents of p-toluenesulfonic acid (pTsOH) monohydrate slowly to the solution with continuous stirring[2]. Validation Check: Monitor the reaction exotherm. A slight temperature increase confirms the exothermic salt formation.

Step 3: Controlled Crystallization Allow the solution to cool slowly to room temperature (approx. 0.1 °C/min) with continuous stirring. If crystallization does not initiate, add ethyl acetate as an anti-solvent dropwise, or seed with authentic Paroxol Tosylate crystals[1]. Validation Check: Crystals should appear as distinct, uniform solids. If the solution turns milky and separates into two liquid layers, immediately stop cooling, reheat to 50°C, and increase the IPA ratio.

Step 4: Isolation and Washing Continue stirring for 2-16 hours to allow complete crystal formation. Isolate the solid crystals via vacuum filtration. Wash the filter cake with cold IPA to remove the residual mother liquor containing the des-fluoro impurity[3]. Dry under vacuum at 40-50°C until a constant weight is achieved.

Protocol B: Chiral Resolution via Tartrate Salt

This protocol isolates the (-)-enantiomer from the racemic mixture using a chiral acid.

Step 1: System Preparation Dissolve racemic trans-paroxol in Acetone. Add (-)-di-p-toluoyl tartaric acid as the resolving agent[4].

Step 2: Diastereomeric Crystallization Heat the mixture to reflux until homogeneous, then cool linearly to 20°C over 4 hours. The (-)-trans-paroxol tartrate salt will selectively precipitate.

Step 3: Isolation Filter the crystals and wash with cold acetone. The expected yield of the tartrate salt is 40-45%[4].

Step 4: Neutralization Suspend the isolated salt in a biphasic mixture of toluene and aqueous NaOH. Separate the organic layer, wash with water, and evaporate the toluene to recover the enantiopure (-)-trans-paroxol free base.

References

  • Comprehensive Application Notes and Protocols for Paroxol Tosylate Purific
  • Understanding the Impurity: Des-fluoro Compound, Smolecule,
  • CN101974604A - Method for preparing paroxetine intermediate by enzyme resolution in ionic liquid, Google P
  • optimizing Paroxol Tosyl

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Technical Support Center: Overcoming Low Conversion Rates in Fluorophenyl Piperidine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of fluorophenyl piperidines. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in these critical reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

The introduction of a fluorine atom onto a phenyl ring attached to a piperidine scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][2] However, the synthesis of these valuable compounds can be fraught with challenges, leading to frustratingly low yields. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Troubleshooting Guide

This section delves into specific problems that can arise during the synthesis of fluorophenyl piperidines, offering explanations and actionable solutions.

Issue 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish or has stalled.

Question: I'm attempting to couple a piperidine with an activated fluoroaromatic ring (e.g., 1-fluoro-2,4-dinitrobenzene), but the reaction is either very slow or fails to reach completion. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in SNAr reactions for fluorophenyl piperidine synthesis is a frequent hurdle. The key is to understand the factors that influence the two-step addition-elimination mechanism.[3]

Causality and Solutions:

  • Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the stabilization of the negative charge in the Meisenheimer intermediate.[4] If the aromatic ring lacks strong electron-withdrawing groups (e.g., -NO2, -CN) ortho and/or para to the fluorine atom, the rate of nucleophilic attack will be significantly slower.

    • Solution: If possible, select a starting material with greater electron deficiency. If your substrate is fixed, you may need to employ more forcing reaction conditions, such as higher temperatures, but be mindful of potential side reactions.

  • Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions. Protic solvents can solvate the piperidine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[4]

    • Solution: Employ polar aprotic solvents like DMSO, DMF, or acetonitrile.[4] These solvents effectively solvate the counter-ion of the piperidine, leaving the nitrogen lone pair more available for attack. The rate-limiting step can be solvent-dependent; for instance, in the reaction of 2,4-dinitrofluorobenzene with piperidine, the departure of the fluoride leaving group is rate-limiting in THF, while the initial nucleophilic addition is the slow step in acetonitrile.[5]

  • Base-Related Issues: While piperidine can act as its own base, in some cases, an external base is required to facilitate the reaction, particularly if the piperidine starting material is a salt. The choice and strength of the base are crucial.

    • Solution: If using a piperidine salt, a non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often necessary to liberate the free amine. For reactions that are sensitive to strong bases, weaker bases may be required, potentially necessitating higher reaction temperatures.[6] The reaction kinetics can also be influenced by base catalysis, where a second molecule of piperidine facilitates the removal of a proton in the intermediate.[7]

Experimental Protocol: General Procedure for SNAr of an Activated Fluoroaromatic Compound with Piperidine

  • To a solution of the activated fluoroaromatic compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF), add the piperidine derivative (1.1 - 1.5 eq).

  • If the piperidine is a salt, add a suitable base (e.g., K2CO3, 1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.[4] Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: My Palladium-Catalyzed Buchwald-Hartwig Amination is giving low yields.

Question: I am using a Buchwald-Hartwig cross-coupling reaction to form the C-N bond between a fluorophenyl halide (or triflate) and piperidine, but the conversion is poor. How can I optimize this reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the interplay of the catalyst, ligand, base, and solvent.[8] Low yields often point to a suboptimal combination of these components.

Causality and Solutions:

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and ligand is paramount. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]

    • Solution: For secondary amines like piperidine, bulky, electron-rich phosphine ligands such as RuPhos or XPhos are often effective.[6] Modern palladacycle precatalysts (e.g., G3 or G4) are generally more efficient than older sources like Pd(OAc)2 because they form the active Pd(0) species more cleanly.[6]

  • Base Incompatibility: The base is crucial for deprotonating the piperidine, making it a more potent nucleophile. However, an inappropriate base can hinder the reaction or lead to side reactions.[6]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LHMDS) are commonly used.[6][9] For substrates with base-sensitive functional groups, weaker bases like Cs2CO3 or K3PO4 may be necessary, often requiring higher reaction temperatures.[6]

  • Solvent Effects: The solvent must be able to dissolve all reaction components and be compatible with the catalytic system.

    • Solution: Anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF are typically employed.[9] It is crucial to ensure the solvent is free of water, as it can deactivate the catalyst and the base.[9]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of off-cycle species or poisoning by impurities.[10]

    • Solution: Ensure all reagents and solvents are pure and the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[6] If catalyst deactivation is suspected, consider using a higher catalyst loading or a more robust precatalyst.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

start Low Conversion in Buchwald-Hartwig Amination reagent_check Verify Reagent Purity (Aryl Halide, Piperidine, Solvent) start->reagent_check catalyst_issue Evaluate Catalyst System reagent_check->catalyst_issue Reagents OK purify_reagents Purify/Dry Reagents and Solvents reagent_check->purify_reagents Impurity Suspected base_issue Assess Base Choice catalyst_issue->base_issue Catalyst/Ligand OK catalyst_options Try Different Ligand (e.g., RuPhos, XPhos) Use Modern Precatalyst (G3/G4) catalyst_issue->catalyst_options Ineffective conditions_issue Review Reaction Conditions base_issue->conditions_issue Base OK base_options Switch Base (NaOtBu, LHMDS) Use Weaker Base for Sensitive Substrates (Cs2CO3, K3PO4) base_issue->base_options Ineffective conditions_options Increase Temperature Increase Reaction Time Ensure Anhydrous/Inert Conditions conditions_issue->conditions_options Ineffective end Optimized Reaction catalyst_options->end base_options->end conditions_options->end purify_reagents->start

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Issue 3: I am observing significant side product formation.

Question: My reaction mixture shows multiple spots on TLC, and purification is difficult. What are the common side reactions, and how can I minimize them?

Answer: The formation of side products can significantly reduce the yield of your desired fluorophenyl piperidine. Identifying the likely side reactions is the first step toward mitigating them.

Common Side Reactions and Solutions:

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene, and it can be a competing pathway in palladium-catalyzed reactions.[6]

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.[6]

  • Homocoupling: Dimerization of the aryl halide or the amine can occur.

    • Solution: Adjusting the stoichiometry and catalyst system can help to suppress homocoupling.[6]

  • Bis-arylation of Piperidine (if applicable): If the piperidine has two reactive N-H bonds (e.g., piperazine), double arylation can be a significant byproduct.[9]

    • Solution: Use a large excess of the piperidine derivative to favor mono-arylation. Slow addition of the aryl halide can also be beneficial.[9]

  • Reaction with Solvent: In SNAr reactions, nucleophilic solvents can compete with the piperidine.[4]

    • Solution: Use a non-reactive, polar aprotic solvent.[4]

  • Over-alkylation of Piperidine: In N-alkylation reactions, the product can react further to form a quaternary ammonium salt.[11]

    • Solution: Use a slight excess of the piperidine starting material and add the alkylating agent slowly.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my fluorophenyl piperidine synthesis?

A1: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.[12]

Q2: My piperidine starting material is old and has a yellow/brown color. Can I still use it?

A2: The discoloration of piperidine is often due to oxidation upon exposure to air and light.[11] For reactions that are sensitive to impurities, it is highly recommended to purify the piperidine before use, typically by distillation.[11][13]

Q3: I'm having trouble purifying my final product. What are some effective purification strategies for fluorophenyl piperidines?

A3: Purification can be challenging. A multi-step approach is often necessary.

  • Aqueous Work-up: This is the first step to remove water-soluble impurities and inorganic salts.[4] An acid wash can remove unreacted basic starting materials, followed by basification and extraction of the product.[14]

  • Flash Column Chromatography: This is the most common method for purifying the crude product. The choice of solvent system will depend on the polarity of your compound.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[14]

  • Distillation: For liquid products, distillation can be used, but be mindful of the thermal stability of your compound.[14]

Q4: Are there any specific safety precautions I should take when working with fluorophenyl piperidine reactions?

A4: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Many of the reagents used, such as strong bases (NaOtBu) and palladium catalysts, can be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use. Piperidine itself is a flammable and corrosive liquid.

Quantitative Data Summary

ParameterSNAr ReactionsBuchwald-Hartwig Amination
Typical Solvents DMSO, DMF, Acetonitrile[4]Toluene, Dioxane, THF[9]
Common Bases K2CO3, Cs2CO3[6]NaOtBu, KOtBu, LHMDS, K3PO4[6][9]
Temperature Range 80 - 150 °C80 - 110 °C[9]
Catalyst Loading N/A0.5 - 5 mol%[6]
Ligand:Pd Ratio N/A1:1 to 2:1[15]

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination of an Aryl Chloride with Piperidine

This protocol provides a starting point for the optimization of a challenging Buchwald-Hartwig amination.

Materials:

  • Aryl chloride (1.0 mmol)

  • Piperidine (1.2 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • In a glovebox, add the aryl chloride, XPhos Pd G3, and NaOtBu to the oven-dried reaction vial.[6]

  • Seal the vial with the cap.

  • If not in a glovebox, add the solids to the vial, seal it, and then purge with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed toluene via syringe.[6]

  • Add the piperidine via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) start_SNAr Activated Fluoroaromatic + Piperidine meisenheimer Meisenheimer Intermediate (Addition) start_SNAr->meisenheimer Slow Step (in ACN) product_SNAr Fluorophenyl Piperidine (Elimination) meisenheimer->product_SNAr Slow Step (in THF)

Caption: Simplified mechanism of the SNAr reaction.

pd0 Pd(0)L pd_oxidative_add Ar-Pd(II)(X)L pd0->pd_oxidative_add Oxidative Addition (Ar-X) pd_amine_complex [Ar-Pd(II)(Piperidine)L]+ pd_oxidative_add->pd_amine_complex + Piperidine pd_amido Ar-Pd(II)(Piperidinyl)L pd_amine_complex->pd_amido - H+ (Base) pd_amido->pd0 Reductive Elimination (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Solvent Dependent Leaving Group Fluorine Kinetic Isotope Effect in a Nucleophilic Aromatic Substitution Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 6. Kinetics of the reaction of 1-chloro-2, 4-dinitrobenzene with piperidine in binary solvent mixtures. Journal of Physical Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. East Tennessee State University. Available at: [Link]

  • Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. ACS Catalysis. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. Available at: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction. Chemical Communications. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Available at: [Link]

  • What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Binding Affinity: Paroxetine vs. its Synthetic Precursor, 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction

In the landscape of psychopharmacology, selective serotonin reuptake inhibitors (SSRIs) represent a cornerstone in the management of depressive and anxiety disorders.[1][2] Among these, paroxetine stands out for its particularly high affinity and potent inhibition of the serotonin transporter (SERT).[3][4][5][6][7][8][9] This guide provides a detailed comparative analysis of paroxetine and a key chemical precursor in its synthesis, 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.

While paroxetine's interaction with SERT is well-documented, its precursor is primarily recognized as an intermediate in the manufacturing process and a potential impurity.[10] To date, there is a notable absence of publicly available experimental data on the binding affinity of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine for the serotonin transporter. This guide will therefore provide a comprehensive overview of paroxetine's established binding characteristics, a theoretical consideration of its precursor's potential for SERT interaction based on structural analysis, and a detailed experimental protocol for a radioligand binding assay that could be employed to empirically determine the binding affinity of this precursor and enable a direct comparison.

Mechanism of Action: The Serotonin Transporter (SERT)

The primary therapeutic action of paroxetine is the blockade of the serotonin reuptake transporter (SERT).[1][11] SERT is an integral membrane protein that facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a crucial mechanism for terminating serotonergic neurotransmission.[3][11][12] By inhibiting SERT, paroxetine increases the concentration of serotonin in the synapse, thereby enhancing serotonergic signaling.[1][11] This modulation of serotonergic activity is believed to underlie its antidepressant and anxiolytic effects.[8]

Paroxetine binds with high affinity to the central binding site of SERT, effectively acting as a competitive inhibitor of serotonin transport.[5][7] Its high potency is a distinguishing feature among SSRIs.[3][6][7][8]

Structural Comparison and Binding Affinity Profile

Paroxetine is a phenylpiperidine derivative with a complex three-dimensional structure that is crucial for its high-affinity binding to SERT.[3][5] In contrast, 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is a simpler molecule that serves as a building block for the synthesis of paroxetine.[10][13][14]

Compound Structure Binding Affinity (Ki) for SERT
Paroxetine (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine~0.1 nM[15]
4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine [Image of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine structure]Not publicly available

The key structural difference lies in the substituent at the 3-position of the piperidine ring. In paroxetine, this is a (1,3-benzodioxol-5-yloxy)methyl group, whereas in the precursor, it is a hydroxymethyl group. This larger, more complex substituent in paroxetine is critical for its high-affinity interaction with the binding pocket of SERT. It is hypothesized that the precursor, lacking this key structural motif, would exhibit a significantly lower binding affinity for SERT. However, without empirical data, this remains a theoretical assessment.

Experimental Protocol: Determination of SERT Binding Affinity via Radioligand Binding Assay

To empirically determine and compare the binding affinities of paroxetine and its precursor for the serotonin transporter, a competitive radioligand binding assay is the gold standard.[15][16][17][18][19][20]

Objective

To determine the inhibition constant (Ki) of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine and paroxetine for the human serotonin transporter (hSERT) using a competitive binding assay with a high-affinity radioligand.

Materials
  • Biological Material: Cell membranes prepared from a stable cell line expressing hSERT (e.g., HEK293 cells).

  • Radioligand: [³H]-Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compounds: Paroxetine and 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare hSERT Membrane Homogenate add_membranes Add Membrane Homogenate to 96-well Plate prep_membranes->add_membranes prep_compounds Prepare Serial Dilutions of Test Compounds and Radioligand add_radioligand Add [³H]-Citalopram (Radioligand) prep_compounds->add_radioligand add_test_compound Add Test Compound (Paroxetine or Precursor) prep_compounds->add_test_compound add_membranes->add_radioligand add_radioligand->add_test_compound incubate Incubate at Room Temperature add_test_compound->incubate filter Rapid Vacuum Filtration (Separates Bound from Free Ligand) incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Quantify Radioactivity (Scintillation Counter) add_scint->count plot Plot Competition Curves count->plot calculate Calculate IC50 and Ki Values plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation: Thaw the hSERT membrane preparation on ice and resuspend in the assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of [³H]-Citalopram.

    • Varying concentrations of the test compound (paroxetine or its precursor) or vehicle for total binding, or a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) for non-specific binding.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Competitive Binding at the Serotonin Transporter

The following diagram illustrates the principle of competitive binding, which is the basis of the assay described above.

G cluster_0 Without Competitor cluster_1 With Competitor SERT_no_comp SERT Radioligand_no_comp [³H]-Citalopram Radioligand_no_comp->SERT_no_comp Binds SERT_with_comp SERT Radioligand_with_comp [³H]-Citalopram Radioligand_with_comp->SERT_with_comp Binding Inhibited Competitor Test Compound (e.g., Paroxetine) Competitor->SERT_with_comp Competes for Binding Site

Caption: Competitive binding at the serotonin transporter (SERT).

Conclusion

References

  • Paroxetine—Overview of the Molecular Mechanisms of Action - MDPI. (2021, February 7). Retrieved from [Link]

  • Paroxetine - StatPearls - NCBI Bookshelf - NIH. (2023, July 17). Retrieved from [Link]

  • Paroxetine - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Paroxetine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Paroxetine—Overview of the Molecular Mechanisms of Action - ResearchGate. (2025, October 15). Retrieved from [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC - NIH. (2016, April 1). Retrieved from [Link]

  • Comparative Real-World Safety Profiles of Six Selective Serotonin Reuptake Inhibitors: A Global Pharmacovigilance Analysis - PMC. (2025, December 8). Retrieved from [Link]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife. (2020, July 3). Retrieved from [Link]

  • Mapping the Binding Site for Escitalopram and Paroxetine in the Human Serotonin Transporter Using Genetically Encoded Photo-Cross-Linkers - ACS Publications. (2017, September 14). Retrieved from [Link]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex | bioRxiv. (2020, February 27). Retrieved from [Link]

  • Paroxetine | C19H20FNO3 | CID 43815 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
  • CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents. (n.d.).
  • A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC. (n.d.). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库. (n.d.). Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19). Retrieved from [Link]

  • Selective Serotonin Reuptake Inhibitor (SSRI) Efficiency, and Comparison to Alternative Antidepressant Treatments - NSUWorks. (n.d.). Retrieved from [Link]

  • 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved from [Link]

  • Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera. (n.d.). Retrieved from [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (2006, May 15). Retrieved from [Link]

  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. (n.d.). Retrieved from [Link]

  • China New Chemical Substance Search | MEP Order No.7. (n.d.). Retrieved from [Link]

  • 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (C13H18FNO) - PubChemLite. (n.d.). Retrieved from [Link]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed. (2007, October 15). Retrieved from [Link]

  • WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine - Google Patents. (n.d.).
  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive. (n.d.). Retrieved from [Link]

Sources

comparing chiral resolution methods for paroxetine intermediates

Author: BenchChem Technical Support Team. Date: April 2026

An essential phase in the synthesis of the blockbuster selective serotonin reuptake inhibitor (SSRI) (−)-paroxetine is the isolation of its active enantiomer. Because the pharmacological activity of paroxetine resides almost exclusively in the (3S, 4R) enantiomer, establishing a highly enantioselective route is critical. The key intermediate is typically a racemic trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine derivative (often N-methyl, N-Boc, or N-phenyloxycarbonyl protected).

This guide provides an authoritative, objective comparison of the three primary chiral resolution strategies for paroxetine intermediates: Classical Diastereomeric Salt Resolution , Biocatalytic (Enzymatic) Resolution , and Continuous Chromatographic Separation (SMB/SFC) .

Classical Diastereomeric Salt Resolution

Mechanistic Causality: Diastereomeric salt formation relies on the acid-base reaction between a racemic basic amine (the piperidine intermediate) and an enantiopure chiral acid. For paroxetine intermediates, derivatives of tartaric acid—specifically (−)-di-p-toluoyl-L-tartaric acid (DTTA) or (−)-dibenzoyl-L-tartaric acid (DBTA)—are the industry standards 1 [1]. The chiral recognition is driven by a combination of ionic interactions (proton transfer), hydrogen bonding, and stacking between the aromatic rings of the resolving agent and the fluorophenyl group of the substrate. These interactions create two distinct diastereomeric salts with different lattice energies and solvation enthalpies, allowing the less soluble (3S, 4R)-salt to selectively precipitate from a solvent like acetone.

Self-Validating Experimental Protocol:

  • Salt Formation: Dissolve 1.0 equivalent of the racemic trans-piperidine intermediate in acetone under mild heating (40–50 °C).

  • Resolution: Slowly add 0.5 to 1.0 equivalent of (−)-DTTA dissolved in a minimum volume of acetone. The mixture will exotherm slightly.

  • Crystallization: Allow the solution to cool to room temperature undisturbed for 12–24 hours. The thermodynamic control ensures the precipitation of the less soluble diastereomer.

  • Isolation & Validation: Filter the crystalline salt. Validation step: Treat a small aliquot with 1M NaOH, extract with ethyl acetate, and analyze the free base via chiral HPLC. If the enantiomeric excess (ee) is <98%, recrystallize the salt from acetone/methanol.

  • Free Base Recovery: Suspend the bulk salt in water, basify with aqueous NaOH to pH 10, and extract the optically pure (3S, 4R)-intermediate with organic solvent.

Biocatalytic (Enzymatic) Kinetic Resolution

Mechanistic Causality: Enzymatic kinetic resolution exploits the rigid steric constraints of an enzyme's active site. When using Candida antarctica lipase B (CAL-B) for the resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-phenyloxycarbonylpiperidine, the enzyme catalyzes the esterification of the primary hydroxyl group. Because of the specific orientation required for the catalytic triad to attack the acyl donor, CAL-B exhibits profound stereochemical preference. It rapidly acylates the (3R, 4S) enantiomer while leaving the desired (3S, 4R) enantiomer unreacted 2 [2]. Using cyclic anhydrides (like glutaric anhydride) is highly advantageous as it converts the unwanted enantiomer into a carboxylic acid half-ester, making downstream separation trivial via simple acid-base extraction.

Self-Validating Experimental Protocol:

  • Reaction Setup: Dissolve 100 mg (1 equiv) of the racemic N-protected intermediate in 15 mL of toluene (or a tailored ionic liquid to enhance enzyme stability)3 [3].

  • Acylation: Add 2 equivalents of glutaric anhydride and 125 mg of immobilized CAL-B.

  • Incubation: Shake the mixture at 30 °C and 250 rpm. Validation step: Monitor the reaction via HPLC. Stop the reaction exactly at 50% conversion (typically 20 hours) to maximize the ee of the remaining substrate.

  • Separation: Filter out the immobilized enzyme (which can be washed and reused). Evaporate the toluene, redissolve in chloroform, and extract with a 5% aqueous sodium bicarbonate solution.

  • Recovery: The organic layer retains the unreacted, optically pure (3S, 4R)-alcohol (>99% ee), while the aqueous layer contains the acylated (3R, 4S)-hemiglutarate.

G Racemate (±)-trans-Piperidine Intermediate Enzyme CAL-B Lipase + Glutaric Anhydride Racemate->Enzyme Toluene, 30°C Product1 (3S,4R)-Alcohol (Unreacted, >99% ee) Enzyme->Product1 Steric Exclusion (Organic Phase) Product2 (3R,4S)-Hemiglutarate (Acylated) Enzyme->Product2 Esterification (Aqueous Phase)

Enzymatic kinetic resolution pathway using CAL-B and glutaric anhydride.

Continuous Chromatographic Resolution (SMB / SFC)

Mechanistic Causality: Simulated Moving Bed (SMB) and Supercritical Fluid Chromatography (SFC) provide physical separation without chemical derivatization. Using an amylose-derived chiral stationary phase (CSP) like Chiralpak AD, enantioseparation is driven by transient, reversible diastereomeric complexes formed between the chiral grooves of the amylose polymer and the enantiomers4 [4]. Supercritical CO₂ modified with an alcohol (e.g., 2-propanol) acts as the mobile phase. The (3R, 4S) and (3S, 4R) isomers experience different binding affinities due to hydrogen bonding and dipole-dipole interactions, eluting at different retention times.

Self-Validating Experimental Protocol (SFC):

  • System Equilibration: Equilibrate a Daicel Chiralpak AD column with supercritical CO₂ modified with 9.5% (v/v) 2-propanol.

  • Parameter Tuning: Set backpressure to 12–15 MPa and column temperature to 30 °C (lower temperatures thermodynamically favor higher enantioselectivity).

  • Injection: Inject the racemic intermediate (e.g., trans-3-ethoxycarbonyl-4-(4'-fluorophenyl)-1-methyl piperidine-2,6-dione).

  • Fraction Collection: Collect the baseline-resolved peaks. Validation step: Continuously monitor the UV absorbance and specific rotation (using an inline polarimeter) to ensure fraction purity before pooling.

G Feed Racemic Feed (Paroxetine Precursor) SMB SMB / SFC System (Amylose-derived CSP) Feed->SMB scCO2 + 2-Propanol Extract Extract (Strongly Retained Enantiomer) SMB->Extract Raffinate Raffinate (Weakly Retained Enantiomer) SMB->Raffinate

Continuous chromatographic separation workflow using an amylose-derived CSP.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three methodologies to guide process selection:

ParameterDiastereomeric Salt (DTTA)Biocatalytic (CAL-B)Chromatographic (SMB/SFC)
Max Theoretical Yield 50% (Typically 35-40% isolated)50% (Kinetic resolution limit)~100% (Both enantiomers recovered)
Enantiomeric Excess (ee) 90 - 98% (Requires recrystallization)> 99% (Highly selective)> 99% (Baseline resolution)
Scalability Excellent (Standard batch vessels)Good (Immobilized enzyme reuse)Excellent (Continuous processing)
Environmental Impact High (Large solvent volumes)Low (Green chemistry, mild temps)Low (CO₂ recycling in SFC)
Primary Cost Driver Resolving agent & solvent recoveryEnzyme procurement & stabilityHigh initial CapEx for equipment

Conclusion & Strategic Recommendations

For early-stage research or facilities with standard batch-reactor infrastructure, Diastereomeric Salt Resolution remains the most accessible route, despite its lower atom economy. However, for modern, sustainable pharmaceutical development, Biocatalytic Resolution offers superior enantiomeric excess and aligns with green chemistry principles. If the goal is commercial ton-scale production where both enantiomers hold value (or can be efficiently racemized and recycled), SMB/SFC Chromatography provides the highest long-term ROI due to its continuous nature and near-quantitative recovery.

References

  • Gonzalo de Gonzalo, Rosario Brieva, Víctor M Sánchez, Miguel Bayod, Vicente Gotor. "Anhydrides as acylating agents in the enzymatic resolution of an intermediate of (-)-Paroxetine." Journal of Organic Chemistry, 2003 Apr 18;68(8):3333-6. DOI: 10.1021/jo034120b. Available at: [Link]

  • "Method for preparing paroxetine intermediate by enzyme resolution in ionic liquid." Google Patents, Patent CN101974604A.
  • Baogen Su, Zongbi Bao, Huabin Xing, Qilong Ren. "Enantioseparation of paroxetine intermediate on an amylose-derived chiral stationary phase by supercritical fluid chromatography." Journal of Chromatography A, 2009. Available at:[Link]

Sources

A Comparative Guide to the Validation of LC-MS Methods for the Quantification of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine and its Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, a substituted piperidine derivative. Drawing upon established regulatory guidelines and validated methods for structurally analogous compounds, this document will detail the critical aspects of LC-MS method validation and objectively compare its performance against alternative analytical techniques.

The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, recognized for its significant pharmacological applications.[1] The accurate measurement of these compounds in biological matrices is paramount for pharmacokinetic studies, dose-response assessments, and overall drug safety and efficacy evaluation.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the principal technology for bioanalysis in drug development, lauded for its high sensitivity, selectivity, and wide applicability.[1][2] The validation of any bioanalytical method is crucial to ensure the integrity and reliability of the data generated. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[3][4][5][6]

A typical workflow for developing and validating an LC-MS/MS method for a piperidine derivative like 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is a systematic process.

LC-MS_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Dev_Start Define Analyte & Matrix Sample_Prep Optimize Sample Preparation (LLE, SPE, or PPT) Dev_Start->Sample_Prep Chromatography Develop Chromatographic Separation (Column, Mobile Phase, Gradient) Sample_Prep->Chromatography MS_Params Optimize MS/MS Parameters (Ionization, MRM Transitions) Chromatography->MS_Params Selectivity Selectivity & Specificity MS_Params->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ LLOQ & LOD Accuracy->LLOQ Stability Stability Studies LLOQ->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis

Sources

A Comparative Benchmarking Guide to the Synthesis of Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate (CAS 154477-54-0)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the primary synthesis routes for Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate (CAS 154477-54-0), a key intermediate in the production of the second-generation antihistamine, Fexofenadine.[1][2][3] The following analysis offers a critical evaluation of two prominent synthetic strategies, presenting experimental data, mechanistic insights, and detailed protocols to inform process development and optimization.

Introduction: The Significance of CAS 154477-54-0

Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate serves as a crucial building block in the synthesis of Fexofenadine.[1][2] Its chemical structure, featuring a reactive chlorobutyryl group, allows for the key nucleophilic substitution reaction that forms the core of the Fexofenadine molecule. The efficiency, purity, and cost-effectiveness of the synthesis of this intermediate directly impact the overall viability of Fexofenadine production. This guide will focus on the two most prevalent methods for its synthesis: a classical Friedel-Crafts acylation approach and a route commencing with α,α-dimethylphenylacetic acid.

Route 1: Friedel-Crafts Acylation of Methyl 2-methyl-2-phenylpropanoate

This widely employed method utilizes the Friedel-Crafts acylation of methyl 2-methyl-2-phenylpropanoate with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis.

Mechanistic Overview

The reaction proceeds through the formation of a highly electrophilic acylium ion from 4-chlorobutyryl chloride and aluminum chloride. This acylium ion is then attacked by the electron-rich aromatic ring of methyl 2-methyl-2-phenylpropanoate. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired product. Due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount of the catalyst is generally required.

Diagram: Friedel-Crafts Acylation Workflow

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Workup and Purification Reactants Methyl 2-methyl-2-phenylpropanoate + 4-Chlorobutyryl Chloride + Aluminum Chloride (Lewis Acid) + Dichloromethane (Solvent) Cooling Cool to 0-5 °C Reactants->Cooling Addition Slow addition of reactants Cooling->Addition Stirring Stirring at low temperature, then warm to room temperature Addition->Stirring Quenching Quench with HCl/ice Stirring->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash with NaHCO3 and brine Extraction->Washing Drying_Concentration Dry and concentrate Washing->Drying_Concentration Purification Vacuum Distillation Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Key Performance Indicators
ParameterValueSource
Yield 95%[4]
Purity (HPLC) 97.5%[4]
Isomer Ratio (para:meta) ~95:5[4]
Reaction Time ~24 hours
Key Reagents Methyl 2-methyl-2-phenylpropanoate, 4-Chlorobutyryl Chloride, AlCl₃
Solvent Dichloromethane
Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative procedure for the synthesis of Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate via Friedel-Crafts acylation.

Materials:

  • Methyl 2-methyl-2-phenylpropanoate

  • 4-Chlorobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to manage HCl gas evolution.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of methyl 2-methyl-2-phenylpropanoate (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.

  • Acylating Agent Addition: Add 4-chlorobutyryl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, an oily residue containing a mixture of para and meta isomers, can be purified by vacuum distillation to isolate the desired para isomer.[4]

Discussion of Route 1

The Friedel-Crafts acylation route offers a high-yielding and relatively straightforward approach to the target molecule. However, a key challenge is the formation of the meta isomer as a significant impurity. While the para isomer is the major product due to the directing effect of the alkyl group on the benzene ring, the presence of the meta isomer necessitates a purification step, such as fractional distillation, which can be energy-intensive and may lead to some loss of product.[4] The use of stoichiometric amounts of aluminum chloride, a water-sensitive and corrosive reagent, also presents handling and waste disposal challenges in an industrial setting.

Route 2: Synthesis from α,α-Dimethylphenylacetic Acid

An alternative approach to Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate begins with α,α-dimethylphenylacetic acid. This route typically involves an initial esterification of the carboxylic acid to its methyl ester, followed by a Friedel-Crafts acylation.

Mechanistic Overview

The first step is a standard acid-catalyzed esterification of α,α-dimethylphenylacetic acid with methanol. The resulting methyl 2-methyl-2-phenylpropanoate is then subjected to a Friedel-Crafts acylation with 4-chlorobutyryl chloride, as described in Route 1.

Diagram: Synthesis from α,α-Dimethylphenylacetic Acid

G cluster_0 Esterification cluster_1 Friedel-Crafts Acylation cluster_2 Workup and Purification Start_Material_2 α,α-Dimethylphenylacetic Acid + Methanol + Acid Catalyst (e.g., H₂SO₄) Esterification_Reaction Reflux Start_Material_2->Esterification_Reaction Intermediate Methyl 2-methyl-2-phenylpropanoate Esterification_Reaction->Intermediate FC_Reactants Intermediate + 4-Chlorobutyryl Chloride + AlCl₃ Intermediate->FC_Reactants FC_Reaction Acylation at 0-5 °C FC_Reactants->FC_Reaction Workup_2 Quenching, Extraction, Washing FC_Reaction->Workup_2 Purification_2 Vacuum Distillation Workup_2->Purification_2 Final_Product_2 Final_Product_2 Purification_2->Final_Product_2 Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate

Caption: Two-step synthesis starting from α,α-dimethylphenylacetic acid.

Key Performance Indicators

Detailed performance data for this specific two-step route is not as readily available in a consolidated format as for Route 1. However, based on general principles of esterification and Friedel-Crafts reactions, the following can be inferred:

ParameterExpected Value/Considerations
Yield The overall yield will be the product of the yields of the two steps. Esterification yields are typically high, but the subsequent acylation will have a similar yield to Route 1.
Purity (HPLC) Purity will be dependent on the efficiency of purification after each step.
Isomer Ratio (para:meta) The isomer ratio in the acylation step is expected to be similar to that of Route 1 (~95:5).
Reaction Time This is a two-step process, so the overall reaction time will be longer than Route 1.
Key Reagents α,α-Dimethylphenylacetic Acid, Methanol, Acid catalyst, 4-Chlorobutyryl Chloride, AlCl₃
Solvent Methanol (for esterification), Dichloromethane (for acylation)
Experimental Protocol: Two-Step Synthesis

Step 1: Esterification of α,α-Dimethylphenylacetic Acid

  • Combine α,α-dimethylphenylacetic acid and an excess of methanol in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and sodium bicarbonate solution to remove the acid catalyst.

  • Dry the organic layer and concentrate to obtain crude methyl 2-methyl-2-phenylpropanoate. This intermediate can be purified by distillation if necessary.

Step 2: Friedel-Crafts Acylation

The purified methyl 2-methyl-2-phenylpropanoate from Step 1 is then used as the starting material in the Friedel-Crafts acylation protocol described in Route 1.

Discussion of Route 2

The primary advantage of this route is the use of a more readily available and potentially less expensive starting material, α,α-dimethylphenylacetic acid. However, it introduces an additional step (esterification) into the overall synthesis, which increases the process time and may lower the overall yield. The challenges associated with the Friedel-Crafts acylation step, namely the formation of isomeric impurities and the use of a stoichiometric amount of Lewis acid, remain the same as in Route 1.

Comparative Analysis and Future Outlook

FeatureRoute 1: Direct AcylationRoute 2: From Carboxylic Acid
Starting Material Methyl 2-methyl-2-phenylpropanoateα,α-Dimethylphenylacetic Acid
Number of Steps OneTwo
Overall Yield High (reported at 95%)Potentially lower due to an additional step
Key Challenges Isomer separation, use of stoichiometric AlCl₃Longer process time, same acylation challenges
Industrial Applicability Widely used, but purification can be costlyPotentially more cost-effective starting material, but longer process

Both routes present viable pathways for the synthesis of this key fexofenadine intermediate. The choice between them will likely depend on economic factors, such as the relative cost of the starting materials, and the available infrastructure for purification.

Future research in this area could focus on the development of more selective and recyclable catalysts for the Friedel-Crafts acylation to minimize isomer formation and reduce the environmental impact of the Lewis acid. Additionally, exploring alternative acylation methods that avoid the use of harsh Lewis acids could lead to more sustainable and cost-effective production processes.

References

  • Apicule. (n.d.). Methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate (CAS No: 154477-54-0) API Intermediate Manufacturers. Retrieved from [Link]

  • Google Patents. (n.d.). EP2289867A2 - A process for producing 4-(4-halo-1-oxybutyl)-alpha,alpha-dimethylbenzene acetic acid or alkyl esters thereof.
  • Google Patents. (n.d.). CN101182306B - Method for synthesizing intermediate of fexofenadine.
  • Lotusfeet Pharma. (n.d.). Alpha, alpha-Dimethyl Phenyl Acetic Acid 826-55-1. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 57625-74-8 | Product Name : Methyl 2-Methyl-2-phenylpropanoate. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-(4-Chloro-1-oxobutyl)-|A,|A-dimethylbenzeneacetic Acid Methyl Ester. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-[4-(4-CHLOROBUTANOYL)PHENYL]-2-METHYLPROPANOATE | CAS 154477-54-0. Retrieved from [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS No.: 154477-54-0). Retrieved from [Link]

  • BioOrganics. (n.d.). 4-(4-Chloro-1-oxobutyl)-α,α-dimethylbenzeneacetic Acid Methyl Ester. Retrieved from [Link]

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A Framework for the Comparative Toxicological Assessment of Paroxetine and its N-Methyl Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development and Safety Assessment Professionals

Executive Summary

Paroxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for a range of psychiatric disorders. Its synthesis often involves an N-methylated precursor, N-methylparoxetine, which is subsequently demethylated to yield the active pharmaceutical ingredient (API).[1][2] The potential for this intermediate to persist as an impurity in the final drug product necessitates a thorough understanding of its toxicological profile relative to the parent compound. This guide presents a comprehensive experimental framework for conducting a comparative toxicity analysis of paroxetine and its N-methyl intermediate. We outline a battery of in vitro assays designed to evaluate key toxicological endpoints, including general cytotoxicity, apoptosis induction, and genotoxicity. By providing detailed, self-validating protocols and explaining the scientific rationale behind each experimental choice, this document serves as a practical resource for researchers in drug safety, process chemistry, and regulatory affairs to ensure product quality and patient safety.

Introduction: The Rationale for Comparative Assessment

Paroxetine is a potent and selective inhibitor of the serotonin transporter, exerting its therapeutic effects by increasing the concentration of serotonin in the neural synapse.[3] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[3][4] The manufacturing process for paroxetine frequently utilizes N-methylparoxetine as a key intermediate.[5][6] In this synthetic route, the final step involves the N-demethylation of this tertiary amine to produce the secondary amine structure of paroxetine.[1]

Caption: Relationship between N-methylparoxetine and Paroxetine API.

Regulatory guidelines necessitate the qualification of impurities in drug substances, particularly those that may have their own pharmacological or toxicological activity.[7][8] Given that N-methylparoxetine is the immediate precursor, there is a logical imperative to characterize its safety profile. An incomplete demethylation reaction could lead to its presence in the final API. This guide proposes a structured, multi-tiered approach to compare the in vitro toxicity of these two closely related molecules.

Proposed Experimental Framework for Comparative Toxicity

We propose a tiered approach, starting with broad assessments of cytotoxicity and progressing to more specific mechanisms of toxicity like apoptosis and genotoxicity. This workflow allows for efficient, data-driven decision-making.

Caption: Multi-tiered workflow for comparative toxicological assessment.

In Vitro Cytotoxicity Assessment

Causality: The foundational step in any toxicity screen is to determine the concentration at which a compound causes cell death.[9][10][11] This provides a quantitative measure of potency (the IC50 value) and informs the dose selection for subsequent, more mechanistic assays. We propose using a human hepatic cell line (e.g., HepG2), as the liver is the primary site of paroxetine metabolism.[3][12]

Data Summary Table:

CompoundCell LineAssay TypeIncubation Time (hr)IC50 (µM)
ParoxetineHepG2MTT24Experimental Value
N-MethylparoxetineHepG2MTT24Experimental Value
ParoxetineHepG2MTT48Experimental Value
N-MethylparoxetineHepG2MTT48Experimental Value

Protocol: MTT Cell Viability Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of paroxetine and N-methylparoxetine in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final solvent concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound dilutions. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Induction Assessment

Causality: Following evidence of cytotoxicity, it is crucial to determine the mode of cell death (apoptosis vs. necrosis).[10] Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of cysteine proteases called caspases. Caspase-3 and Caspase-7 are key "executioner" caspases.[13] Measuring their activity provides a specific and sensitive indicator of apoptosis.

Data Summary Table:

CompoundConcentrationIncubation Time (hr)Caspase-3/7 Activity (Fold Change vs. Control)
ParoxetineIC5012Experimental Value
N-MethylparoxetineIC5012Experimental Value
Staurosporine (Positive Control)1 µM12Experimental Value

Protocol: Luminescent Caspase-Glo® 3/7 Assay

This protocol utilizes a proluminescent caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[14][15]

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the cytotoxicity protocol (Section 2.1), using concentrations around the predetermined IC50 values. A shorter incubation time (e.g., 12-24 hours) is often optimal for detecting apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[14][15] Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the fold change in caspase activity by normalizing the relative light units (RLU) of treated samples to the vehicle control.

Genotoxicity Assessment

Causality: Genotoxicity testing is a critical component of safety assessment required by regulatory agencies to evaluate a compound's potential to cause DNA damage, which can lead to mutations and cancer.[16][17] A standard test battery is employed because no single assay can detect all relevant genotoxic mechanisms.[18]

2.3.1. Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used method to identify substances that can produce gene mutations.[18] It uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis, which renders them unable to grow in a histidine-free medium. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

2.3.2. In Vitro Micronucleus Assay

Rationale: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[18] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[16] An increase in the frequency of micronucleated cells after treatment indicates genotoxic potential.

Data Summary Table:

CompoundAssayMetabolic Activation (S9)Result (Mutagenic/Clastogenic)
ParoxetineAmes Test-Negative/Positive
ParoxetineAmes Test+Negative/Positive
N-MethylparoxetineAmes Test-Negative/Positive
N-MethylparoxetineAmes Test+Negative/Positive
ParoxetineMicronucleus-Negative/Positive
ParoxetineMicronucleus+Negative/Positive
N-MethylparoxetineMicronucleus-Negative/Positive
N-MethylparoxetineMicronucleus+Negative/Positive

Protocol: General Principles of In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and expose them to various concentrations of paroxetine and N-methylparoxetine for an appropriate duration (typically 3-4 hours with S9, or longer without).[19]

  • Recovery Period: After treatment, wash the cells and culture them for a period equivalent to 1.5-2.0 normal cell cycle lengths to allow for the expression of micronuclei.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture to block cytokinesis. This results in binucleated cells, making it easier to identify micronuclei that have formed during the first post-treatment mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Scoring and Analysis: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A statistically significant, dose-dependent increase in micronucleated cells compared to the negative control indicates a positive result.[16]

Conclusion

The experimental framework detailed in this guide provides a robust and scientifically sound approach for the comparative toxicological evaluation of paroxetine and its N-methyl intermediate. By systematically assessing cytotoxicity, the potential for apoptosis induction, and genotoxicity, researchers can generate the critical data needed to understand the safety profile of this key synthetic precursor. This information is invaluable for process optimization, impurity control strategies, and regulatory submissions, ultimately contributing to the development of safer medicines. The adoption of these standardized, self-validating protocols ensures data integrity and reproducibility, aligning with the highest standards of scientific and regulatory practice.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • NDA 21-299. U.S. Food and Drug Administration (accessdata.fda.gov). [URL: https://www.accessdata.fda.
  • Gaukler, S. M., et al. (2015). Low-dose paroxetine exposure causes lifetime declines in male mouse body weight, reproduction and competitive ability as measured by the novel organismal performance assay. Neurotoxicology and Teratology, 47, 46–53. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4416947/]
  • Genotoxicity testing of drugs. Miltenyi Biotec. [URL: https://www.miltenyibiotec.com/US-en/applications/toxicology/genotoxicity-testing-of-drugs.html]
  • Genetic Toxicology Services: GLP Genotoxicity. Pharmaron. [URL: https://www.pharmaron.com/safety-assessment/genetic-toxicology/]
  • Caspase-3 Activity Assay Kit (Colorimetric). RayBiotech. [URL: https://www.raybiotech.com/caspase-3-activity-assay-kit-colorimetric/]
  • Abdel-Hamid, M. M. (2006). Toxic effects of paroxetine on sexual and reproductive functions of rats. Journal of the Egyptian German Society of Zoology, 51(A), 249-268. [URL: https://www.researchgate.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/knowledge/4-critical-in-vitro-genotoxicity-assays-for-preclinical-drug-development]
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [URL: https://www.lifenethealth.org/lifesciences/research-services/vitro-cytotoxicity-assays]
  • Other Genetic Toxicology Assays. Inotiv. [URL: https://www.inotiv.com/services/toxicology/genetic-toxicology/other-genetic-toxicology-assays/]
  • Genetic Toxicology Studies. Charles River Laboratories. [URL: https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology]
  • In Vitro Cytotoxicity Assay. Alfa Cytology. [URL: https://www.alfacytology.com/services/in-vitro-cytotoxicity-assay.html]
  • (paroxetine hydrochloride) Label. U.S. Food and Drug Administration (accessdata.fda.gov). [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2012/020031s067,020790s021lbl.pdf]
  • ab139439 MMP3 Inhibitor Screening Assay Kit (Colorimetric). Abcam. [URL: https://www.abcam.com/mmp3-inhibitor-screening-assay-kit-colorimetric-ab139439.html]
  • Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/346/099/casp3cpis-ms.pdf]
  • MMP-13 Inhibitor Assay Kit. Chondrex, Inc. [URL: https://www.chondrex.com/documents/3089.pdf]
  • Gaukler, S. M., et al. (2015). Low-dose Paroxetine Exposure Causes Lifetime Declines in Male Mouse Body Weight, Reproduction and Competitive Ability as Measured by the Novel Organismal Performance Assay. Neurotoxicology and Teratology, 47, 46-53. [URL: https://pubmed.ncbi.nlm.nih.gov/25446017/]
  • Caspase-3 Activity Assay Kit #5723. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/assay-kits/caspase-3-activity-assay-kit/5723]
  • Caspase-Glo® 3/7 Assay System. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay-system/]
  • O'Neill, M. F., et al. (2001). The Toxicity Profile of a Single Dose of Paroxetine: An Alternative Approach to Acute Toxicity Testing in the Rat. Human & Experimental Toxicology, 20(2), 70-76. [URL: https://pubmed.ncbi.nlm.nih.gov/11327211/]
  • Cytotoxicity Assays. Thermo Fisher Scientific. [URL: https://www.thermofisher.
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  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 2(1), 51–62. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2773739/]
  • MMP-1 Inhibitor Screening Kit (MAK212). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/383/921/mak212bul.pdf]
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  • Kumar, A., et al. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(2), 253-261. [URL: https://ajrconline.org/HTMLPaper.aspx?Journal=Asian%20Journal%20of%20Research%20in%20Chemistry;PID=2012-5-2-21]
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Validating Enantiomeric Purity of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most critical challenges in active pharmaceutical ingredient (API) development is establishing robust, self-validating analytical methods for chiral intermediates. The compound (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (CAS: 105812-81-5), commonly referred to as paroxol or the paroxetine intermediate, is the crucial chiral precursor to the widely prescribed SSRI, paroxetine.

Because the pharmacological efficacy and safety profile of the final drug depend entirely on the (-)-trans configuration, validating the enantiomeric excess (ee%) of this intermediate is non-negotiable for regulatory compliance (ICH Q2/Q11). This guide objectively compares the three leading analytical modalities for this validation: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and 19 F Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mechanistic Rationale: Chiral Recognition of Paroxol

To select the optimal validation method, we must first analyze the molecular architecture of the paroxol intermediate. The molecule presents three distinct interaction sites:

  • A basic piperidine nitrogen (prone to severe peak tailing on acidic silanol sites).

  • A hydroxymethyl group (capable of strong hydrogen bonding).

  • A 4-fluorophenyl ring (enabling π−π interactions and dipole stacking).

Polysaccharide-based chiral stationary phases (CSPs), specifically amylose tris(3,5-dimethylphenylcarbamate), are the gold standard for this molecule. The carbamate linkages on the CSP provide complementary hydrogen bonding sites, while the phenyl rings facilitate π−π interactions with paroxol's fluorophenyl group, forming a transient diastereomeric complex that allows for baseline enantiomeric resolution.

Mechanism CSP Amylose CSP Tris(3,5-dimethylphenylcarbamate) H_Bond Hydrogen Bonding (Carbamate <-> Hydroxyl/Amine) CSP->H_Bond Pi_Pi π-π Interactions (Phenyl <-> Fluorophenyl) CSP->Pi_Pi Dipole Steric & Dipole Stacking CSP->Dipole Analyte (3S,4R)-Paroxol Fluorophenyl & Piperidine groups Analyte->H_Bond Analyte->Pi_Pi Analyte->Dipole Resolution Transient Diastereomeric Complex Enantiomeric Resolution (Rs > 2.0) H_Bond->Resolution Pi_Pi->Resolution Dipole->Resolution

Fig 1. Tri-point chiral recognition mechanism between paroxol and amylose CSP.

Objective Comparison of Analytical Modalities

Chiral HPLC: The Industry Workhorse

Chiral HPLC using normal-phase conditions (e.g., Hexane/Ethanol) is the most established method for paroxol release testing. However, because paroxol contains a basic secondary amine, basic additives like diethylamine (DEA) are strictly required in the mobile phase. DEA acts as a masking agent, neutralizing residual acidic silanols on the silica support to prevent irreversible binding and peak tailing.

Chiral SFC: The High-Throughput Standard

Supercritical Fluid Chromatography (SFC) has largely superseded HPLC in modern pharmaceutical development [1][2]. By utilizing supercritical CO 2​ as the primary mobile phase, SFC benefits from liquid-like solvating power but gas-like viscosity and diffusivity. This flattens the van Deemter curve, allowing flow rates to be tripled without sacrificing column efficiency. For paroxol, SFC reduces run times from ~20 minutes to under 5 minutes while consuming a fraction of the organic solvent.

19 F NMR Spectroscopy: The Orthogonal Validator

Relying solely on chromatographic retention times can introduce blind spots. 19 F NMR offers a chromatography-free, orthogonal method for structural and enantiomeric confirmation [3]. By introducing a Chiral Solvating Agent (CSA) into the NMR tube, the (3S,4R) and (3R,4S) enantiomers form distinct diastereomeric complexes. The highly sensitive fluorine atom on paroxol's phenyl ring registers distinct chemical shifts for each complex, allowing direct integration of the peaks to calculate ee%.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three methodologies based on validated pharmaceutical data [2][4]:

ParameterChiral HPLC (Amylose CSP)Chiral SFC (Amylose CSP) 19 F NMR (with CSA)
Primary Separation Mechanism Liquid-solid partitioningSupercritical fluid partitioningMagnetic environment variation
Typical Run Time 15 – 25 minutes3 – 5 minutes~10 minutes (scan time)
Resolution ( Rs​ ) > 2.5 (Baseline)> 3.0 (Baseline)N/A (Spectral separation)
Solvent Consumption High (Hexane/Alcohols)Low (CO 2​
  • minor modifier)
Minimal (Deuterated solvents)
Limit of Detection (LOD) ~0.12 µg/mL~0.05 µg/mL~5.0 µg/mL
Best Use Case Routine QC, PreparativeHigh-throughput screeningOrthogonal structural confirmation

Validated Experimental Protocols

To ensure self-validating systems, the following step-by-step methodologies detail the exact causality behind each experimental parameter.

Workflow N1 Sample Prep: Paroxol Free Base Extraction N2 Analytical Method Selection N1->N2 N3 Chiral HPLC (Amylose CSP) N2->N3 Routine QC N4 Chiral SFC (CO2 + Modifier) N2->N4 High Throughput N5 19F NMR (Chiral Solvating Agent) N2->N5 Orthogonal Check N6 Data Integration & ee% Calculation N3->N6 N4->N6 N5->N6 N7 Regulatory Compliance (API Release) N6->N7

Fig 2. Decision matrix and workflow for paroxol enantiomeric purity validation.

Protocol A: Chiral HPLC Validation Workflow
  • Sample Preparation: Dissolve 1.0 mg of the paroxol intermediate in 1.0 mL of the mobile phase.

    • Causality: Dissolving the sample directly in the mobile phase prevents solvent shock at the column head, which can cause peak broadening and distortion.

  • Column Equilibration: Flush a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) with a mobile phase of n-Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v) until the baseline stabilizes.

    • Causality: The 0.1% DEA neutralizes the active silanol sites on the silica matrix, preventing the basic piperidine nitrogen of paroxol from tailing.

  • Injection & Elution: Inject 10 µL of the sample. Run isocratically at a flow rate of 1.0 mL/min at 25 °C.

  • Detection: Monitor UV absorbance at 267 nm.

    • Causality: 267 nm corresponds to the UV absorption maximum of the fluorophenyl chromophore, ensuring the maximum signal-to-noise ratio for accurate LOD/LOQ determination.

Protocol B: Chiral SFC Validation Workflow
  • System Preparation: Equilibrate the SFC system with supercritical CO 2​ and a 30% Methanol modifier containing 20 mM Ammonium Acetate.

    • Causality: Ammonium acetate acts as a volatile ionic additive. In SFC, it masks active sites and dramatically improves peak shapes for basic amines without leaving non-volatile residues that could foul the system.

  • State Control: Set the Active Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35 °C.

    • Causality: Maintaining the supercritical state ( Pc​ > 73.8 bar, Tc​ > 31.1 °C) ensures uniform fluid density across the column, which is critical for reproducible retention times.

  • Injection & Elution: Inject 5 µL of the sample (dissolved in methanol) at a flow rate of 3.0 mL/min.

  • Data Analysis: Monitor at 267 nm. Calculate the ee% using peak area normalization. The undesired enantiomer should elute with baseline resolution ( Rs​ > 3.0) in under 4 minutes.

Conclusion

For the routine commercial validation of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, Chiral SFC is the superior methodology. It offers a 5x reduction in analysis time, lower limits of detection, and a greener solvent profile compared to traditional HPLC. However, during early-phase development or when investigating unknown chiral impurities, employing 19 F NMR as an orthogonal technique ensures absolute structural trustworthiness and prevents chromatographic artifacts from compromising API safety.

References

  • Bao, Z., Su, B., Xing, H., et al. (2010). Enantioseparation of racemic paroxol on an amylose-based chiral stationary phase by supercritical fluid chromatography. Journal of Separation Science, 33(20), 3256-3262.[Link]

  • Navratilova, H. (2001). Enantiomeric analysis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by 19F NMR spectroscopy. Magnetic Resonance in Chemistry, 39(11), 727-730.[Link]

  • Rosetti, A., Ferretti, R., Villani, C., & Cirilli, R. (2021). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 208, 114458.[Link]

  • Lv, L., Lv, H., Qiu, X., & Tong, S. (2018). Stereoselective separation of racemic trans-paroxol, N-methylparoxetine and paroxetine containing two chiral carbon centres by countercurrent chromatography. Journal of Chromatography A, 1571, 191-198.[Link]

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Safety Operating Guide

Comprehensive Disposal and Handling Guide: 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers, process chemists, and drug development professionals, we frequently handle highly potent intermediates that require rigorous lifecycle management. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (CAS: 105812-81-5)—often utilized as a critical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Paroxetine—presents unique operational and environmental challenges[1].

The combination of a highly stable fluorophenyl group and a basic piperidine ring dictates strict handling and disposal protocols. Improper management can lead to severe eye damage, acute systemic toxicity, and long-term ecological contamination[2]. This guide provides a self-validating, step-by-step framework for the safe operational handling and RCRA-compliant disposal of this compound.

Mechanistic Hazard Analysis (The "Why" Behind the Safety)

Understanding the chemical causality behind a compound's hazards is the foundation of a robust laboratory safety culture. The hazards associated with this piperidine derivative are not arbitrary; they are direct consequences of its molecular architecture[3].

Table 1: Mechanistic Causality of GHS Hazards and Operational Mitigations

GHS Hazard CodeHazard StatementMechanistic CausalityRequired Operational Mitigation
H302 Harmful if swallowedThe piperidine pharmacophore is highly bioactive, readily crossing biological membranes and interacting with central nervous system targets, leading to acute systemic toxicity[1].Prohibit eating/drinking in the lab; mandate closed-system transfers for bulk powders.
H318 Causes serious eye damageThe secondary/tertiary amine nature of the piperidine ring imparts localized basicity, which can rapidly saponify lipid membranes in corneal tissue, causing irreversible damage[2].Wear tightly fitting, splash-proof safety goggles (EN 166 or NIOSH approved) at all times.
H411 Toxic to aquatic life with long lasting effectsThe highly stable carbon-fluorine (C-F) bond resists environmental degradation (biodegradation and photolysis), leading to bioaccumulation and persistent aquatic toxicity[3].Zero drain disposal policy; mandate high-temperature incineration via approved vendors.
Standard Operating Procedure: End-to-End Waste Management

A compliant disposal protocol must be treated as a self-validating system. Each step must inherently verify the success of the previous step to ensure absolute safety and regulatory compliance.

Step 1: Waste Stream Segregation (Halogenated Organics)
  • Procedure: Designate a specific waste stream exclusively for halogenated organic solids and liquids. Never mix this compound with non-halogenated solvents.

  • Causality: The highly stable C-F bond requires specialized high-temperature incineration[3]. Mixing halogenated waste with non-halogenated waste disrupts fuel blending at disposal facilities and risks the release of highly toxic fluorinated byproducts during standard incineration[4].

Step 2: Satellite Accumulation Area (SAA) Containerization
  • Procedure: Transfer waste into a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or glass) located strictly within the line of sight of the generation point[4]. Fill the container to no more than 90% capacity.

  • Causality: Immediate local containment prevents accidental lab-wide exposure. The 10% headspace allowance is a critical self-validating safety measure that mitigates the risk of container rupture due to thermal expansion or unexpected off-gassing[5].

Step 3: RCRA-Compliant Labeling
  • Procedure: Apply a hazardous waste label immediately upon the first drop or grain of waste entering the container. The label must explicitly state "Hazardous Waste" and indicate the specific hazards (e.g., Toxic, Corrosive)[4].

  • Causality: Proper labeling is a federal Environmental Protection Agency (EPA) requirement under the Resource Conservation and Recovery Act (RCRA). It ensures that environmental health and safety (EHS) personnel and emergency responders can rapidly identify chemical risks during an incident[4][6].

Step 4: Transfer to Central Accumulation Area (CAA)
  • Procedure: Move the sealed, labeled container from the SAA to the facility's CAA. Apply an accumulation start date to the label immediately upon transfer[4].

  • Causality: Time-limited storage minimizes the overall risk footprint of the laboratory. Depending on your facility's generator status, waste must be transported off-site within specific timeframes (e.g., 90 days for Large Quantity Generators)[4][5].

Step 5: Final Destruction via Incineration
  • Procedure: Contract a licensed hazardous waste vendor to transport the material to an approved treatment, storage, and disposal facility (TSDF)[6].

  • Causality: Fluorinated compounds cannot be buried or poured down the drain due to their severe aquatic toxicity[3]. High-temperature incineration equipped with alkaline flue gas scrubbers is mandatory to effectively break the C-F bond and neutralize the resulting hydrofluoric acid (HF) gas generated during thermal degradation.

Emergency Spill Response Workflow

In the event of a spill, rapid assessment and containment are critical to prevent aerosolization of the powder and subsequent inhalation exposure. Follow the logical decision tree below to safely manage a spill of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.

SpillResponse Start Spill Detected: 4-(4-Fluorophenyl)-3-hydroxymethyl -1-methyl-piperidine Assess Assess Spill Volume & Dust Generation Start->Assess Large Large Spill / High Dust (>100g or Uncontained) Assess->Large Yes Small Small Spill (<100g, Contained) Assess->Small No Evacuate Evacuate Lab & Contact HazMat Team Large->Evacuate PPE Don Full PPE: Respirator, Goggles, Nitrile Small->PPE Clean Carefully Sweep/Absorb (Do Not Disperse Dust) PPE->Clean Waste Transfer to Solid Halogenated Waste Container Clean->Waste Decon Decontaminate Surface with Wet Absorbent Waste->Decon End Log Incident & Request Waste Pickup Decon->End

Logical workflow for spill assessment and containment of fluorinated piperidine derivatives.

Regulatory Compliance & EPA Framework

For academic and research institutions, navigating the EPA's regulatory landscape is critical to maintaining operational continuity. Under EPA regulations, specifically Subpart K (applicable to eligible academic entities), laboratories are granted flexibility in determining where hazardous waste determinations are made[6][7]. However, this flexibility requires the strict implementation of a Laboratory Management Plan.

  • Hazardous Waste Determinations: Must be made by trained professionals, ensuring that characteristic wastes (like this toxic and corrosive piperidine derivative) are accurately classified before leaving the lab[7].

  • Inventory Control: Subpart K incentivizes the proactive removal of old or expired chemicals, reducing the risk of degraded compounds causing unexpected reactions[6][7]. Always track the lifecycle of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine from procurement to final destruction to prevent regulatory non-compliance.

References
  • XiXisys - CAS 105812-81-5 (-)-trans-4-(4'-Fluorphenyl)-3-hydroxymethyl-N-methylpiperidin GHS 11 (Rev.11) SDS/MSDS. Available at:[Link]

  • GAIACA - How to Dispose of Chemical Waste in a Lab Correctly. Available at:[Link]

  • Lab Manager - Managing Hazardous Chemical Waste in the Lab. Available at:[Link]

  • US Environmental Protection Agency (EPA) - Regulations for Hazardous Waste Generated at Academic Laboratories. Available at:[Link]

  • US Environmental Protection Agency (EPA) - Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Reactant of Route 2
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.